molecular formula C10H10ClNO4 B1311650 4-Acetamido-5-chloro-2-methoxybenzoic acid CAS No. 24201-13-6

4-Acetamido-5-chloro-2-methoxybenzoic acid

Cat. No.: B1311650
CAS No.: 24201-13-6
M. Wt: 243.64 g/mol
InChI Key: GOXCIWMHHSVOKW-UHFFFAOYSA-N
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Description

4-Acetamido-5-chloro-2-methoxybenzoic acid (CAS 24201-13-6) is a key pharmaceutical intermediate and impurity standard used in the synthesis and analysis of active pharmaceutical ingredients. It is structurally characterized as a benzoic acid derivative functionalized with acetamido, chloro, and methoxy substituents. This compound is primarily recognized for its role in the synthesis of therapeutics such as Metoclopramide, a dopamine receptor antagonist and antiemetic agent . The compound serves as a critical building block in organic and medicinal chemistry research. Modern synthetic approaches for this class of molecules emphasize regioselective chlorination strategies using reagents like N-Chlorosuccinimide (NCS) in solvents such as DMF, which offer improved safety profiles and reduced environmental impact compared to traditional methods . As a fine chemical, it aids in the development of compounds with potential anti-inflammatory and analgesic properties . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material appropriately in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-5-chloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(16-2)6(10(14)15)3-7(8)11/h3-4H,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXCIWMHHSVOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450973
Record name 4-Acetamido-5-chloro-2-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24201-13-6
Record name 4-Acetamido-5-chloro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetamido-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview for the synthesis and characterization of 4-Acetamido-5-chloro-2-methoxybenzoic acid, a key intermediate in the pharmaceutical industry.[1][2] Notably, it is a crucial building block in the synthesis of gastroprokinetic agents such as Mosapride.[3][4] This guide is intended for researchers, chemists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale to ensure reproducibility and a deeper understanding of the process.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a multi-step pathway. The core strategy involves the synthesis of its methyl ester precursor, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, followed by a saponification (hydrolysis) reaction to yield the final carboxylic acid. This approach is favored due to the higher reactivity and easier purification of the ester intermediate.

The chosen synthetic route begins with Methyl 4-acetamido-2-methoxybenzoate. The critical step is a regioselective electrophilic aromatic substitution—specifically, chlorination. The existing substituents on the benzene ring, the activating acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups, direct the incoming electrophile. Both are ortho, para-directing groups. The position ortho to the powerful acetamido group and para to the methoxy group is sterically accessible and electronically enriched, making it the prime location for chlorination. N-chlorosuccinimide (NCS) is selected as the chlorinating agent due to its mild nature and high selectivity, which minimizes the formation of undesired polychlorinated byproducts.[5][6][7][8]

Synthesis Workflow Diagram

Synthesis_Workflow A Methyl 4-acetamido-2-methoxybenzoate (Starting Material) B Chlorination Reaction A->B NCS, DMF Heat C Methyl 4-acetamido-5-chloro-2-methoxybenzoate (Ester Intermediate) B->C D Purification (Crystallization) C->D Cooling & Washing E Saponification (Alkaline Hydrolysis) D->E NaOH (aq) Heat G Acidification E->G HCl (aq) F This compound (Final Product) G->F

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

The protocols provided below are designed to be self-validating, with clear endpoints and purification steps to ensure high purity of the final product.

Protocol 1: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

This procedure is adapted from established industrial methods.[6][7][8]

  • Reaction Setup: In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 136g of N,N-dimethylformamide (DMF).

  • Dissolution: Add 50g of Methyl 4-acetamido-2-methoxybenzoate to the solvent and stir until complete dissolution is achieved. The clarity of the solution is the endpoint for this step.

  • Addition of Chlorinating Agent: To the resulting solution, add 50g of N-chlorosuccinimide (NCS).

  • Staged Heating: Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours. The controlled initial temperature ensures a selective reaction and prevents runaway exotherms.

  • Reaction Completion: Increase the temperature to 65°C and hold for an additional 4 hours to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion, cool the mixture to 0°C and hold for 8 hours to induce crystallization of the product.

  • Isolation: Filter the resulting slurry to collect the crude, wet product of Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

  • Purification: Transfer the wet product to a separate flask and add 100g of deionized water. Heat the suspension to 50°C for 4 hours to wash away residual DMF and unreacted NCS.

  • Final Isolation: Cool the slurry to 5°C, filter the purified solid, and dry under vacuum to yield the final product as a white to light beige crystalline powder.[5][7] A typical molar yield is around 90%, with a purity of ≥99.8% as determined by HPLC.[6][7]

Protocol 2: Hydrolysis to this compound

This protocol employs standard saponification conditions.[4][9][10]

  • Reaction Setup: In a round-bottom flask, suspend the synthesized Methyl 4-acetamido-5-chloro-2-methoxybenzoate (1 equivalent) in a 5:2 mixture of methanol and water.

  • Hydrolysis: Add potassium hydroxide or sodium hydroxide (2.2 equivalents) and heat the mixture to reflux. The reaction is typically complete within 2-3 hours, which can be confirmed by the disappearance of the starting material spot on TLC.

  • Workup: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 3M hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2-3). A precipitate will form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold deionized water to remove salts, and dry under vacuum to yield the final product, this compound.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques must be employed.

Characterization Workflow Diagram

Characterization_Workflow Start Synthesized Product Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure Physical Physical Properties Start->Physical HPLC HPLC Purity->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS MP Melting Point Physical->MP

Caption: Logical flow for the analytical characterization of the final product.

Physicochemical and Spectroscopic Data

The following table summarizes the expected analytical data for the final product.

Analysis Technique Parameter Expected Result/Observation
Appearance Physical StateWhite to off-white crystalline solid.[5][7]
Melting Point Thermal PropertyA sharp, defined melting point is expected for a pure sample.
HPLC Purity≥99.5% peak area.[6][7]
Mass Spectrometry Molecular IonMolecular Formula: C₁₀H₁₀ClNO₄.[11] Expected m/z for [M]⁺: ~243.03 (for ³⁵Cl) and ~245.03 (for ³⁷Cl) in a ~3:1 ratio.
¹H NMR Chemical Shifts (δ)- Aromatic Protons: Two singlets in the aromatic region (~7-8 ppm). - Methoxy Protons (-OCH₃): A singlet at ~3.9-4.0 ppm. - Acetamido Methyl Protons (-COCH₃): A singlet at ~2.2 ppm. - Amide Proton (-NH-): A broad singlet, variable position. - Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm.
¹³C NMR Chemical Shifts (δ)- Carboxylic Carbonyl (~165-170 ppm). - Amide Carbonyl (~168-172 ppm). - Aromatic Carbons (6 distinct signals, ~110-160 ppm). - Methoxy Carbon (~56 ppm). - Acetyl Methyl Carbon (~24 ppm).
IR Spectroscopy Key Frequencies (cm⁻¹)- O-H stretch (Carboxylic Acid): Broad band, ~2500-3300 cm⁻¹. - N-H stretch (Amide): ~3200-3400 cm⁻¹. - C=O stretch (Carboxylic Acid & Amide): Strong absorptions, ~1650-1710 cm⁻¹. - C-O stretch (Ether & Acid): ~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹. - C-Cl stretch: ~700-850 cm⁻¹.

Expert Insights on Characterization:

  • NMR Spectroscopy: The proton NMR is particularly diagnostic. The appearance of two singlets for the aromatic protons confirms the substitution pattern where the protons are not adjacent and thus do not couple with each other. The broadness of the -NH and -COOH signals is typical and their chemical shifts can be concentration and solvent-dependent.[12][13]

  • Mass Spectrometry: Observing the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) in the molecular ion peak is a crucial confirmation of successful chlorination.[14]

  • IR Spectroscopy: The broad O-H stretch of the carboxylic acid dimer is a hallmark feature and its presence, along with the disappearance of the ester C=O stretch (if analyzing the intermediate), confirms the hydrolysis step was successful.[15]

Conclusion

The synthesis and characterization of this compound are straightforward processes when approached with a clear understanding of the underlying chemical principles. The provided protocols, based on reliable literature and industrial practices, offer a robust pathway to obtaining this valuable pharmaceutical intermediate in high yield and purity.[6][7] Rigorous analytical characterization using a combination of spectroscopic and chromatographic methods is essential to validate the structure and ensure the quality required for subsequent applications in drug development and manufacturing.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Google Patents. (n.d.). CN1526700A - Synthesis of Important intermediate for mosapride citrate.
  • ChemicalBook. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis.
  • Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699–702.
  • Google Patents. (n.d.). CN1226295C - Synthesis of Important intermediate for mosapride citrate.
  • Google Patents. (n.d.). CN110143892A - The preparation method of Mosapride intermediate.
  • ChemicalBook. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6.
  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220–228.
  • Guidechem. (n.d.). How is Mosapride citrate dihydrate synthesized?.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.
  • Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
  • TargetMol. (n.d.). This compound.
  • ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.
  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Echemi. (n.d.). Methyl-4-Acetamido-5-Chloro-2-MethoxyBenzoate(Chloromethopabate).
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • IJARST. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • ResearchGate. (n.d.). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization | Request PDF.
  • Echemi. (n.d.). 4093-31-6, Methyl 4-acetamido-5-chloro-2-methoxybenzoate Formula.
  • ChemicalBook. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR spectrum.
  • Biosynth. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623.
  • Gsrs. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID.
  • ResearchGate. (n.d.). The chlorination of 4-amino-2-hydroxy-benzoic acid.
  • Chem-Impex. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.
  • ChemicalBook. (n.d.). METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR spectrum.
  • Santa Cruz Biotechnology. (n.d.). 4-(acetylamino)-5-chloro-2-methoxybenzoic acid.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ResearchGate. (n.d.). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study.
  • NIST. (n.d.). Benzoic acid, 4-chloro-.

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 4-Acetamido-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Comprehensive Spectroscopic Analysis of 4-Acetamido-5-chloro-2-methoxybenzoic acid

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its structure is closely related to known pharmacologically active compounds and their metabolites, such as impurities of Metoclopramide[1][2]. A thorough understanding of its chemical identity and purity is paramount for its application in research and development. This requires robust analytical characterization, where spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to a scarcity of directly published spectra for this specific acid, this document employs an expert-driven approach. We will analyze the available data for its closely related analogue, Methyl 4-acetamido-5-chloro-2-methoxybenzoate[1][3][4], and provide a reasoned, in-depth extrapolation to predict the spectral characteristics of the target carboxylic acid. This methodology not only offers a robust predictive analysis but also serves as an instructional framework for interpreting spectra of complex substituted aromatic systems.

Molecular Structure and Spectroscopic Implications

The structure of this compound incorporates several functional groups that yield distinct spectroscopic signatures:

  • Carboxylic Acid (-COOH): This group is a powerful diagnostic marker, expected to produce a highly deshielded, exchangeable proton in ¹H NMR, a characteristic carbonyl carbon signal in ¹³C NMR, and a uniquely broad O-H stretch in IR spectroscopy[5][6][7].

  • Aromatic Ring: A tetrasubstituted benzene ring whose two remaining protons will give signals in the aromatic region of the ¹H NMR spectrum. The substitution pattern dictates their chemical shifts and coupling.

  • Acetamido Group (-NHCOCH₃): This amide functionality contributes a labile N-H proton and a sharp methyl singlet in the ¹H NMR spectrum, alongside two distinct signals in the ¹³C NMR (carbonyl and methyl).

  • Methoxy Group (-OCH₃): Provides a characteristic singlet in the ¹H NMR spectrum and a signal around 55-65 ppm in the ¹³C NMR spectrum.

  • Chloro Group (-Cl): This electronegative substituent influences the electronic environment of the aromatic ring, affecting the chemical shifts of nearby protons and carbons. Crucially, its isotopic signature (³⁵Cl and ³⁷Cl) will produce a characteristic M/M+2 pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol is crucial for obtaining reliable and reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds like carboxylic acids and allows for the observation of exchangeable protons (from -COOH and -NH).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent (DMSO-d₆).

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds. Co-add 8 to 16 scans for a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Confirmatory Test (D₂O Exchange):

    • After acquiring the initial ¹H NMR spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons (-COOH and -NH) will diminish or disappear, confirming their assignment[6][8].

Data Interpretation and Predicted Spectra

Our predictions are based on the known spectral data of Methyl 4-acetamido-5-chloro-2-methoxybenzoate[2][3][9] and established principles of NMR spectroscopy[10][11]. The primary difference will be the replacement of the methyl ester group (-COOCH₃) with a carboxylic acid group (-COOH).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The hydrolysis of the methyl ester to the carboxylic acid will cause the disappearance of the ester's methyl singlet and the appearance of a new, very downfield signal for the acidic proton.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~12.0 - 13.0Broad Singlet1HH -OOC-The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding. Its signal is typically broad and will disappear upon D₂O exchange[7][8][12].
~9.5 - 10.0Singlet1H-NH -The amide proton is deshielded and often appears as a singlet. This signal will also exchange with D₂O.
~7.8Singlet1HAr-H (H-6)This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating acetamido group, resulting in a downfield shift.
~7.5Singlet1HAr-H (H-3)This proton is ortho to the electron-donating methoxy group and meta to the chloro and acetamido groups.
~3.9Singlet3H-OCHMethoxy group protons are shielded by the oxygen atom and typically appear as a sharp singlet.
~2.1Singlet3H-COCHThe methyl protons of the acetyl group are in a typical aliphatic environment, appearing as a sharp singlet.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon spectrum will be highly informative, confirming the carbon skeleton. The most significant change from the methyl ester will be the chemical shift of the carbonyl carbon and the absence of the ester's methoxy carbon.

Predicted Shift (δ, ppm)AssignmentRationale & Causality
~168.0Amide C =OThe carbonyl carbon of the acetamido group.
~166.0Carboxyl C =OThe carboxylic acid carbon is highly deshielded, typically appearing in the 165-185 ppm range[6][7].
~155.0C -2 (Ar-OCH₃)Aromatic carbon attached to the highly electronegative oxygen of the methoxy group.
~135.0C -4 (Ar-NH)Aromatic carbon attached to the nitrogen of the acetamido group.
~130.0C -6 (Ar-H)Aromatic carbon bearing a proton.
~125.0C -5 (Ar-Cl)Aromatic carbon attached to chlorine; its shift is influenced by the halogen's electronegativity.
~118.0C -1 (Ar-COOH)Quaternary aromatic carbon attached to the carboxylic acid group.
~110.0C -3 (Ar-H)Aromatic carbon bearing a proton.
~56.0-OC H₃Methoxy carbon, typically found in this region.
~24.0-COC H₃Acetyl methyl carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Ensure firm and even contact between the sample and the crystal using the pressure clamp. This method requires minimal sample preparation and is non-destructive.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup to subtract atmospheric CO₂ and H₂O absorptions.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

Data Interpretation and Predicted Spectrum

The IR spectrum will be dominated by features from the carboxylic acid and amide groups. The key diagnostic feature will be the unmistakable O-H stretch of the carboxylic acid dimer.

Predicted Wavenumber (cm⁻¹)Intensity / ShapeVibrationFunctional GroupRationale & Causality
3300 - 2500Strong, Very BroadO-H StretchCarboxylic AcidThis exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and is often superimposed on the C-H stretching bands[5][13][14].
~3250Medium, SharpN-H StretchAmideThe N-H stretch of a secondary amide typically appears in this region.
~3050Medium, SharpC-H StretchAromaticStretching vibrations of the C-H bonds on the benzene ring.
~2950Medium, SharpC-H StretchAliphatic (CH₃)Stretching vibrations of the methoxy and acetyl methyl groups.
~1710Strong, SharpC=O StretchCarboxylic AcidThe carbonyl stretch of an aromatic carboxylic acid is strong and appears here. Conjugation with the ring slightly lowers its frequency[6][7].
~1670Strong, SharpC=O Stretch (Amide I)AmideThe primary carbonyl absorption for the acetamido group.
~1600, ~1480Medium to StrongC=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~1540MediumN-H Bend (Amide II)AmideA characteristic bending vibration for secondary amides.
~1250, ~1050StrongC-O StretchAcid & EtherOverlapping strong stretches from the C-O bond of the carboxylic acid and the aryl-alkyl ether.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation (Electrospray Ionization - ESI):

    • Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information. ESI is a soft ionization technique well-suited for polar, non-volatile molecules like this one.

  • Data Acquisition:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the precursor ion and inducing fragmentation to observe daughter ions.

Data Interpretation and Predicted Spectrum

The molecular formula of this compound is C₁₀H₁₀ClNO₄, giving a monoisotopic mass of 243.0298 g/mol .

  • Molecular Ion Peak:

    • In ESI positive mode, the base peak will likely be the protonated molecule [M+H]⁺ at m/z 244.0371 .

    • In ESI negative mode, the deprotonated molecule [M-H]⁻ at m/z 242.0225 should be prominent.

    • Crucial Identifier: Due to the presence of one chlorine atom, the molecular ion region will exhibit a characteristic isotopic pattern: a peak at M and a peak at M+2 with an approximate intensity ratio of 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Predicted Fragmentation Pathways:

    • A primary fragmentation pathway for aromatic acids is the loss of small, stable neutral molecules[15][16].

    • Loss of H₂O (18 Da): From the [M+H]⁺ ion, leading to a fragment at m/z 226.

    • Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation of benzoic acids, especially in negative mode[17]. This would lead to a fragment at m/z 198 from the [M-H]⁻ ion.

    • Loss of Acetyl Group (42 Da as ketene, CH₂CO): Fragmentation of the amide side chain could lead to the loss of ketene, resulting in a fragment at m/z 202.

Integrated Spectroscopic Strategy

The confirmation of the structure of this compound is achieved not by a single technique, but by the synergistic integration of all three. The logical workflow is a self-validating loop where each technique confirms and complements the others.

G cluster_0 Initial Analysis cluster_1 Functional Group ID cluster_2 Structural Elucidation cluster_3 Final Confirmation MS Mass Spec (MS) - Provides Molecular Formula (C₁₀H₁₀ClNO₄) - Confirms presence of Chlorine (Isotope Pattern) IR Infrared (IR) - Confirms -COOH (broad O-H) - Confirms C=O (acid & amide) - Confirms N-H MS->IR Suggests Functional Groups Structure Confirmed Structure 4-Acetamido-5-chloro- 2-methoxybenzoic acid MS->Structure Validates Mass NMR NMR (¹H & ¹³C) - Shows all H & C environments - Confirms connectivity & substitution pattern - Differentiates isomers IR->NMR Confirms Functional Groups, Guides NMR Interpretation NMR->Structure Defines Full Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. By leveraging data from its methyl ester and applying fundamental spectroscopic principles, we have constructed a comprehensive and reliable spectral profile for this compound. The key identifying features include the characteristic broad carboxylic acid proton signal above 12 ppm in ¹H NMR, the very broad O-H absorption band in the IR spectrum, and a molecular ion peak at m/z 243 (or its protonated/deprotonated adducts) with a clear 3:1 M/M+2 isotope pattern in the mass spectrum. This guide serves as a valuable resource for researchers, enabling confident identification and characterization of this molecule in complex research and development settings.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubMed Central. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). NMR8. Chemical Shift in 1H NMR. Retrieved from [Link]

  • ResearchGate. (2017). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

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  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • GSRS. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

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Unlocking the Therapeutic Potential of 4-Acetamido-5-chloro-2-methoxybenzoic Acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Synthetic Intermediate to Therapeutic Candidate

In the landscape of drug discovery, the journey of a molecule is rarely linear. Compounds initially synthesized as intermediates or identified as metabolites can harbor untapped biological activities. 4-Acetamido-5-chloro-2-methoxybenzoic acid, a molecule known primarily as a key intermediate and impurity in the synthesis of the widely-used antiemetic drug Metoclopramide, stands at such a crossroads.[1][2][3] While its direct biological effects remain largely unexplored, its chemical architecture—a substituted benzamide—places it in a class of compounds renowned for a diverse range of pharmacological activities.[4]

This technical guide serves as a roadmap for researchers, medicinal chemists, and drug development professionals. It moves beyond the compound's established role, venturing into its latent potential as a therapeutic agent. By leveraging structure-activity relationship (SAR) insights from analogous molecules, we will delineate a rationale-driven framework for investigating its anti-inflammatory, anticancer, and neuropharmacological properties. This document is not a summary of known activities, but rather an in-depth, experience-grounded blueprint for discovery.

Molecular Profile and Synthesis Overview

Before embarking on a journey of biological investigation, a thorough understanding of the molecule's fundamental properties is paramount.

Physicochemical Characteristics

This compound is a substituted benzoic acid derivative. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid, an acetamido group, a chlorine atom, and a methoxy group. These substituents are critical, as they dictate the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, all of which influence its pharmacokinetic and pharmacodynamic behavior.[5][6] The methyl ester form, methyl 4-acetamido-5-chloro-2-methoxybenzoate, is also a common related substance.[7][8]

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO₄[9]
Molecular Weight 243.65 g/mol [9]
Appearance White to light beige crystalline powder (for methyl ester)[10][11]
CAS Number 24201-13-6
Synthesis Pathway

The synthesis of the methyl ester of this compound is well-documented and typically involves the chlorination of its precursor, methyl 4-acetamido-2-methoxybenzoate.[7][12] A common and efficient method utilizes N-chlorosuccinimide (NCS) in a solvent such as N,N-dimethylformamide (DMF).[12][13] The subsequent hydrolysis of the methyl ester would yield the target carboxylic acid. The availability of a scalable and efficient synthesis route is a crucial logistical advantage for any compound being considered for extensive biological screening.

G cluster_0 Synthetic Pathway Start Methyl 4-acetamido-2-methoxybenzoate Reagent N-Chlorosuccinimide (NCS) Solvent: DMF Start->Reagent Intermediate Methyl 4-acetamido-5-chloro-2-methoxybenzoate Reagent->Intermediate Step2 Alkaline Hydrolysis Intermediate->Step2 Final This compound Step2->Final

Caption: General synthesis route for the target compound.

A Rationale Grounded in Chemical Precedent: Potential Biological Activities

The hypothesis that this compound possesses therapeutic potential is not arbitrary. It is an inference based on the well-established biological activities of the broader benzamide and benzoic acid chemical classes.

SAR_Logic cluster_benzamides Benzamide Derivatives cluster_benzoic_acids Benzoic Acid Derivatives TargetCompound This compound Metoclopramide Metoclopramide (Anti-inflammatory, D2 Antagonist) TargetCompound->Metoclopramide Structural Analog HDACi HDAC Inhibitors (Anticancer) TargetCompound->HDACi Shared Scaffold COX_Inhibitors COX Inhibitors (Anti-inflammatory) TargetCompound->COX_Inhibitors Shared Scaffold BChEi BChE Inhibitors (Neuroprotective) TargetCompound->BChEi Shared Scaffold SAR_General Substituent-dependent activities: - Antimicrobial - Anti-inflammatory - Anticancer TargetCompound->SAR_General Parent Core

Caption: Rationale for investigating the target compound.

Potential as an Anti-inflammatory Agent

Expertise & Experience: The connection between inflammation and the benzamide scaffold is well-documented. Metoclopramide itself, the drug to which our target compound is most closely related, has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α through the inhibition of the transcription factor NF-κB.[14] This provides a direct and compelling mechanistic hypothesis. Furthermore, other novel substituted benzamides have been synthesized and evaluated as preferential inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[15][16]

Hypothesized Mechanism: It is plausible that this compound could modulate inflammatory pathways by:

  • Inhibiting NF-κB translocation: Similar to metoclopramide, it may prevent the activation of this master regulator of inflammation.[14]

  • Direct COX enzyme inhibition: The benzoic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential for direct interaction with COX-1 or COX-2 active sites.[15][17]

Potential as an Anticancer Agent

Expertise & Experience: The benzamide structure is a privileged scaffold in oncology drug discovery.[18] A significant class of anticancer benzamides functions as inhibitors of histone deacetylases (HDACs), which are crucial epigenetic regulators.[19] These inhibitors often work by chelating a zinc ion in the HDAC active site, and the benzamide moiety plays a key role in this interaction.[19] Additionally, other benzamide derivatives have been shown to induce anticancer effects through mechanisms like the accumulation of reactive oxygen species (ROS) and subsequent mitochondrial-mediated apoptosis.[20]

Hypothesized Mechanism: The anticancer potential could be realized through:

  • HDAC Inhibition: The core structure may allow it to fit within the active site of HDAC enzymes, disrupting their function and leading to cell cycle arrest and apoptosis in cancer cells.[19]

  • Induction of Oxidative Stress: The molecule could interfere with cellular redox balance, leading to a buildup of ROS that triggers programmed cell death pathways.[20]

  • Tubulin Polymerization Inhibition: While less directly suggested by its specific substituents, this remains a common mechanism for benzamide-based anticancer agents.[18]

Potential in Neuropharmacology

Expertise & Experience: The structural relationship to Metoclopramide, a dopamine D2 receptor antagonist, immediately points toward potential activity in the central nervous system.[21][22] Beyond dopamine receptors, other benzamide derivatives have been developed as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[23][24] The development of neuroprotective agents from benzamide scaffolds is an active area of research.[25]

Hypothesized Mechanism: Potential neurological activities could include:

  • Dopamine Receptor Modulation: The compound may exhibit antagonist or agonist activity at dopamine receptor subtypes.

  • Cholinesterase Inhibition: It could inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), thereby increasing acetylcholine levels, a strategy used in Alzheimer's therapy.[23]

A Strategic Framework for Investigation: Experimental Protocols

The following section outlines a self-validating, tiered approach to systematically evaluate the biological potential of this compound. The causality behind each step is designed to build a comprehensive data package, starting with broad, cost-effective methods and progressing to more specific, mechanism-focused assays.

G cluster_0 Phase 1: In Silico & Primary Screening cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Mechanism of Action & Lead Optimization A In Silico ADMET & Target Prediction B Broad-Spectrum Cytotoxicity Assay (e.g., NCI-60 Panel) A->B Prioritize cell lines E Neuropharmacology Assays (Receptor Binding, AChE/BChE Inhibition) A->E If neuro-targets predicted C Anti-inflammatory Assays (LPS-stimulated Macrophages, COX/LOX Enzyme Assays) B->C If inflammatory pathway implicated D Anticancer Assays (HDAC Inhibition, Apoptosis, Cell Cycle Analysis) B->D If specific cancer cell lines are sensitive F Western Blot Analysis (NF-κB, Caspases, etc.) C->F G Structure-Activity Relationship (SAR) Studies C->G Validate hits & optimize D->F D->G Validate hits & optimize E->G Validate hits & optimize

Caption: Tiered experimental workflow for activity screening.

Protocol: In Silico Profiling

Trustworthiness: This initial step is a cost-effective method to predict the compound's "drug-likeness" and potential biological targets, guiding the subsequent, more resource-intensive experimental work.[26][27]

Methodology:

  • Structure Preparation: Generate a 3D structure of this compound and perform energy minimization using standard computational chemistry software (e.g., Avogadro, ChemDraw).

  • ADMET Prediction: Submit the structure to various online platforms (e.g., SwissADME, pkCSM) to predict properties like absorption, distribution, metabolism, excretion, and toxicity.[20] This helps assess its potential as a viable drug candidate early on.

  • Target Prediction (Reverse Docking): Utilize ligand-based and structure-based target prediction servers (e.g., SwissTargetPrediction, PharmMapper). These tools compare the compound's structure to databases of known ligands and their targets to generate a ranked list of potential protein interactions.[27][28]

  • Data Analysis: Analyze the predicted targets, paying close attention to those related to inflammation (COX, NF-κB pathway proteins), cancer (HDACs, kinases), and neurological disorders (dopamine receptors, cholinesterases).

Protocol: In Vitro Anti-inflammatory Activity

Trustworthiness: This protocol uses a well-established cell-based model of inflammation and specific enzyme inhibition assays to provide robust, quantifiable data on anti-inflammatory potential.

Methodology: Macrophage-Based Assay

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Seed cells in a 96-well plate. Pre-treat the cells with varying concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After incubation, collect the cell supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent assay. A reduction in nitrite levels indicates anti-inflammatory activity.

  • Cytokine Measurement (ELISA): Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability: Perform an MTT or similar cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

Methodology: COX Enzyme Inhibition Assay

  • Assay Principle: Utilize a commercial COX (ovine or human, COX-1 and COX-2) inhibitor screening assay kit. These kits typically measure the peroxidase activity of COX.

  • Procedure: Perform the assay according to the manufacturer's protocol. Incubate purified COX-1 and COX-2 enzymes with the test compound at various concentrations.

  • Data Analysis: Determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2 to assess potency and selectivity.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB (p65/p50) IKK->NFkB Activation IkB IκB IkB->IKK Phosphorylation & Degradation NFkB->IkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Compound Hypothesized Action of 4-Acetamido-5-chloro- 2-methoxybenzoic acid Compound->IKK Compound->NFkB

Sources

A Guide to the Synthesis and Application of 4-Acetamido-5-chloro-2-methoxybenzoic Acid and Its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the journey from a simple chemical building block to a life-changing therapeutic is one of precision, ingenuity, and rigorous validation. 4-Acetamido-5-chloro-2-methoxybenzoic acid, and more prominently its methyl ester derivative (Methyl 4-acetamido-5-chloro-2-methoxybenzoate), represent quintessential examples of such foundational intermediates. While not therapeutic agents themselves, their structural architecture is critical for the synthesis of widely used pharmaceuticals.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer insights into its synthesis, chemical properties, and pivotal role in drug manufacturing. The focus is tailored for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this key intermediate. We will delve into the causality behind the synthetic methodologies, the importance of the compound in quality control, and its function as a precursor to significant active pharmaceutical ingredients (APIs).

Chemical and Physical Properties: A Comparative Overview

The physical and chemical characteristics of a synthetic intermediate are paramount, dictating its handling, reaction conditions, and purification strategies. Below is a summary of the key properties for both this compound and its more commonly referenced methyl ester.

PropertyThis compoundMethyl 4-acetamido-5-chloro-2-methoxybenzoate
CAS Number 24201-13-64093-31-6[1]
Molecular Formula C₁₀H₁₀ClNO₄[]C₁₁H₁₂ClNO₄[1]
Molecular Weight 243.64 g/mol 257.67 g/mol [1]
Appearance Not specifiedWhite to light beige fine crystalline powder[3][4]
Melting Point 188°C[]153-156°C[3]
Boiling Point 454.6°C at 760 mmHg[]440.2°C at 760 mmHg[5]
Density 1.424 g/cm³[]1.312 g/cm³[5]
Solubility Not specifiedApprox. 1.14 g/L in water at 25°C; slightly soluble in DMSO and methanol[3]

Core Synthesis Methodology: Electrophilic Aromatic Substitution

The discovery and development of this compound and its ester are rooted in synthetic chemistry rather than natural product isolation. The most efficient and widely documented route involves the synthesis of the methyl ester, Methyl 4-acetamido-5-chloro-2-methoxybenzoate. This process is a classic example of electrophilic aromatic substitution.

The strategy hinges on the chlorination of the precursor, methyl 4-acetamido-2-methoxybenzoate.[3] The existing acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups on the benzene ring are strong activating, ortho-, para-directing groups. The acetamido group's steric bulk and the directing power of both groups favor the substitution of chlorine at the C5 position, which is ortho to the acetamido group and meta to the methoxy group, leading to the desired product with high regioselectivity.

N-chlorosuccinimide (NCS) is the chlorinating agent of choice for this reaction.[1][4][6] Its selection is a key aspect of the process's efficiency and safety profile. Unlike using chlorine gas, NCS is a solid that is easier and safer to handle in a laboratory setting. It provides a source of electrophilic chlorine in a controlled manner, minimizing over-chlorination and the formation of unwanted byproducts. The use of N,N-dimethylformamide (DMF) as a polar aprotic solvent facilitates the dissolution of the reactants and supports the ionic mechanism of the reaction.[3][6] This method is regarded as environmentally conscious due to the avoidance of more hazardous reagents and the potential for high atom economy.[3]

Core synthetic transformation.

Detailed Experimental Protocol: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

The following protocol is a synthesized procedure based on validated methods found in the literature, particularly from patent disclosures and chemical suppliers.[1][4][6] This self-validating system includes clear steps for reaction, isolation, and purification, culminating in a high-purity product.

Materials and Reagents:

  • Methyl 4-acetamido-2-methoxybenzoate (Substrate)

  • N-chlorosuccinimide (NCS) (Chlorinating Agent)

  • N,N-dimethylformamide (DMF) (Solvent)

  • Deionized water (for purification)

  • 1L three-neck reaction flask equipped with a mechanical stirrer, thermometer, and condenser.

Procedure:

  • Reaction Setup: Charge the 1L reaction flask with 136g of N,N-dimethylformamide (DMF). Add 50g of methyl 4-acetamido-2-methoxybenzoate to the solvent. Stir the mixture until the substrate is completely dissolved, forming a clear solution.[1]

  • Chlorination: Add 50g of N-chlorosuccinimide (NCS) to the solution. Begin slow heating of the reaction mixture.

  • Staged Heating: Raise the temperature to 40°C and maintain it for 5 hours. This initial, milder temperature allows for controlled initiation of the chlorination. Following this period, increase the temperature to 65°C and hold for an additional 4 hours to drive the reaction to completion.[1][4]

  • Crystallization and Isolation: Once the reaction is complete (which can be monitored by techniques like TLC or HPLC), cool the mixture to 0°C. Maintain this temperature for 8 hours to induce thermo-crystallization of the crude product.[1][4]

  • Filtration: Filter the resulting slurry to isolate the crude, wet product of methyl 4-acetamido-5-chloro-2-methoxybenzoate. The DMF mother liquor can be reserved for recovery.[1]

  • Purification: Transfer the wet crude product into a separate vessel. Add 100g of deionized water and heat the suspension to 50°C for 4 hours. This washing step is crucial for removing residual DMF and other water-soluble impurities.

  • Final Isolation and Drying: Cool the purified slurry to 5°C and filter the solid. Dry the collected white crystalline product under vacuum. The expected yield is approximately 52.1g, representing a molar yield of 90.3%, with a purity of ≥99.8% as determined by HPLC.[1][4]

Step-by-step synthesis and purification workflow.

Pivotal Role in Pharmaceutical Synthesis and Quality Control

The primary value of Methyl 4-acetamido-5-chloro-2-methoxybenzoate lies in its role as a key intermediate and a reference standard in the pharmaceutical industry.[3]

  • Intermediate for Metoclopramide: It is a crucial building block in the synthesis of Metoclopramide, a widely used antiemetic and prokinetic agent that acts as a dopamine D2 receptor antagonist.[3][4][6] The structural framework of the intermediate provides the core substituted benzene ring required for the final drug molecule.

  • Metabolite and Impurity Standard: Beyond its role as a synthetic precursor, this compound is also a known biotransformed metabolite of Metoclopramide.[4][5] Consequently, it is officially recognized as "Metoclopramide EP Impurity B" and "Metoclopramide USP Related Compound B". In this capacity, it is an indispensable reference standard for pharmaceutical quality control. Analytical chemists use it to develop and validate methods for detecting and quantifying impurities in the final Metoclopramide drug product, ensuring its safety and efficacy.[3]

  • Precursor for Other APIs: The utility of the parent acid extends to other drugs as well. This compound is identified as an intermediate in the synthesis of Prucalopride, a high-affinity serotonin 5-HT4 receptor agonist used to treat chronic constipation.[7]

Logical_Relationship cluster_0 Core Intermediate cluster_1 Applications Intermediate This compound (and its Methyl Ester) Metoclopramide Metoclopramide (API) Intermediate->Metoclopramide Is a precursor for Prucalopride Prucalopride (API) Intermediate->Prucalopride Is a precursor for QC_Standard Quality Control Standard (Metoclopramide Impurity B) Intermediate->QC_Standard Serves as

Applications of the core intermediate.

Future Prospects

While the current applications of 4-Acetamido-5-chloro-2-methoxybenzoate are well-established, ongoing research continues to explore its potential. Its structural similarity to other bioactive molecules suggests it could serve as a scaffold in medicinal chemistry for developing novel compounds, potentially in areas like anti-inflammatory and analgesic agents.[3] As synthetic methodologies evolve, its utility as a versatile building block in organic synthesis is likely to expand.

Conclusion

This compound and its methyl ester are more than just entries in a chemical catalog. They are vital cogs in the machinery of pharmaceutical production. The discovery of their efficient synthesis, particularly the chlorination of methyl 4-acetamido-2-methoxybenzoate with NCS, has provided a safe, high-yield pathway for manufacturing. This technical guide has illuminated the compound's properties, detailed a robust synthetic protocol, and contextualized its critical role as a precursor to essential medicines like Metoclopramide and as a non-negotiable standard in ensuring their purity. For the research and drug development community, a thorough understanding of such key intermediates is fundamental to the ongoing pursuit of safe and effective therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • ChemicalBook. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis.
  • ChemicalBook. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6.
  • BOC Sciences. (n.d.). CAS 24201-13-6 this compound.
  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721.
  • Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Echemi. (n.d.). 4093-31-6, Methyl 4-acetamido-5-chloro-2-methoxybenzoate Formula.
  • (n.d.). CAS No : 24201-13-6 | Product Name : this compound.

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An In-depth Technical Guide to the Solubility and Stability of 4-Acetamido-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 4-Acetamido-5-chloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The information herein is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the characterization of this molecule.

Introduction

This compound (CAS No. 24201-13-6) is a substituted benzoic acid derivative. Its molecular structure, featuring an acetamido, a chloro, and a methoxy group, imparts specific physicochemical properties that are critical to its handling, formulation, and ultimate application in drug synthesis. A thorough understanding of its solubility and stability is paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). While extensive data on its methyl ester is available, this guide will focus on the free acid form and provide robust protocols for its characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO₄-
Molecular Weight 243.65 g/mol [1]
CAS Number 24201-13-6[]
Appearance Solid[3]
Melting Point 188 °C[3]

Solubility Profile

The solubility of an API or intermediate is a critical parameter that influences its bioavailability, dissolution rate, and the choice of solvent systems for synthesis and formulation. While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment and a proposed experimental protocol for its determination are provided below.

Predicted Solubility

Based on the solubility of its methyl ester, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, which is slightly soluble in DMSO and methanol and has a water solubility of approximately 1.14 g/L at 25°C, it can be inferred that the free acid will exhibit pH-dependent aqueous solubility.[4] The presence of the carboxylic acid moiety suggests that its solubility in aqueous media will be significantly higher at basic pH due to the formation of a carboxylate salt.

Experimental Protocol for Solubility Determination

To establish a comprehensive solubility profile, a systematic approach using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • A range of solvents (e.g., water, phosphate buffers of varying pH, methanol, ethanol, acetonitrile, dimethyl sulfoxide)

  • HPLC system with a UV detector

  • Calibrated analytical balance

  • Thermostatically controlled shaker

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials.

    • Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC method.

  • HPLC Analysis:

    • Analyze the diluted samples using a validated stability-indicating HPLC method.

    • Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

  • Data Reporting:

    • Express the solubility in terms of mg/mL or g/L.

Visualization of Solubility Determination Workflow

G cluster_prep Preparation of Saturated Solutions cluster_sampling Sample Collection & Preparation cluster_analysis Analysis cluster_reporting Reporting prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 samp1 Centrifuge to separate undissolved solid prep2->samp1 samp2 Withdraw and dilute supernatant samp1->samp2 ana1 HPLC analysis samp2->ana1 ana2 Quantify against calibration curve ana1->ana2 rep1 Express solubility (mg/mL or g/L) ana2->rep1

Caption: Workflow for solubility determination.

Stability Profile

Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. A Safety Data Sheet indicates that the compound is stable under recommended storage conditions but is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Reflux the compound in 0.1 N HCl at 80°C for a specified period.

  • Base Hydrolysis: Reflux the compound in 0.1 N NaOH at 80°C for a specified period.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).

  • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Samples should be analyzed at various time points using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to identify and quantify any degradation products.

Potential Degradation Pathways

Based on the chemical structure of this compound and the stability of related compounds, the following degradation pathways can be hypothesized:

  • Hydrolysis of the Amide Bond: Under strong acidic or basic conditions, the acetamido group can be hydrolyzed to an amino group, forming 4-Amino-5-chloro-2-methoxybenzoic acid.

  • Hydrolysis of the Methoxy Group (O-demethylation): Harsh acidic or basic conditions at elevated temperatures could lead to the cleavage of the ether linkage, resulting in the formation of a hydroxyl group.

  • Decarboxylation: At high temperatures, the carboxylic acid group may be lost.

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stress1 Acid Hydrolysis ana1 HPLC-PDA / LC-MS stress1->ana1 stress2 Base Hydrolysis stress2->ana1 stress3 Oxidation stress3->ana1 stress4 Thermal stress4->ana1 stress5 Photolytic stress5->ana1 ana2 Identify & Quantify Degradation Products ana1->ana2 out1 Determine Degradation Pathways ana2->out1 out2 Develop Stability- Indicating Method out1->out2

Caption: Workflow for forced degradation studies.

Recommended Analytical Methodology

A validated stability-indicating HPLC method is the cornerstone of both solubility and stability studies.

HPLC Method Parameters (Proposed)
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[7][8]

Conclusion

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Sample and percentage impurity detection in forced degradation studies. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

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The Chemistry and Application of 4-Acetamido-5-chloro-2-methoxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-acetamido-5-chloro-2-methoxybenzoic acid and its derivatives, compounds of significant interest in contemporary drug discovery and development. We will dissect the synthetic pathways to this core scaffold, detail the preparation of key ester and amide derivatives, and elucidate their primary pharmacological application as modulators of the serotonin 5-HT₄ receptor. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a robust theoretical framework and actionable experimental protocols.

Introduction: A Scaffold of Therapeutic Potential

The substituted benzoic acid motif is a cornerstone of medicinal chemistry, providing a versatile platform for the development of a vast array of therapeutic agents. Within this class, this compound represents a particularly valuable scaffold. Its carefully orchestrated substitution pattern—an electron-donating methoxy group, a hydrogen-bond-donating acetamido group, and a lipophilic chlorine atom—creates a unique electronic and steric environment ripe for molecular recognition by biological targets.

Historically, derivatives of this scaffold, such as Methyl 4-acetamido-5-chloro-2-methoxybenzoate, have been recognized as crucial intermediates in the synthesis of the well-known prokinetic agent, Metoclopramide.[1] However, contemporary research has unveiled a more nuanced and arguably more significant role for these compounds as potent and selective modulators of the serotonin 5-HT₄ receptor. This discovery has opened new avenues for the development of novel therapeutics for a range of gastrointestinal and central nervous system disorders.

This guide will provide a comprehensive overview of the synthesis of the this compound core and its subsequent derivatization. We will then delve into the pharmacology of these derivatives, with a particular focus on their interaction with the 5-HT₄ receptor, supported by quantitative data and mechanistic insights.

Synthesis of the Core Scaffold and Key Intermediates

The synthesis of this compound and its derivatives is a multi-step process that demands careful control of reaction conditions to achieve high yields and purity. The general synthetic strategy involves the sequential modification of a readily available starting material, p-aminosalicylic acid.

Synthesis of Methyl 4-acetamido-2-methoxybenzoate

The initial steps focus on the protection of the amino group and the methylation of the hydroxyl and carboxylic acid functionalities of p-aminosalicylic acid. A common route involves the use of dimethyl sulfate for methylation and acetic anhydride for acetylation.[1]

Chlorination to Methyl 4-acetamido-5-chloro-2-methoxybenzoate

The introduction of the chlorine atom at the 5-position is a critical step and is typically achieved via electrophilic aromatic substitution. N-chlorosuccinimide (NCS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the reagent of choice for this transformation, offering good regioselectivity and high yields.[1][2]

Experimental Protocol 1: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate[2]

  • Step 1: Dissolution. In a 1L reaction flask, dissolve 50g of methyl 4-acetamido-2-methoxybenzoate in 136g of N,N-dimethylformamide (DMF) with stirring until a clear solution is obtained.

  • Step 2: Chlorination. Add 50g of N-chlorosuccinimide (NCS) to the solution. Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours.

  • Step 3: Reaction Completion. Increase the temperature to 65°C and continue the reaction for an additional 4 hours.

  • Step 4: Crystallization and Isolation. Cool the reaction mixture to 0°C and allow it to crystallize for 8 hours. The crude product, methyl 4-acetamido-5-chloro-2-methoxybenzoate, will precipitate. Isolate the crude product by filtration, reserving the DMF mother liquor.

  • Step 5: Purification. Wash the crude product with 100g of deionized water. Heat the slurry to 50°C and maintain for 4 hours. Cool to 5°C and filter. Dry the purified solid to obtain a white crystalline product.

Expected Yield: ~90.3% Purity (HPLC): ≥99.8%

Synthesis of this compound

The parent acid can be obtained by the hydrolysis of the corresponding methyl ester. Alternatively, direct acetylation of 4-amino-5-chloro-2-methoxybenzoic acid provides a more direct route.

Experimental Protocol 2: N-Acetylation of an Aminobenzoic Acid Derivative[3][4][5]

This protocol provides a general method for the N-acetylation of an aminobenzoic acid using acetic anhydride.

  • Step 1: Dissolution. Dissolve the aminobenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or pyridine.

  • Step 2: Acylation. Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.1-1.2 eq) dropwise with continuous stirring.

  • Step 3: Reaction. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Work-up. Upon completion, quench the reaction by the slow addition of water. If pyridine is used as a solvent, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Step 5: Isolation and Purification. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Derivatization and Pharmacological Applications

The true therapeutic potential of the this compound scaffold is realized through its derivatization, primarily at the carboxylic acid position, to yield a variety of esters and amides.

Ester Derivatives as 5-HT₄ Receptor Modulators

A significant body of research has demonstrated that ester derivatives of the corresponding 4-amino-5-chloro-2-methoxybenzoic acid are potent modulators of the 5-HT₄ receptor.[3] These receptors are G-protein coupled receptors that are widely distributed throughout the gastrointestinal tract and the central nervous system. Activation of 5-HT₄ receptors has been shown to have prokinetic effects in the gut and has also been implicated in cognitive function and mood regulation.

The synthesis of these ester derivatives typically involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with a substituted alcohol, often a piperidine ethanol derivative.

Amide Derivatives: From Metoclopramide to Novel 5-HT₄ Ligands

The most well-known amide derivative is Metoclopramide, which is synthesized by coupling 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethane-1,2-diamine. Beyond this established therapeutic, a diverse range of other amide derivatives have been synthesized and evaluated for their pharmacological activity, with many exhibiting high affinity for the 5-HT₄ receptor.

Experimental Protocol 3: General Synthesis of Amide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from a carboxylic acid.

  • Step 1: Activation of the Carboxylic Acid. The carboxylic acid (1.0 eq) is first converted to a more reactive species. This can be achieved by forming an acyl chloride using reagents such as thionyl chloride or oxalyl chloride, or by using peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Step 2: Amide Bond Formation. The activated carboxylic acid species is then reacted with the desired amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF, or acetonitrile). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Step 3: Work-up and Purification. The reaction mixture is worked up according to the nature of the product and the reagents used. This may involve washing with aqueous solutions to remove byproducts and unreacted starting materials. The crude product is then purified, typically by column chromatography or recrystallization.

Quantitative Pharmacological Data

The following table summarizes the pharmacological data for a selection of 4-amino-5-chloro-2-methoxybenzoic acid derivatives at the 5-HT₄ receptor.

CompoundDerivative TypeReceptor Affinity (Ki, nM)Functional Activity (pA₂)Reference
7a (ML 10302) Ester1.07 ± 0.5-[3]
7k Ester1.0 ± 0.3-[3]
7g Ester0.26 ± 0.068.6 (Antagonist)[3]
DAU 6285 Benzimidazolone181-255- (Antagonist)[4]
GR113808 Indole-9.3 (Antagonist)[5]

Mechanistic Insights: The 5-HT₄ Receptor Signaling Pathway

The 5-HT₄ receptor is a Gs-protein coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the observed physiological effects.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a versatile and pharmacologically significant class of compounds. While their role as intermediates in the synthesis of established drugs like Metoclopramide is well-documented, their true potential lies in the development of novel 5-HT₄ receptor modulators. The ability to fine-tune the pharmacological properties of these derivatives by modifying the ester or amide functionality offers exciting opportunities for the design of next-generation therapeutics for a range of gastrointestinal and neurological disorders.

Future research in this area will likely focus on the development of derivatives with enhanced selectivity and optimized pharmacokinetic profiles. Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of these compounds with the 5-HT₄ receptor will be crucial for the rational design of even more potent and specific modulators. The continued exploration of this chemical space holds great promise for the discovery of new and improved medicines.

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Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of 4-Acetamido-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of 4-Acetamido-5-chloro-2-methoxybenzoic acid. As a known metabolite and impurity of the widely-used pharmaceutical agent Metoclopramide, a dopamine D2 receptor antagonist, understanding the distinct pharmacological profile of this compound is of paramount importance for both academic research and drug development.[1][2][3][4] While its parent compound's activity is well-documented, the direct molecular interactions and cellular consequences of this compound remain largely unexplored.

This document outlines a logical, multi-tiered experimental strategy designed to identify its molecular targets, characterize the binding kinetics, and elucidate the downstream signaling pathways it modulates. The proposed methodologies are grounded in established and robust techniques, ensuring the generation of high-fidelity, interpretable data.

Part 1: Foundational Target Identification and Validation

The initial and most critical step is to identify the primary molecular targets of this compound. Given its structural similarity to Metoclopramide and related benzamides, the investigation will initially focus on dopamine and serotonin receptors, while also maintaining an unbiased approach to discover novel targets.

Rationale for Target-Class Focused Screening

Metoclopramide is a potent antagonist of the dopamine D2 receptor.[1][2][3][4] Furthermore, derivatives of the structurally related compound, 4-amino-5-chloro-2-methoxybenzoic acid, have been shown to exhibit high affinity for 5-HT4 receptors, acting as either agonists or antagonists.[5] Therefore, a targeted screening approach against a panel of dopamine and serotonin receptor subtypes is a logical and resource-efficient starting point.

Experimental Workflow: Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor.[6][7] A competitive radioligand binding assay is a highly sensitive and quantitative method to ascertain the binding affinity (Ki) of the test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the human dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT4) receptor subtypes.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a known concentration of a high-affinity radioligand specific for the receptor subtype being tested (e.g., [3H]-Spiperone for D2 receptors, [3H]-GR113808 for 5-HT4 receptors), and varying concentrations of this compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation and Termination:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, trapping the receptor-bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Predicted Binding Affinities (Ki) in nM

Receptor SubtypePredicted Ki (nM) for this compound
Dopamine D2
Dopamine D3
Serotonin 5-HT3
Serotonin 5-HT4

This table should be populated with the experimental results.

Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture with Receptor Expression membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup: Membranes + Radioligand + Test Compound membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_processing Calculate Specific Binding scintillation->data_processing curve_fitting IC50 Determination data_processing->curve_fitting ki_calculation Ki Calculation (Cheng-Prusoff) curve_fitting->ki_calculation

Caption: Workflow for determining receptor binding affinity.

Unbiased Target Identification: Affinity-Based Proteomics

To explore potential targets beyond the dopaminergic and serotonergic systems, an unbiased affinity-based chemical proteomics approach is recommended.[8] This involves immobilizing the compound of interest on a solid support to "pull down" its interacting proteins from a cell lysate.

Experimental Protocol: Affinity Purification Coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe with a structurally similar but inactive molecule should also be prepared.

  • Cell Lysis and Incubation: Prepare a lysate from a relevant cell line or tissue. Incubate the lysate with the compound-conjugated beads and the control beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a denaturing buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-conjugated beads with those from the control beads to identify specific binding partners.

Part 2: Elucidation of Downstream Signaling Pathways

Once the primary molecular target(s) are identified and validated, the next crucial step is to determine the functional consequences of this interaction. This involves investigating the downstream signaling pathways modulated by this compound.

Rationale for Pathway Analysis

Dopamine D2 and 5-HT4 receptors are G protein-coupled receptors (GPCRs) that, upon activation or inhibition, trigger distinct intracellular signaling cascades. D2 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, 5-HT4 receptors primarily couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.

Experimental Workflow: Functional Assays

Experimental Protocol: cAMP Measurement Assay

  • Cell Culture and Treatment: Culture cells expressing the identified target receptor (e.g., CHO-K1 cells stably expressing the human D2 or 5-HT4 receptor).

  • Agonist/Antagonist Mode Determination:

    • To test for agonist activity, treat the cells with varying concentrations of this compound.

    • To test for antagonist activity, pre-incubate the cells with varying concentrations of the compound before stimulating them with a known receptor agonist (e.g., quinpirole for D2, serotonin for 5-HT4).

  • cAMP Measurement: Following treatment, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE-based assays).

  • Data Analysis:

    • For agonist mode, plot the cAMP levels against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

    • For antagonist mode, plot the response to the known agonist against the concentration of the test compound to determine the IC50 and calculate the functional antagonist constant (Kb).

Signaling Pathway Diagram: Dopamine D2 vs. 5-HT4 Receptor

G cluster_d2 Dopamine D2 Receptor Signaling cluster_5ht4 Serotonin 5-HT4 Receptor Signaling D2R D2R Gi Gi/o D2R->Gi Antagonist Blocks AC_neg Adenylyl Cyclase Gi->AC_neg Inhibits cAMP_neg cAMP AC_neg->cAMP_neg Decreases PKA_neg PKA cAMP_neg->PKA_neg Inactivates SHT4R 5-HT4R Gs Gs SHT4R->Gs Agonist Activates AC_pos Adenylyl Cyclase Gs->AC_pos Stimulates cAMP_pos cAMP AC_pos->cAMP_pos Increases PKA_pos PKA cAMP_pos->PKA_pos Activates

Caption: Contrasting signaling pathways of D2 and 5-HT4 receptors.

Part 3: Cellular Phenotypic and Functional Assays

The final stage of the investigation is to correlate the molecular and signaling effects of this compound with observable cellular responses. The choice of assays will be dictated by the identified target and its known physiological roles.

Rationale for Functional Assays

If the compound is found to be a D2 antagonist, functional assays could include measuring its effect on dopamine-mediated inhibition of prolactin release from pituitary cells. If it acts on 5-HT4 receptors, assays could focus on its impact on gastrointestinal motility in ex vivo models.

Example Experimental Protocol: Neurite Outgrowth Assay

Certain serotonin receptors are implicated in neuronal development. If a relevant neuronal target is identified, a neurite outgrowth assay can be employed.

  • Cell Culture: Plate a neuronal cell line (e.g., PC12 or SH-SY5Y) on a suitable substrate.

  • Differentiation and Treatment: Induce differentiation with a neurotrophic factor (e.g., NGF). Treat the cells with varying concentrations of this compound.

  • Imaging and Analysis: After a suitable incubation period, fix and stain the cells to visualize neurites. Capture images using microscopy and quantify neurite length and branching using image analysis software.

  • Data Interpretation: Determine if the compound promotes or inhibits neurite outgrowth, providing insights into its potential effects on neuronal plasticity.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive characterization of the mechanism of action of this compound. By progressing from broad target identification to specific signaling and functional assays, researchers can build a complete pharmacological profile of this compound. This knowledge is not only crucial for understanding the full spectrum of activities of Metoclopramide and its metabolites but also for potentially uncovering novel therapeutic applications for this compound in its own right.

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An In-Depth Technical Guide on the Biotransformed Metabolites of Metoclopramide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biotransformation of metoclopramide, a widely used antiemetic and prokinetic agent.[1][2] It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the metabolic pathways, the resulting metabolites, and the analytical methodologies for their characterization.

Introduction: The Clinical Significance of Metoclopramide and Its Metabolism

Metoclopramide is a dopamine D2 receptor antagonist and a mixed 5-HT3 receptor antagonist/5-HT4 receptor agonist.[2] This dual mechanism of action underpins its efficacy in treating nausea, vomiting, gastroparesis, and gastroesophageal reflux disease.[1][2] The pharmacological effects of metoclopramide, which include stimulating upper gastrointestinal motility without affecting gastric, biliary, or pancreatic secretions, typically manifest within 1 to 3 minutes following intravenous administration and persist for 1 to 2 hours.[3]

However, the clinical response and adverse effect profile of metoclopramide are significantly influenced by its metabolism. The drug undergoes extensive first-pass metabolism, leading to variable oral bioavailability ranging from 32% to 100%.[4][5] This variability is primarily attributed to the activity of cytochrome P450 (CYP) enzymes, particularly the highly polymorphic CYP2D6.[4][6][7] Understanding the biotransformation of metoclopramide is therefore critical for optimizing its therapeutic use, predicting drug-drug interactions, and mitigating the risk of adverse events, such as tardive dyskinesia.[4][7]

Enzymatic Pathways of Metoclopramide Biotransformation

The metabolism of metoclopramide is a complex process involving both Phase I and Phase II reactions, predominantly occurring in the liver.[8]

Phase I Metabolism: The Central Role of Cytochrome P450 Enzymes

Oxidation is a major metabolic route for metoclopramide, primarily catalyzed by the CYP450 enzyme system.[1][6]

  • CYP2D6: The Principal Catalyst: CYP2D6 is the dominant enzyme responsible for metoclopramide metabolism.[6][7][9][10] It facilitates two major oxidative reactions: N-deethylation and N-hydroxylation.[9][11][12] The significant interindividual variability in CYP2D6 activity, due to genetic polymorphisms, can lead to substantial differences in metoclopramide clearance and exposure.[4][7] Patients who are CYP2D6 poor metabolizers exhibit reduced metabolism, leading to higher plasma concentrations and an increased risk of adverse effects.[10]

  • Contribution of Other CYP Isoforms: While CYP2D6 plays the primary role, other CYP isoforms contribute to a lesser extent.[6][7][9] These include CYP3A4, CYP1A2, CYP2C9, and CYP2C19.[6][9][11] The involvement of multiple CYPs highlights the potential for drug-drug interactions with co-administered medications that are substrates, inhibitors, or inducers of these enzymes.[7] Metoclopramide itself is also a competitive inhibitor of CYP2D6, which can further complicate its pharmacokinetic profile when administered with other CYP2D6 substrates.[4][7]

Phase II Metabolism: Conjugation Pathways

Conjugation reactions, including glucuronidation and sulfation, represent another important pathway in the metabolism of metoclopramide.[1][6] N-4 sulfate conjugation has been identified as a significant metabolic route in humans.[5][9] These Phase II reactions generally result in more water-soluble metabolites that are more readily excreted.

Profiling the Biotransformed Metabolites of Metoclopramide

Systematic studies have led to the identification of several metoclopramide metabolites in both in vivo and in vitro systems.[13][14]

Metabolites Identified In Vivo and In Vitro

Five primary metabolites of metoclopramide have been consistently identified in both human urine and in vitro incubation systems[13][14]:

  • M1: N-O-glucuronide [13][14]

  • M2: N-sulfate [13][14]

  • M3: Des-ethyl metabolite (monodeethylmetoclopramide) [13][14]

  • M4: Hydroxylated metabolite [13][14]

  • M5: Oxidative deaminated metabolite [13][14]

Of note, significant inter-subject variability has been observed in the urinary levels of the N-sulfate (M2) and des-ethyl (M3) metabolites.[13][14]

Additional Metabolites Identified In Vitro

Further investigations using human liver microsomes have revealed additional metabolites[13][14]:

  • M6 and M8: Ether glucuronides [13][14]

  • M7: N-glucuronide [13][14]

  • M9: Carbamic acid [13][14]

  • M10: Nitro metabolite [13][14]

The identification of these novel metabolites provides a more complete picture of the complex biotransformation of metoclopramide.[13]

Quantitative Data Summary

MetaboliteName/DescriptionPathwayKey Enzyme(s)
M2 N-sulfateSulfationSulfotransferases
M3 Des-ethyl metaboliteN-dealkylationCYP2D6, CYP3A4, CYP1A2, CYP2C9, CYP2C19
M4 Hydroxylated metaboliteHydroxylationCYP2D6, CYP3A4, CYP1A2, CYP2C9, CYP2C19
M1, M6, M7, M8 GlucuronidesGlucuronidationUDP-glucuronosyltransferases

Experimental Protocols for Metabolite Identification

In Vitro Metabolism of Metoclopramide using Human Liver Microsomes

This protocol outlines a standard procedure for investigating the in vitro metabolism of metoclopramide.

Materials:

  • Metoclopramide hydrochloride

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., caffeine)

  • Recombinant human CYP enzymes (CYP2D6, CYP3A4, CYP1A2, CYP2C9, CYP2C19) (optional, for reaction phenotyping)

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, combine the potassium phosphate buffer, HLM protein, and metoclopramide solution to the desired final concentrations.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 20 minutes) with gentle shaking.[11]

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.[11]

  • Addition of Internal Standard: Spike the samples with a known concentration of an internal standard for quantitative analysis.[11]

  • Protein Precipitation and Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of metoclopramide and its metabolites.

Visualization of Metoclopramide Metabolism

Metabolic Pathway of Metoclopramide

Metoclopramide_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Metoclopramide Metoclopramide M3 M3: Des-ethyl metabolite Metoclopramide->M3 N-dealkylation (CYP2D6, etc.) M4 M4: Hydroxylated metabolite Metoclopramide->M4 Hydroxylation (CYP2D6, etc.) M5 M5: Oxidative deaminated metabolite Metoclopramide->M5 Oxidative deamination M10 M10: Nitro metabolite Metoclopramide->M10 Nitro-reduction M9 M9: Carbamic acid Metoclopramide->M9 Carboxylation M1 M1: N-O-glucuronide Metoclopramide->M1 Glucuronidation (UGTs) M2 M2: N-sulfate Metoclopramide->M2 Sulfation (SULTs) M7 M7: N-glucuronide Metoclopramide->M7 Glucuronidation (UGTs) M6_M8 M6 & M8: Ether glucuronides M4->M6_M8 Glucuronidation (UGTs)

Caption: Metabolic pathways of metoclopramide.

Experimental Workflow for In Vitro Metabolite Identification

InVitro_Workflow start Start: Prepare Incubation Mixtures (HLMs, Metoclopramide, Buffer) pre_incubation Pre-incubation (37°C, 5 min) start->pre_incubation initiation Initiate Reaction (Add NADPH) pre_incubation->initiation incubation Incubation (37°C, 20 min) initiation->incubation termination Terminate Reaction (Add Acetonitrile) incubation->termination is_addition Add Internal Standard termination->is_addition centrifugation Centrifugation is_addition->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis end End: Metabolite Identification & Quantification analysis->end

Caption: Workflow for in vitro metabolite identification.

Conclusion

The biotransformation of metoclopramide is a multifaceted process with significant clinical implications. The predominant role of the polymorphic enzyme CYP2D6 in its metabolism underscores the importance of considering pharmacogenetic factors in its clinical application. A thorough understanding of the metabolic pathways and the resulting metabolites is essential for drug development professionals to predict potential drug-drug interactions, assess the risk of adverse events, and ultimately, to ensure the safe and effective use of this important therapeutic agent. Further research into the pharmacological activity of the identified metabolites will provide a more complete understanding of the overall disposition and effects of metoclopramide.

References

  • Argikar, U. A., Gomez, J., Ung, D., Parkman, H. P., & Nagar, S. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. Drug Metabolism and Disposition, 38(8), 1295–1307. [Link]

  • Crea, N., & Al-Dasooqi, N. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. Medicina, 59(8), 1412. [Link]

  • Livezey, M. R., Briggs, E. D., Bolles, A. K., Nagy, L. D., Fujiwara, R., & Furge, L. L. (2014). Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6. Xenobiotica, 44(4), 309–319. [Link]

  • Shakil, J., & Church, C. O. (2023). Metoclopramide. In StatPearls. StatPearls Publishing. [Link]

  • Dr.Oracle. (2025). How is Reglan (metoclopramide) metabolized in the body?. [Link]

  • Argikar, U. A., Gomez, J., Ung, D., Parkman, H. P., & Nagar, S. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. Drug Metabolism and Disposition. [Link]

  • Bateman, D. N. (1983). Clinical pharmacokinetics of metoclopramide. Clinical Pharmacokinetics, 8(6), 523–529. [Link]

  • National Center for Biotechnology Information. (n.d.). Metoclopramide. In PubChem. [Link]

  • Parkman, H. P., & Sharkey, E. P. (2012). Metoclopramide in the Treatment of Diabetic Gastroparesis. Expert Review of Gastroenterology & Hepatology, 6(4), 465-478. [Link]

  • Wikipedia. (2024). Metoclopramide. [Link]

  • Livezey, M. R., Briggs, E. D., Bolles, A. K., Nagy, L. D., Fujiwara, R., & Furge, L. L. (2014). Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6. Xenobiotica, 44(4), 309–319. [Link]

  • Pfizer. (n.d.). Metoclopramide Injection, USP Clinical Pharmacology. [Link]

  • ClinPGx. (2014). Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6. [Link]

  • University of Colorado Anschutz Medical Campus. (n.d.). Metoclopramide. [Link]

Sources

Methodological & Application

Application Note & Laboratory Protocol: Synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-stage laboratory protocol for the synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic acid. This compound is a significant intermediate in the synthesis of various pharmaceutical agents and serves as a critical reference standard, such as Metoclopramide Impurity 12.[1][2] The protocol begins with the regioselective chlorination of methyl 4-acetamido-2-methoxybenzoate to yield the intermediate ester, followed by its saponification to the final carboxylic acid product. This guide is designed for researchers in medicinal chemistry, organic synthesis, and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.

Introduction & Synthetic Strategy

This compound is a substituted benzoic acid derivative whose utility is primarily recognized in pharmaceutical development.[3] Its structure is closely related to the prokinetic agent Metoclopramide, for which it serves as a known impurity and metabolite.[4] A reliable and scalable synthesis is therefore crucial for both drug manufacturing quality control and further research into related bioactive molecules.

The synthetic approach detailed herein is a robust two-stage process designed for high yield and purity.

  • Stage 1: Electrophilic Aromatic Substitution. The synthesis commences with the chlorination of the commercially available methyl 4-acetamido-2-methoxybenzoate. The acetamido and methoxy groups are ortho, para-directing activators. The para position to the strongly activating acetamido group is already substituted, and the ortho position is sterically hindered. The methoxy group also directs ortho-para. The position ortho to the methoxy group and meta to the acetamido group is the most electronically enriched and sterically accessible site for electrophilic substitution. N-chlorosuccinimide (NCS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is an effective and mild chlorinating agent for this transformation.[4][5][6]

  • Stage 2: Saponification. The resulting intermediate, methyl 4-acetamido-5-chloro-2-methoxybenzoate, is converted to the final product via base-mediated hydrolysis (saponification). This standard reaction cleaves the methyl ester to yield the corresponding carboxylate salt, which upon acidic workup, precipitates the desired carboxylic acid.

Overall Synthetic Workflow

G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Hydrolysis A Methyl 4-acetamido-2-methoxybenzoate B Methyl 4-acetamido-5-chloro-2-methoxybenzoate A->B  N-Chlorosuccinimide (NCS)  DMF, 40-65°C   C This compound B->C  1. NaOH, H₂O/Methanol, Reflux  2. HCl (aq)  

Caption: Two-stage synthesis of the target compound.

Materials, Reagents, and Equipment

Reagent and Materials Summary
Compound NameCAS No.Molecular FormulaMW ( g/mol )Supplier Example
Methyl 4-acetamido-2-methoxybenzoate4093-29-2C₁₁H₁₃NO₄223.23ChemicalBook
N-Chlorosuccinimide (NCS)128-09-6C₄H₄ClNO₂133.53Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09Fisher Scientific
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00VWR
Hydrochloric Acid (HCl), concentrated (37%)7647-01-0HCl36.46J.T. Baker
Methanol (MeOH), ACS Grade67-56-1CH₄O32.04EMD Millipore
Deionized Water (DI H₂O)7732-18-5H₂O18.02-
Equipment
  • 1 L three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Thermometer/temperature probe

  • Ice bath and heating bath

  • Buchner funnel and filtration flask

  • Vacuum source

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Drying oven or vacuum desiccator

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Safety & Handling Precautions

It is imperative to conduct this synthesis within a certified chemical fume hood while wearing appropriate PPE.

  • N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Harmful if inhaled or absorbed through the skin. Ensure the reaction is well-ventilated.

  • Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Highly corrosive. Handle with extreme care to prevent severe skin and eye burns. The neutralization process is exothermic.

  • Product Hazard: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1]

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.[7] Dispose of all chemical waste according to institutional and local regulations.

Detailed Synthesis Protocol

Stage 1: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

This procedure is adapted from established methods with demonstrated high yields.[5][6]

  • Reaction Setup: Assemble a 1 L three-neck flask equipped with a magnetic stirrer, thermometer, and a reflux condenser. Ensure the setup is in a fume hood.

  • Dissolution: Add 136 g of N,N-dimethylformamide (DMF) to the reaction flask. Follow this with the addition of 50 g (0.224 mol) of methyl 4-acetamido-2-methoxybenzoate. Stir the mixture until the solid is completely dissolved, forming a clear solution.

  • Addition of Chlorinating Agent: Carefully add 50 g (0.374 mol) of N-chlorosuccinimide (NCS) to the solution. Causality Note: An excess of NCS is used to ensure the complete consumption of the starting material.

  • Reaction Conditions: Slowly heat the reaction mixture to 40°C using a heating mantle. Maintain this temperature with continuous stirring for 5 hours.

  • Temperature Increase: After 5 hours, increase the temperature to 65°C and maintain for an additional 4 hours to drive the reaction to completion.[5][6]

  • Crystallization: Once the reaction is complete (can be monitored by TLC), turn off the heat and cool the flask to room temperature, then place it in an ice bath to cool to 0°C. Let the mixture crystallize at this temperature for 8 hours (or overnight). A precipitate of the crude product will form.

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. The DMF mother liquor can be set aside for potential recovery.

  • Purification/Washing: Transfer the crude solid wet cake to a beaker containing 100 g of deionized water. Heat the slurry to 50°C and stir for 4 hours. This step effectively removes residual DMF and other water-soluble impurities.

  • Final Filtration & Drying: Cool the slurry to 5°C and collect the purified white crystalline product by vacuum filtration. Wash the cake with a small amount of cold deionized water. Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Yield & Characterization: The expected yield is approximately 52 g (90.3%).[5] The product, methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS: 4093-31-6), should be a white to light beige crystalline powder with a melting point of 153-156°C.[4][8] Purity can be confirmed by HPLC (>99.8%).[5]

Stage 2: Hydrolysis to this compound

This is a standard saponification procedure.

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 52 g (approx. 0.202 mol) of the methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesized in Stage 1.

  • Solvent Addition: Add 250 mL of methanol and 250 mL of DI water. Stir to form a suspension.

  • Base Addition: Prepare a solution of 1.5 equivalents of sodium hydroxide (12.1 g, 0.303 mol) in 50 mL of DI water and add it to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material spot. The mixture should become a clear, homogeneous solution as the reaction proceeds.

  • Cooling & Solvent Removal: After completion, cool the reaction to room temperature. If desired, the methanol can be removed using a rotary evaporator.

  • Acidification: Place the aqueous solution in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid dropwise to acidify the solution to a pH of 2-3. A thick white precipitate of the final product will form. Causality Note: The protonation of the carboxylate salt renders it insoluble in the aqueous medium, causing it to precipitate.

  • Isolation & Drying: Collect the white solid via vacuum filtration. Wash the filter cake thoroughly with cold DI water to remove any residual salts (e.g., NaCl). Dry the product in a vacuum oven at 60-70°C to a constant weight.

  • Final Product: The final product is this compound (CAS: 24201-13-6)[1].

References

  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 4-amino-5-chloro-2-methoxybenzamide. PrepChem.com. [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • CN104151157A - Preparation method of methoxybenzoic acid.

Sources

Application Notes & Protocols: The Strategic Utility of 4-Acetamido-5-chloro-2-methoxybenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Acetamido-5-chloro-2-methoxybenzoic acid is a highly functionalized aromatic compound that has emerged as a pivotal building block in the landscape of pharmaceutical and medicinal chemistry. Its unique substitution pattern—featuring an acetamido group, a chlorine atom, a methoxy group, and a carboxylic acid—provides a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its crucial role as a key intermediate in the synthesis of pharmaceutically active compounds. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its preparation and subsequent transformations, and discuss its potential in the development of novel therapeutic agents.

Introduction: A Versatile Scaffold for Drug Discovery

In contemporary drug discovery, the rational design of synthetic pathways relies on the availability of robust, versatile, and well-characterized starting materials.[1] this compound (and its corresponding methyl ester) fits this description perfectly. While not a final drug product itself, it serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3]

Its primary and most well-documented application is in the production of Metoclopramide , a widely used antiemetic and prokinetic agent that functions as a dopamine D2 receptor antagonist.[4][5] The structural framework of this compound contains the core components necessary for the pharmacophore of Metoclopramide and related compounds. Furthermore, its derivatives are instrumental in creating reference standards for impurity profiling in pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug products.[4] Research has also extended to synthesizing derivatives of the parent amine, 4-amino-5-chloro-2-methoxybenzoic acid, to develop potent agonists and antagonists for 5-HT4 receptors, highlighting the broader potential of this chemical scaffold.[6]

This document serves as a practical guide for researchers, outlining the synthesis of this key intermediate and its application in subsequent synthetic transformations.

Physicochemical & Safety Profile

A thorough understanding of a reagent's physical properties and safety hazards is paramount for its effective and safe use in a laboratory setting.

Physical Properties
PropertyValueSource
CAS Number 24201-13-6[][8]
Molecular Formula C₁₀H₁₀ClNO₄[][9]
Molecular Weight 243.64 g/mol [8]
Appearance White to light beige fine crystalline powder[4][5]
Melting Point 153 °C (for the methyl ester)[10]
Solubility Slightly soluble in DMSO and methanol; Water solubility ~1.14 g/L at 25°C (for the methyl ester)[4]

Note: The properties listed are primarily for the closely related and more commonly documented methyl ester, Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS: 4093-31-6).

GHS Hazard & Safety Information

The methyl ester of the title compound is associated with the following hazards. Similar precautions should be taken for the carboxylic acid.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[10][11]

  • Signal Word: Warning.[11]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]

    • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing.[12]

    • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[10][12]

Synthetic Pathways & Protocols

The most common entry point to this chemical scaffold is through the synthesis of its methyl ester, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, which can then be hydrolyzed to the desired carboxylic acid.

Diagram: Synthesis of this compound

cluster_0 Protocol 1: Electrophilic Chlorination cluster_1 Protocol 2: Saponification A Methyl 4-acetamido-2-methoxybenzoate B Methyl 4-acetamido-5-chloro-2-methoxybenzoate A->B  NCS, DMF  40-65 °C C This compound B->C  1. NaOH (aq), Heat  2. HCl (aq)

Caption: Synthetic route from a precursor to the target benzoic acid.

Protocol 1: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Principle: This protocol describes the regioselective electrophilic aromatic substitution (chlorination) of Methyl 4-acetamido-2-methoxybenzoate. The acetamido and methoxy groups are ortho, para-directing. The position para to the strongly activating acetamido group and ortho to the methoxy group is sterically unhindered and electronically activated, making it the prime site for chlorination by N-Chlorosuccinimide (NCS). DMF serves as an excellent polar aprotic solvent for this reaction.[13][14]

Materials:

  • Methyl 4-acetamido-2-methoxybenzoate

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Reaction flask with magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a 1L reaction flask, add 136g of N,N-dimethylformamide (DMF) as the solvent.[13]

  • Add 50g of Methyl 4-acetamido-2-methoxybenzoate to the flask and stir until completely dissolved.[13]

  • To this clear solution, add 50g of N-chlorosuccinimide (NCS).[13]

  • Slowly heat the reaction mixture to 40 °C and maintain this temperature for 5 hours, monitoring the reaction progress by TLC or HPLC.[5]

  • After the initial phase, raise the temperature to 65 °C and continue the reaction for an additional 4 hours to ensure completion.[5]

  • Upon completion, cool the reaction mixture to 0 °C and allow the product to crystallize over 8 hours.[13]

  • Filter the mixture to collect the crude, wet product of Methyl 4-acetamido-5-chloro-2-methoxybenzoate. The DMF mother liquor can be reserved for recovery.[13]

  • For purification, add the wet crude product to 100g of deionized water and heat the slurry to 50 °C for 4 hours. This step helps remove residual DMF and other water-soluble impurities.[13]

  • Cool the mixture to 5 °C and filter the purified solid.[13]

  • Dry the product under vacuum to yield a white crystalline solid. (Expected molar yield: ~90.3%, HPLC purity ≥ 99.8%).[13]

Protocol 2: Hydrolysis to this compound

Principle: This is a standard saponification reaction. The methyl ester is hydrolyzed under basic conditions using sodium hydroxide to form the sodium carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.

Materials:

  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate (from Protocol 1)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated or 3M

  • Methanol or Ethanol (optional, to aid dissolution)

  • Deionized water

  • Reaction flask with reflux condenser, magnetic stirrer, and heating mantle

  • pH paper or pH meter

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend the Methyl 4-acetamido-5-chloro-2-methoxybenzoate (1 equivalent) in a 1:1 mixture of water and methanol.

  • Add a 10% aqueous solution of sodium hydroxide (2.0-2.5 equivalents) to the suspension.

  • Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC. The reaction mixture should become a clear solution as the ester is consumed and the sodium salt is formed.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Slowly acidify the solution by adding hydrochloric acid dropwise while stirring vigorously. The carboxylic acid will begin to precipitate. Continue adding acid until the pH of the solution is ~2-3.

  • Stir the resulting thick slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.

  • Dry the product under vacuum to yield this compound as a solid.

Application in Amide Synthesis: A Gateway to APIs

The primary synthetic value of this compound is its conversion to various amides, which form the basis of many drug molecules.

Diagram: General Workflow for Amide Synthesis

A 4-Acetamido-5-chloro- 2-methoxybenzoic acid B Acyl Chloride Intermediate A->B  Activation Step C Target Amide (e.g., Metoclopramide) B->C  Amination Step Reagent1 SOCl₂ or (COCl)₂ Reagent1->A Reagent2 Amine (R-NH₂) Base (e.g., Et₃N) Reagent2->B

Caption: Workflow for converting the benzoic acid to a target amide.

Protocol 3: General Procedure for Amide Coupling

Principle: To form an amide bond, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. A common and effective method is to convert it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride then readily reacts with a primary or secondary amine to form the desired amide. A non-nucleophilic base is often added to quench the HCl byproduct.

Materials:

  • This compound (from Protocol 2)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Desired primary or secondary amine (e.g., N,N-diethylethylenediamine for Metoclopramide synthesis)

  • Triethylamine (Et₃N) or Pyridine

  • Reaction flask, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Activation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1 equivalent) and suspend it in anhydrous DCM.

  • Add thionyl chloride (1.5-2.0 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.

  • Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by column chromatography or recrystallization as required.

Future Research & Broader Applications

While its role in Metoclopramide synthesis is well-established, the potential of this scaffold is not limited. Ongoing research suggests possible applications in the development of novel anti-inflammatory and analgesic agents.[4] The unique electronic and steric properties conferred by its substituents make it an attractive starting point for library synthesis in lead discovery campaigns. Its derivatives have been investigated as modulators of serotonin receptors, indicating a broader utility in targeting central nervous system pathways.[6]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • ChemicalBook. (n.d.).
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  • Fernando Amat Bioimaging Research. (n.d.). This compound.
  • PubChem. (n.d.).
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  • BOC Sciences. (n.d.). This compound.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubMed. (n.d.). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors.
  • Echemi. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 24201-13-6 | Product Name : this compound.
  • ChemicalBook. (n.d.).
  • OUCI. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
  • Santa Cruz Biotechnology. (n.d.). 4-(acetylamino)-5-chloro-2-methoxybenzoic acid.

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The Strategic Utility of 4-Acetamido-5-chloro-2-methoxybenzoic Acid in the Synthesis of Novel Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding

In the landscape of modern medicinal chemistry and drug discovery, the identification and utilization of versatile building blocks are paramount to the efficient synthesis of novel bioactive molecules. 4-Acetamido-5-chloro-2-methoxybenzoic acid is one such scaffold, a substituted benzoic acid derivative that offers a unique combination of functional groups amenable to a variety of chemical transformations. While its most prominent role to date has been as a key intermediate in the synthesis of the antiemetic drug Metoclopramide, its utility extends far beyond this single application.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the chemical reactivity of this compound to forge new molecular entities with therapeutic potential.

The strategic placement of an acetamido group, a chlorine atom, a methoxy group, and a carboxylic acid on the phenyl ring provides multiple handles for synthetic diversification. The interplay of the electronic effects of these substituents dictates the reactivity of the scaffold, allowing for selective modifications. This guide will delve into the practical applications of this compound, providing detailed protocols for key transformations and explaining the underlying chemical principles that govern these reactions.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a building block is a prerequisite for its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C₁₀H₁₀ClNO₄[]
Molecular Weight 243.64 g/mol []
Appearance White to off-white crystalline powderGeneral observation
Melting Point 188 °C[]
Solubility Sparingly soluble in water, soluble in organic solvents like DMF and DMSOGeneral observation
CAS Number 24201-13-6[]

Safety Profile: 4-Amino-5-chloro-2-methoxybenzoic acid, a related compound, is known to cause skin and serious eye irritation.[4] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of the Building Block

The most common and efficient synthesis of the methyl ester of this compound involves the chlorination of methyl 4-acetamido-2-methoxybenzoate using N-chlorosuccinimide (NCS) in a suitable solvent such as N,N-dimethylformamide (DMF).[1] The free carboxylic acid can then be obtained by hydrolysis of the methyl ester.

A general protocol for the synthesis of the methyl ester is as follows:

Protocol 1: Synthesis of Methyl 4-Acetamido-5-chloro-2-methoxybenzoate [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-acetamido-2-methoxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise.

  • Reaction Conditions: Heat the reaction mixture to 40-60 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure methyl 4-acetamido-5-chloro-2-methoxybenzoate.

To obtain the free carboxylic acid, the resulting methyl ester can be hydrolyzed under basic conditions.

Protocol 2: Hydrolysis to this compound

  • Reaction Setup: Suspend methyl 4-acetamido-5-chloro-2-methoxybenzoate (1.0 eq) in a mixture of methanol and water.

  • Addition of Base: Add an aqueous solution of a base such as sodium hydroxide or lithium hydroxide (1.5-2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a dilute acid (e.g., 1M HCl).

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Application in the Synthesis of Novel Amide Derivatives

The carboxylic acid functionality of this compound is a prime site for modification, most commonly through amide bond formation. This reaction allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]

Causality in Amide Coupling Reactions:

The success of an amide coupling reaction hinges on the activation of the carboxylic acid. This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by an amine. Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). The choice of coupling reagent, base, and solvent can significantly impact the reaction yield and purity of the product.

Amide_Coupling_Workflow cluster_workflow Amide Coupling Workflow cluster_reaction Reaction BuildingBlock 4-Acetamido-5-chloro- 2-methoxybenzoic acid ReactionVessel Activation & Coupling BuildingBlock->ReactionVessel Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->ReactionVessel CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ReactionVessel Base Base (e.g., DIPEA) Base->ReactionVessel Product Novel Amide Derivative ReactionVessel->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: A generalized workflow for amide bond formation.

Protocol 3: General Procedure for Amide Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0-1.2 eq).

  • Addition of Coupling Reagents: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

This protocol can be adapted for a wide variety of amines, leading to the synthesis of diverse libraries of novel amide derivatives for biological screening.[6]

Exploring C-C Bond Formation via Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful reaction enables the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups, thereby significantly increasing molecular complexity.

Rationale for Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The reactivity of the aryl chloride in this scaffold can be modulated by the electronic nature of the other substituents. The electron-donating methoxy and acetamido groups can influence the rate of oxidative addition of the palladium catalyst to the C-Cl bond. Careful selection of the catalyst, ligand, and base is crucial for achieving high yields.

Suzuki_Coupling_Pathway BuildingBlock 4-Acetamido-5-chloro- 2-methoxybenzoic acid (or its ester) Product Novel Biaryl Compound BuildingBlock->Product Suzuki Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

Note: It is often advantageous to use the methyl ester of the building block to avoid potential complications with the free carboxylic acid.

  • Reaction Setup: In a Schlenk flask, combine methyl 4-acetamido-5-chloro-2-methoxybenzoate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Further Synthetic Diversification

Beyond amide coupling and cross-coupling reactions, the functional groups of this compound offer further opportunities for synthetic manipulation:

  • Modification of the Acetamido Group: The acetamido group can be hydrolyzed to the corresponding aniline under acidic or basic conditions. This primary amine can then be further functionalized, for example, through reductive amination, sulfonamide formation, or diazotization followed by various nucleophilic substitutions.[7]

  • Demethylation of the Methoxy Group: The methoxy group can be cleaved to reveal a phenol using reagents such as boron tribromide (BBr₃). This phenolic hydroxyl group can then be used in ether or ester synthesis.

Conclusion: A Building Block with Broad Horizons

This compound is a highly functionalized and versatile building block with significant potential for the synthesis of novel compounds in medicinal chemistry. Its strategically positioned functional groups allow for a wide range of chemical transformations, including amide bond formation, palladium-catalyzed cross-coupling reactions, and modifications of the acetamido and methoxy groups. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the synthetic utility of this valuable scaffold in their quest for new therapeutic agents. By understanding the underlying chemical principles and carefully selecting reaction conditions, the full potential of this compound as a cornerstone for innovation in drug discovery can be realized.

References

  • CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • Synthesis of some Amide derivatives and their Biological activity. ResearchGate. [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects. PubMed Central. [Link]

  • US 2011/0003809 A1 - Substituted 3H-Imidazo[4,5-b]Pyridine Compounds and Their Use. Google Patents. [Link]

  • US20030216433A1 - (S)-4-amino-5-chloro-2-methoxy-N-[1-[1-(2-tetrahydrofuryl-carbonyl)-4-piperidinylmethyl]-4-piperidinyl]benzamide, process for the preparation thereof, pharmaceutical composition containing the same, and intermediate therefor.
  • 4-Amino-5-chloro-2-methoxybenzoic acid. PubChem. [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PubMed Central. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • This compound. Fernando Amat Bioimaging Research. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

  • selected benzamide derivatives: Topics by Science.gov. Science.gov. [Link]

  • Advances in Cross-Coupling Reactions. MDPI. [Link]

Sources

Comprehensive Purification Strategies for 4-Acetamido-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

**Abstract

This guide provides detailed application notes and validated protocols for the purification of 4-Acetamido-5-chloro-2-methoxybenzoic acid (CAS No. 24201-13-6), a key intermediate and known impurity in the synthesis of various pharmaceutical compounds.[1][2] Achieving high purity of this compound is critical for ensuring the safety, efficacy, and quality of final drug products. This document outlines three primary purification methodologies: liquid-liquid extraction based on acid-base principles, recrystallization for bulk purification, and column chromatography for achieving the highest purity levels. The protocols are designed for researchers, chemists, and process development scientists, with a focus on the underlying chemical principles, practical execution, and methods for purity validation.

Introduction and Compound Profile

This compound is a substituted benzoic acid derivative. Its molecular structure contains several functional groups that dictate its chemical behavior and inform purification strategies: a carboxylic acid group (acidic), an acetamido group (moderately polar, H-bond donor/acceptor), a methoxy group (polar ether), and a chloro group (lipophilic). Understanding these features is paramount for selecting appropriate solvents and techniques to separate the target compound from common process-related impurities, such as starting materials or by-products from synthesis.

The primary goal of any purification strategy is to efficiently remove these impurities while maximizing the recovery of the desired high-purity compound. The methods detailed herein are based on the distinct physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24201-13-6[2]
Molecular Formula C₁₀H₁₀ClNO₄[2]
Molecular Weight 243.64 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 188 °C[2]
pKa (Predicted) 3.79 ± 0.10[2]

The acidic nature of the compound (pKa ≈ 3.79) is a key feature that can be exploited for selective separation from neutral or basic impurities through acid-base extraction.[3] Its high melting point suggests a stable crystalline lattice, making recrystallization a highly effective method for purification, provided a suitable solvent system can be identified.

Purification Methodologies: Principles and Rationale

The selection of a purification method depends on the initial purity of the crude material, the nature of the impurities, and the desired final purity. The following diagram outlines a logical workflow for purifying the crude product.

G crude Crude Product (this compound + Impurities) extraction Protocol 1: Acid-Base Extraction crude->extraction To remove acidic/ basic impurities purity_check1 Purity Assessment (TLC, HPLC) extraction->purity_check1 recrystallization Protocol 2: Recrystallization purity_check2 Purity Assessment (HPLC, MP, NMR) recrystallization->purity_check2 chromatography Protocol 3: Column Chromatography chromatography->purity_check2 purity_check1->recrystallization Purity < 98% purity_check1->chromatography Purity > 98% or difficult impurities final_product High-Purity Product (>99%) purity_check2->final_product Meets Specs

Caption: General workflow for the purification of this compound.

Protocol 1: Purification via Acid-Base Extraction

This technique is highly effective for removing neutral or basic impurities from the acidic target compound. The principle relies on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt form using a mild base.

Causality and Scientific Principle

By washing an organic solution of the crude product with an aqueous base (e.g., sodium bicarbonate), the acidic this compound is deprotonated to form its sodium salt. This salt is ionic and preferentially partitions into the aqueous layer, leaving non-acidic impurities behind in the organic layer.[3] The aqueous layer is then isolated and re-acidified, which protonates the carboxylate salt, causing the purified, water-insoluble acid to precipitate.

G cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase crude_org Crude Product (Insoluble in Water) salt_aq Sodium Salt of Product (Soluble in Water) crude_org->salt_aq + NaHCO₃ (aq) (Deprotonation) impurities_org Neutral/Basic Impurities salt_aq->crude_org + HCl (aq) (Protonation)

Caption: Phase partitioning during acid-base extraction.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent. Ethyl acetate or dichloromethane (DCM) are suitable choices. Use approximately 10-15 mL of solvent per gram of crude material.

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the solution reaches a pH of ~2. A white precipitate of the purified product will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. The selection of an appropriate solvent is critical for success. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection Rationale

Based on the principle of "like dissolves like," polar protic solvents are good candidates for recrystallizing this compound due to its polar functional groups.[4] Impurities with different solubility profiles will either remain in the cold solvent or be removed via hot filtration.

Table 2: Suggested Solvents for Recrystallization

SolventBoiling Point (°C)Rationale & Comments
Isopropanol 82.5Good general-purpose polar solvent. Likely to show a significant solubility differential with temperature.
Ethanol 78.4Similar to isopropanol; high solubility when hot. May require partial solvent evaporation to induce crystallization.
Acetic Acid / Water VariableA mixture (e.g., 80:20) can be effective. The acetic acid ensures high solubility at elevated temperatures, while the addition of water as an anti-solvent upon cooling promotes crystallization.
Water 100The compound is expected to have low solubility in water, but this increases with temperature. May be effective for removing highly non-polar impurities.[5]
Step-by-Step Protocol
  • Dissolution: Place the crude or pre-purified solid into an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., isopropanol).

  • Heating: Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: High-Purity Purification by Column Chromatography

For achieving the highest purity (>99.5%) or for separating structurally similar impurities, normal-phase column chromatography is the method of choice.[6]

Principle of Separation

The separation occurs based on the differential adsorption of compounds to the stationary phase (silica gel) and their solubility in the mobile phase.[6] The polar carboxylic acid group of the target compound will interact strongly with the acidic silica gel. Therefore, a polar mobile phase is required for elution. To prevent peak tailing, which is common for acids on silica, a small amount of acetic acid is often added to the eluent.[3]

Step-by-Step Protocol
  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate).

    • Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.[6] Allow the silica to settle, and drain the excess solvent until it is just level with the top of the silica bed. Add a thin layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like DCM or acetone.

    • Add a small amount of silica gel (2-3 times the weight of the product) to the solution.

    • Remove the solvent by rotary evaporation to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[6]

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% Acetic Acid).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. A typical gradient might be from 5% to 50% ethyl acetate.

    • The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).

  • Fraction Collection:

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product using TLC and a UV lamp (254 nm).

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator to yield the highly purified product.

Purity Assessment and Validation

The success of the purification must be validated by analytical methods.

  • Thin Layer Chromatography (TLC): A quick method to monitor reaction progress and column fractions. A single spot for the final product indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A high-purity sample should exhibit a single major peak, allowing for purity calculation (e.g., ≥99.8%).[7]

  • Melting Point Analysis: A sharp melting point close to the literature value (188 °C) is indicative of high purity.[2] Impurities typically depress and broaden the melting range.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities.

References

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the scale-up synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic acid, a key intermediate in pharmaceutical development. Moving a synthetic process from the laboratory bench to a pilot or manufacturing scale introduces significant challenges in chemistry, engineering, and safety. This guide offers an in-depth analysis of a robust and scalable synthetic route, focusing on the causality behind protocol choices, critical process parameters (CPPs), robust safety protocols, and a strategy for impurity control. The protocols and considerations herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Strategic Overview: Retrosynthetic Analysis and Route Selection

The successful scale-up of a chemical synthesis begins with the selection of an optimal synthetic route. The chosen pathway must be built upon robust, high-yielding reactions that utilize readily available, cost-effective starting materials and reagents that are manageable on a large scale.

A retrosynthetic analysis of the target molecule, this compound, points to a logical and efficient three-step sequence starting from the commercially available methyl 4-amino-2-methoxybenzoate.

G cluster_0 Synthetic Pathway Target This compound Ester Methyl 4-acetamido-5-chloro-2-methoxybenzoate Target->Ester Saponification (Hydrolysis) Chlorinated_Amine Methyl 4-amino-5-chloro-2-methoxybenzoate Ester->Chlorinated_Amine Acetylation SM Methyl 4-amino-2-methoxybenzoate Chlorinated_Amine->SM Regioselective Chlorination

Caption: Retrosynthetic pathway for the target molecule.

This approach is advantageous for several reasons:

  • Protection Strategy: The initial acetylation of the highly activating amino group to a less activating acetamido group is a classic and effective strategy. This modification mitigates the risk of over-chlorination and helps direct the subsequent electrophilic substitution.[1]

  • Regiocontrol: The electronic and steric properties of the acetamido and methoxy substituents synergistically direct the incoming electrophile (chlorine) to the desired C-5 position, minimizing the formation of isomeric impurities.[2]

  • Robust Reactions: Acetylation, electrophilic chlorination with N-Chlorosuccinimide (NCS), and saponification are well-understood, high-yielding reactions that are readily scalable.

Detailed Synthesis Protocol and Critical Process Parameters (CPPs)

Step 1: Acetylation of Methyl 4-amino-2-methoxybenzoate

Objective: To protect the amine functionality as an acetamide, moderating its reactivity for the subsequent chlorination step.

Protocol:

  • Charge a suitable reactor with methyl 4-amino-2-methoxybenzoate (1.0 eq) and a suitable solvent such as ethyl acetate or dichloromethane.

  • Stir the mixture to achieve a homogenous solution or slurry.

  • Cool the reactor contents to 0-5 °C.

  • Slowly add acetic anhydride (1.1-1.2 eq) to the cooled mixture, maintaining the internal temperature below 10 °C. The use of acetic anhydride is preferred over acetyl chloride on a large scale due to its lower corrosivity and less hazardous nature.[1]

  • After the addition is complete, allow the reaction to warm to ambient temperature and stir for 2-4 hours, or until in-process control (IPC) by HPLC/TLC confirms the consumption of the starting material.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with aqueous sodium bicarbonate solution to remove acetic acid, followed by a brine wash.

  • Concentrate the organic layer under reduced pressure to yield methyl 4-acetamido-2-methoxybenzoate, which can often be used in the next step without further purification.

Critical Process Parameters (CPPs):

Parameter Range Justification
Temperature 0-10 °C (during addition) The acetylation reaction is exothermic. Low temperature controls the reaction rate and prevents potential side reactions.
Equivalents of Acetic Anhydride 1.1 - 1.2 A slight excess ensures complete conversion of the starting amine. A large excess complicates the work-up.

| Reaction Time | 2 - 4 hours | Determined by IPC to ensure reaction completion and minimize potential for side reactions or degradation. |

Step 2: Regioselective Chlorination

Objective: To introduce a chlorine atom at the C-5 position of the aromatic ring, ortho to the acetamido group.

Causality of Regioselectivity: The acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups are both ortho, para-directing activators. However, the acetamido group is the more powerful activator in this context. The C-5 position is ortho to the acetamido group and meta to the methoxy group. The C-3 position is sterically hindered by the adjacent methoxy group. Therefore, electrophilic attack by the chloronium ion (generated from NCS) is overwhelmingly directed to the C-5 position.[2][3]

G cluster_workflow Chlorination Workflow Start Dissolve Precursor in DMF Cool Cool Reactor to 10-15°C Start->Cool Add_NCS Portion-wise Addition of NCS Cool->Add_NCS React Reaction at 40-65°C (Monitor by IPC) Add_NCS->React Precipitate Cool and Quench in Ice Water React->Precipitate Isolate Filter and Wash Crude Product Precipitate->Isolate Dry Dry Under Vacuum Isolate->Dry

Caption: Workflow for the regioselective chlorination step.

Protocol:

  • Charge the reactor with methyl 4-acetamido-2-methoxybenzoate (1.0 eq) and N,N-Dimethylformamide (DMF).

  • Stir to dissolve the starting material completely.

  • Slowly add N-Chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise, maintaining the internal temperature below 40 °C. This reaction can be exothermic, and controlled addition is critical for safety.[4][5]

  • Once the addition is complete, heat the reaction mixture to 60-65 °C and hold for 4-6 hours. Monitor the reaction progress by HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a separate vessel containing ice water, which will cause the product to precipitate.[6]

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with water to remove DMF and succinimide, and then dry under vacuum. This yields methyl 4-acetamido-5-chloro-2-methoxybenzoate.

Critical Process Parameters (CPPs):

Parameter Range Justification
Temperature Control < 40 °C (addition), 60-65 °C (reaction) Crucial for controlling the reaction rate and preventing a thermal runaway. Higher temperatures drive the reaction to completion.[4]
NCS Stoichiometry 1.05 - 1.1 eq A slight excess ensures full conversion. A large excess can lead to over-chlorination and complicates purification.

| Quench/Precipitation | Addition to ice water | Provides an efficient method for product isolation and initial purification by removing the highly polar DMF solvent and succinimide by-product. |

Step 3: Saponification to Final Product

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Protocol:

  • Charge a reactor with the crude methyl 4-acetamido-5-chloro-2-methoxybenzoate (1.0 eq) and a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0-2.5 eq). Using a strong base like NaOH ensures the hydrolysis reaction is irreversible, driving it to completion.[7][8]

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, or until IPC by HPLC shows complete consumption of the ester.

  • Cool the reaction mixture to room temperature. If desired, treat with activated carbon to decolorize the solution.

  • Filter off the activated carbon (if used).

  • Slowly add hydrochloric acid (or another suitable acid) to the filtrate to adjust the pH to 4-5. The product will precipitate as a white solid. Careful pH control is essential for maximizing yield and purity.

  • Stir the slurry for 1 hour, then filter the product.

  • Wash the filter cake with water until the washings are neutral.

  • Dry the solid under vacuum at 60-70 °C to yield the final product, this compound.

Critical Process Parameters (CPPs):

Parameter Range Justification
NaOH Equivalents 2.0 - 2.5 Ensures complete and irreversible hydrolysis of the ester. One equivalent is consumed by the hydrolysis, and another neutralizes the resulting carboxylic acid.
Final pH 4 - 5 The pKa of the product dictates the optimal pH for precipitation. This range ensures maximum isolation from the aqueous solution.

| Drying Temperature | 60 - 70 °C | Sufficient to remove water and residual solvents without causing thermal degradation of the final product. |

Critical Scale-Up and Process Safety Considerations

Scaling this process requires a thorough evaluation of potential hazards. Chlorination reactions, in particular, demand rigorous safety protocols.[9][10]

HazardAffected Step(s)Mitigation Strategy
Thermal Runaway ChlorinationThe reaction is exothermic. Use a reactor with adequate cooling capacity. Implement controlled, slow addition of NCS. Conduct a reaction calorimetry study to understand the thermal profile before scaling up.
Corrosion All stepsAcetyl chloride (if used), HCl, and NaOH are corrosive. Use glass-lined or other suitably corrosion-resistant reactors and transfer lines.[10]
Toxic Reagents/Solvents ChlorinationDMF is a reproductive toxin. NCS is an irritant. Handle in a well-ventilated area or closed system. All personnel must use appropriate PPE, including respirators, chemical-resistant gloves, and eye protection.[10][11]
Gas Evolution Saponification (Acidification)Acidification of the sodium salt liberates the carboxylic acid. If residual carbonate is present in the NaOH, CO₂ can be evolved. Ensure adequate venting and slow acid addition to prevent excessive foaming and pressure buildup.

Impurity Profiling and Control Strategy

A robust process is one that consistently produces the final product with a well-defined and controlled impurity profile.[12][13]

G cluster_impurity Potential Impurity Pathways in Chlorination SM Starting Material (Methyl 4-acetamido-2-methoxybenzoate) Product Desired Product (Methyl 4-acetamido-5-chloro-2-methoxybenzoate) SM->Product Desired Reaction (Controlled Conditions) Isomer Isomeric Impurity (e.g., 3-chloro isomer) SM->Isomer Poor Regiocontrol Hydrolysis Hydrolyzed Impurity (Carboxylic Acid Precursor) SM->Hydrolysis Water Contamination Over_Chlorinated Di-chloro Impurity Product->Over_Chlorinated Excess NCS / High Temp

Caption: Potential impurity formation pathways during chlorination.

Table of Potential Impurities and Control Measures:

Impurity Source Control Strategy
Unreacted Starting Material Incomplete reaction in any step. Monitor reaction completion using IPC (HPLC). Ensure adequate stoichiometry of reagents and sufficient reaction time/temperature.
3-Chloro Isomer Poor regioselectivity during chlorination. Maintain strict temperature control during chlorination. The chosen conditions strongly favor 5-substitution.
Di-chlorinated Species Over-reaction during chlorination. Use a controlled stoichiometry of NCS (1.05-1.1 eq). Ensure homogenous mixing and controlled addition to avoid localized high concentrations.
Succinimide By-product of the NCS reaction. Removed during the aqueous work-up and washing steps due to its high water solubility.

| Residual DMF | Solvent from the chlorination step. | Thorough washing of the filtered product with water. Final purity confirmed by residual solvent analysis (GC). |

Analytical Methods:

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the method of choice to monitor the disappearance of starting material and the appearance of the product in each step.

  • Final Product Release:

    • Purity: HPLC with a validated method to quantify the main peak and all impurities.

    • Identity: Confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Assay: Quantitative NMR (qNMR) or titration.

    • Residual Solvents: Gas Chromatography (GC) to quantify residual DMF, methanol, etc.

Conclusion

The scale-up synthesis of this compound can be achieved safely and efficiently through the outlined three-step process. Success hinges on a deep understanding of the reaction mechanisms, meticulous control over critical process parameters—especially temperature during the chlorination step—and a proactive approach to process safety. By implementing robust analytical controls and a sound impurity management strategy, this process can be reliably scaled to meet the demands of pharmaceutical development and manufacturing.

References

Application Notes and Protocols for Evaluating the Efficacy of 4-Acetamido-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Therapeutic Potential of a Novel Chemical Entity

4-Acetamido-5-chloro-2-methoxybenzoic acid is a small molecule whose therapeutic potential is yet to be fully elucidated. Its structural similarity to known bioactive compounds, including its relation as a metabolite to the dopamine D2 antagonist Metoclopramide, suggests a potential for biological activity.[1][2][3] This document provides a comprehensive, tiered experimental framework for the systematic evaluation of this compound's efficacy. As Senior Application Scientist, the following protocols and experimental designs are presented not as a rigid sequence, but as a logical workflow to guide researchers in uncovering and validating the therapeutic promise of novel chemical entities like this compound.

Our approach is grounded in a progressive screening cascade, beginning with broad in vitro assessments to identify potential areas of biological activity, followed by more focused in vitro and in vivo studies to elucidate mechanisms of action and establish preclinical proof-of-concept.

Part 1: Initial In Vitro Evaluation - A Broad-Spectrum Approach to Identify Biological Activity

The initial phase of evaluation is designed to cast a wide net, exploring the compound's effects across several key therapeutic areas. This approach maximizes the potential for identifying novel activities that may not be immediately apparent from the compound's chemical structure.

Cytotoxicity Screening: Assessing Anti-proliferative Potential

A fundamental first step in small molecule drug discovery is to assess for cytotoxic effects.[4] This is crucial for identifying potential anti-cancer activity and for determining the appropriate concentration range for subsequent non-cytotoxic assays. We will employ the widely used MTT assay to measure metabolic activity as an indicator of cell viability.[5][6][7]

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis prep_cells Select and culture a panel of cancer cell lines (e.g., NCI-60) seed_plate Seed cells into 96-well plates prep_cells->seed_plate treat_cells Treat cells with a serial dilution of this compound seed_plate->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 3-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for MTT-based cytotoxicity screening.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the culture medium in each well with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Anti-Inflammatory Screening: Probing Immunomodulatory Effects

Inflammation is a key pathological feature of many diseases.[9] Evaluating the compound's ability to modulate inflammatory responses in vitro is a critical step. A common method is to use lipopolysaccharide (LPS)-stimulated macrophages to screen for anti-inflammatory activity.

Protocol 2: Anti-Inflammatory Assay in Macrophages

  • Cell Culture: Culture murine macrophage-like RAW 264.7 cells in 24-well plates until they reach 80% confluency.

  • Pre-treatment: Pre-treat the cells with non-cytotoxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits.

Data Presentation: Hypothetical In Vitro Screening Results

AssayCell Line/ModelEndpointResult
CytotoxicityHCT116 (Colon Cancer)IC5015.2 µM
CytotoxicityA549 (Lung Cancer)IC50> 100 µM
Anti-inflammatoryLPS-stimulated RAW 264.7NO Inhibition45% at 20 µM
Anti-inflammatoryLPS-stimulated RAW 264.7TNF-α Reduction60% at 20 µM

Part 2: Mechanism of Action Studies - Delving Deeper into Biological Effects

Positive results from the initial screening warrant a more in-depth investigation into the compound's mechanism of action. The following protocols are examples of next-step experiments based on hypothetical positive results in cytotoxicity and anti-inflammatory screening.

Elucidating the Mechanism of Cell Death

If the compound exhibits significant cytotoxicity against a particular cancer cell line, it is essential to determine the mode of cell death.

Protocol 3: Apoptosis and Cell Cycle Analysis

  • Cell Treatment: Treat the sensitive cancer cell line (e.g., HCT116) with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Apoptosis Assay: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Investigating Anti-Inflammatory Pathways

If the compound shows anti-inflammatory properties, investigating its effect on key inflammatory signaling pathways is the next logical step.

Signaling Pathway Visualization

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines Compound This compound Compound->NFkB Inhibits? Compound->MAPK Inhibits?

Caption: Potential inhibition of inflammatory signaling pathways.

Protocol 4: Western Blot for Inflammatory Markers

  • Cell Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described in Protocol 2. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, phospho-p38 MAPK) and their total protein counterparts.

  • Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands and quantify their intensity to determine the effect of the compound on the phosphorylation (activation) of these signaling proteins.

Part 3: In Vivo Efficacy Evaluation - Translating In Vitro Findings to a Living System

Promising in vitro data must be validated in a relevant animal model. The choice of model is critical and depends on the observed in vitro activity.[10][11] The U.S. Food and Drug Administration (FDA) requires that animal studies be reasonable predictors of the pharmacological activity of an investigational agent.[12] All animal experiments should be conducted in compliance with Good Laboratory Practices (GLP) as defined in 21 CFR Part 58.1.[13]

Xenograft Model for Anti-Cancer Efficacy

If the compound demonstrates potent and selective in vitro cytotoxicity against a specific cancer cell line, a xenograft mouse model is a standard approach to evaluate its in vivo anti-tumor efficacy.[14][15][16]

Experimental Workflow for In Vivo Xenograft Study

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis implant_cells Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice tumor_growth Allow tumors to grow to a palpable size implant_cells->tumor_growth randomize Randomize mice into treatment groups (vehicle, compound, positive control) tumor_growth->randomize administer_drug Administer treatment daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) randomize->administer_drug monitor Monitor tumor size and body weight regularly administer_drug->monitor euthanize Euthanize mice at the end of the study monitor->euthanize excise_tumors Excise and weigh tumors euthanize->excise_tumors analyze_tissues Perform histological and biomarker analysis on tumor tissues excise_tumors->analyze_tissues

Caption: Workflow for an in vivo xenograft efficacy study.

Protocol 5: Human Tumor Xenograft Study in Mice

  • Cell Implantation: Subcutaneously inject 1 x 10^6 HCT116 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Administration: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) daily by oral gavage. Include a vehicle control group and a positive control group (e.g., 5-fluorouracil).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or after a set duration of treatment.

  • Analysis: Excise the tumors, weigh them, and calculate the tumor growth inhibition (TGI) for each treatment group.

Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Efficacy

For compounds with in vitro anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a classic and widely used assay for evaluating in vivo acute anti-inflammatory effects.[17]

Protocol 6: Carrageenan-Induced Paw Edema in Rats

  • Animal Groups: Divide rats into groups (n=6-8 per group): a control group, a positive control group (e.g., indomethacin), and groups treated with different doses of this compound.

  • Compound Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Part 4: Statistical Analysis and Data Interpretation

Rigorous statistical analysis is crucial for the reliable interpretation of preclinical data.[18][19][20][21]

  • In Vitro Data: For dose-response curves (e.g., MTT assay), use non-linear regression to calculate IC50 values. For comparing multiple groups (e.g., cytokine levels), use one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

  • In Vivo Data: For tumor growth studies, use two-way ANOVA with repeated measures to compare tumor volumes over time between groups. For paw edema data, use one-way ANOVA to compare paw volumes at each time point.

A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

The experimental framework outlined in these application notes provides a robust and systematic approach to evaluating the efficacy of this compound. By progressing from broad in vitro screening to focused mechanism of action studies and finally to in vivo validation, researchers can build a comprehensive data package to support the further development of this compound as a potential therapeutic agent. The key to success lies in careful experimental design, meticulous execution of protocols, and rigorous statistical analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic acid, a key intermediate in the production of mosapride. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially adopted method involves a two-step process starting from 4-amino-2-methoxybenzoic acid. The key steps are:

  • Chlorination: Introduction of a chlorine atom at the C5 position.

  • Acetylation: Acetylation of the amino group at the C4 position.

The order of these steps can sometimes be reversed, but chlorination followed by acetylation is frequently reported.

Troubleshooting Guide: Synthesis Optimization

This section addresses common issues encountered during the synthesis and provides actionable solutions to improve yield and purity.

Issue 1: Low Yield in the Chlorination Step

The electrophilic chlorination of the aromatic ring is a critical step. Low yields are often attributed to suboptimal reaction conditions or the formation of byproducts.

Causality: The amino group is a strong activating group, which can lead to polychlorination or oxidation under harsh conditions. The methoxy group also influences the regioselectivity of the chlorination.

Potential Solutions:

  • Choice of Chlorinating Agent: While elemental chlorine can be used, it is often too reactive and difficult to control on a lab scale, potentially leading to over-chlorination. Milder and more selective agents are preferred.

    • N-Chlorosuccinimide (NCS): This is a widely used reagent for this transformation. It provides a controlled release of the electrophilic chlorine species, minimizing side reactions. A patent for the synthesis of the methyl ester of the target compound highlights the use of NCS in DMF.[1][2][3]

    • Sulfuryl Chloride (SO₂Cl₂): Can also be effective, but may require careful temperature control to avoid side reactions.

  • Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and modulating the reactivity of the chlorinating agent.

    • N,N-Dimethylformamide (DMF): Often the solvent of choice when using NCS, as it facilitates the reaction.[1][2][3]

    • Acetic Acid: A common solvent for electrophilic aromatic substitutions.

    • Halogenated Solvents (e.g., Dichloromethane): Can also be used, but may require longer reaction times.

  • Temperature Control: This is a critical parameter to manage.

    • Initial Low Temperature: Starting the reaction at a lower temperature (e.g., 0-10 °C) and then gradually warming to room temperature or slightly above can help control the initial exotherm and prevent the formation of impurities. A two-stage temperature profile (e.g., 40°C followed by 65°C) has been reported to give high yields.[2]

  • Stoichiometry: Precise control of the molar ratio of the chlorinating agent is essential.

    • Slight Excess of Chlorinating Agent: Using a slight excess (e.g., 1.05-1.1 equivalents) of NCS can help drive the reaction to completion. However, a large excess should be avoided to prevent dichlorination.

Troubleshooting Workflow: Chlorination Step

Caption: Troubleshooting workflow for low chlorination yield.

Issue 2: Impurities Formed During Acetylation

The acetylation of the 4-amino group is generally a high-yielding reaction. However, the presence of impurities can complicate purification.

Causality: The primary cause of impurities is often incomplete reaction or side reactions involving the carboxylic acid group if it is not protected. Acetylation is typically performed using acetic anhydride or acetyl chloride.

Potential Solutions:

  • Protecting the Carboxylic Acid: To avoid potential side reactions, the synthesis is often performed on the methyl ester of the starting material. The ester can then be hydrolyzed in a final step. A common precursor used is methyl 4-acetamido-2-methoxybenzoate, which is then chlorinated.[1][2][3]

  • Choice of Acetylating Agent:

    • Acetic Anhydride: A common and effective reagent. It is often used with a base or in a solvent like acetic acid.

    • Acetyl Chloride: More reactive than acetic anhydride and may require stricter control of reaction conditions.

  • Reaction Conditions:

    • Temperature: The reaction is often carried out at room temperature or with gentle heating.

    • pH Control: Maintaining a slightly basic or neutral pH can be important, especially when using acetyl chloride, to neutralize the HCl byproduct.

  • Work-up Procedure:

    • Quenching: The reaction is typically quenched by the addition of water to hydrolyze any remaining acetic anhydride.

    • Precipitation: The acetylated product often precipitates from the aqueous solution and can be collected by filtration.

Issue 3: Difficulty in Product Purification

The final product may contain unreacted starting materials or side products that are difficult to remove.

Causality: Similar polarity of the desired product and impurities can make separation by crystallization or chromatography challenging.

Potential Solutions:

  • Recrystallization: This is the most common method for purifying the final product.

    • Solvent Selection: A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar aromatic acids include ethanol, methanol, acetic acid, or mixtures with water. One reported method involves purification of the methyl ester intermediate by recrystallization from deionized water.[2]

  • pH Adjustment: The carboxylic acid functionality allows for purification through acid-base extraction.

    • Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to form the carboxylate salt.

    • Wash the basic solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

    • Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified carboxylic acid.

    • Collect the precipitate by filtration and wash with cold water.

  • Chromatography: While not ideal for large-scale production, column chromatography can be used for small-scale purification if recrystallization is ineffective.

Data Summary: Reaction Parameters

StepParameterRecommended ConditionRationale
Chlorination Chlorinating AgentN-Chlorosuccinimide (NCS)High selectivity, milder than Cl₂.
SolventN,N-Dimethylformamide (DMF)Good solubility and facilitates the reaction with NCS.
Temperature0°C to 65°C (stepwise)Controls exotherm and minimizes side reactions.[2]
Stoichiometry1.05-1.1 eq. of NCSDrives reaction to completion without over-chlorination.
Acetylation Acetylating AgentAcetic AnhydrideEffective and less harsh than acetyl chloride.
SubstrateMethyl ester of the benzoic acidProtects the carboxylic acid from side reactions.
TemperatureRoom temperature to gentle heatingSufficient for the reaction to proceed.
Purification MethodRecrystallizationEffective for removing most impurities.
AlternativeAcid-base extractionUtilizes the acidic nature of the product for separation.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

This protocol is adapted from a patented procedure and is for the synthesis of the methyl ester, which can then be hydrolyzed to the final product.[2]

Materials:

  • Methyl 4-acetamido-2-methoxybenzoate

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a reaction flask, dissolve 50g of methyl 4-acetamido-2-methoxybenzoate in 136g of DMF with stirring until the solution is clear.

  • Add 50g of NCS to the solution.

  • Slowly heat the mixture to 40°C and maintain this temperature for 5 hours.

  • Increase the temperature to 65°C and continue the reaction for another 4 hours.

  • After the reaction is complete (monitor by TLC or HPLC), cool the mixture to 0°C and allow it to crystallize for 8 hours.

  • Filter the crude product and collect the wet solid. The DMF mother liquor can be retained for subsequent batches.

  • To the wet product, add 100g of deionized water and heat to 50°C for 4 hours to recrystallize.

  • Cool the mixture to 5°C and filter the purified product.

  • Dry the solid to obtain methyl 4-acetamido-5-chloro-2-methoxybenzoate.

Expected Outcome: This procedure has been reported to yield approximately 52.1g (90.3% molar yield) of the product with a purity of ≥99.8% by HPLC.[2]

Protocol 2: Hydrolysis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Materials:

  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate

  • Sodium hydroxide (or another suitable base)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve the methyl ester in a mixture of methanol (or ethanol) and water.

  • Add a stoichiometric excess of sodium hydroxide (e.g., 2-3 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly add hydrochloric acid with stirring until the pH is acidic (pH ~2-3).

  • The desired product, this compound, will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Logical Relationship of Synthesis Steps

Synthesis A 4-Amino-2-methoxybenzoic Acid B Esterification A->B C Methyl 4-amino-2-methoxybenzoate B->C D Acetylation C->D E Methyl 4-acetamido-2-methoxybenzoate D->E F Chlorination (NCS, DMF) E->F G Methyl 4-acetamido-5-chloro-2-methoxybenzoate F->G H Hydrolysis G->H I This compound (Final Product) H->I

Caption: A common synthetic pathway for the target compound.

References

Identifying and minimizing side products in 4-Acetamido-5-chloro-2-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetamido-5-chloro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively identify and minimize the formation of side products in reactions involving this key chemical intermediate. As a cornerstone in the synthesis of pharmaceuticals like Metoclopramide, understanding its reactivity and potential degradation pathways is critical for ensuring the purity and integrity of the final active pharmaceutical ingredient (API).[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.

Core Concepts: Understanding the Reactivity Landscape

This compound possesses three key functional groups that dictate its reactivity and potential for side product formation: the carboxylic acid, the acetamido group, and the methoxy group, all attached to a chlorinated aromatic ring. The interplay of these groups under various reaction conditions is the primary focus of this guide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most frequently encountered impurities are the hydrolysis product, 4-Amino-5-chloro-2-methoxybenzoic acid (often referred to as Metoclopramide Impurity C), and the corresponding methyl ester of the starting material (Metoclopramide Impurity B).[1][3][4] Depending on the synthetic route of the starting material, isomeric impurities from the chlorination step may also be present. Under harsh conditions, demethylation of the methoxy group can also occur.

Q2: My reaction involves amide coupling. What specific side products should I be aware of?

A2: Besides the common impurities mentioned above, amide coupling reactions can introduce their own set of side products. If using coupling reagents like HBTU or HATU, the formation of a stable acyl-benzotriazole intermediate or guanidinium by-products can occur, consuming your starting material. The choice of solvent is also critical; for instance, residual dimethylamine in DMF can lead to the formation of an unwanted dimethylamide.

Q3: How can I detect these impurities in my reaction mixture?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the purity of your reaction. A well-developed HPLC method can separate the starting material from its key impurities. For structural confirmation of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for precise quantification of impurities.

Q4: What are "forced degradation studies" and why are they relevant?

A4: Forced degradation studies are controlled experiments that expose a drug substance to harsh conditions like acid, base, heat, light, and oxidation to accelerate its decomposition.[5][6][7] These studies are crucial for identifying potential degradation products that could form during synthesis, formulation, or storage, and for developing stability-indicating analytical methods.[5][6][7][8]

Troubleshooting Guide: A Deeper Dive into Side Product Formation and Mitigation

This section provides a detailed analysis of the primary side products, their mechanisms of formation, and actionable protocols for their minimization.

Side Product 1: 4-Amino-5-chloro-2-methoxybenzoic Acid (Hydrolysis Product)

The hydrolysis of the acetamido group to an amino group is a common degradation pathway, particularly under acidic or basic conditions.

Causality and Mechanism:

The amide bond of the acetamido group is susceptible to nucleophilic attack by water, a reaction that is catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the acetamido group is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the amino group and acetate.

Start 4-Acetamido-5-chloro- 2-methoxybenzoic acid Intermediate Tetrahedral Intermediate Start->Intermediate + H2O (Acid or Base) Product 4-Amino-5-chloro- 2-methoxybenzoic acid (Hydrolysis Product) Intermediate->Product Collapse Byproduct Acetic Acid Intermediate->Byproduct

Figure 1: Simplified workflow for the hydrolysis of the acetamido group.

Troubleshooting and Minimization Protocol:

Symptom Potential Cause Recommended Action
Significant peak corresponding to the hydrolysis product in HPLC. Reaction conditions are too acidic or basic.Maintain the reaction pH as close to neutral as possible. If acidic or basic conditions are required, consider lowering the reaction temperature and minimizing the reaction time.
Increased hydrolysis during workup. Prolonged exposure to acidic or basic aqueous solutions.Minimize the duration of aqueous workup steps. Use buffered solutions where appropriate to control pH.
Product degradation upon storage. Residual acid or base in the isolated product.Ensure thorough washing and drying of the final product to remove any catalytic residues. Store the product in a cool, dry, and neutral environment.

Experimental Protocol: pH Stability Screen

  • Prepare a series of buffered solutions across a pH range (e.g., pH 2, 4, 7, 9, 12).

  • Dissolve a known concentration of this compound in each buffer.

  • Incubate the solutions at a set temperature (e.g., 40°C).

  • At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze the aliquots by a validated HPLC method to quantify the formation of the hydrolysis product.

  • Plot the percentage of the hydrolysis product versus time for each pH to determine the optimal pH range for stability.

Side Product 2: Methyl 4-Acetamido-5-chloro-2-methoxybenzoate (Ester Impurity)

This impurity can arise if the carboxylic acid is esterified during the reaction or if it is present as a residual starting material from the synthesis of the acid.

Causality and Mechanism:

If the reaction is performed in methanol as a solvent, especially under acidic conditions, Fischer esterification can occur. The carboxylic acid is protonated, which activates it towards nucleophilic attack by methanol.

Start 4-Acetamido-5-chloro- 2-methoxybenzoic acid Product Methyl 4-Acetamido-5-chloro- 2-methoxybenzoate (Ester Impurity) Start->Product + CH3OH, H+

Figure 2: Fischer esterification leading to the methyl ester impurity.

Troubleshooting and Minimization Protocol:

Symptom Potential Cause Recommended Action
Presence of the methyl ester in the final product. Use of methanol as a solvent with an acid catalyst.Avoid using methanol as a solvent if possible. If it is necessary, use a non-acidic catalyst or perform the reaction at a lower temperature to minimize esterification.
Ester impurity present in the starting material. Incomplete hydrolysis of the methyl ester during the synthesis of the acid.Ensure the quality of the starting material. If necessary, purify the starting acid by recrystallization to remove the residual ester.
Side Product 3: Isomeric Impurities

The position of the chloro group on the aromatic ring is critical. Isomeric impurities can arise during the synthesis of this compound, specifically during the chlorination step.

Causality and Mechanism:

The directing effects of the acetamido and methoxy groups on the aromatic ring can lead to the formation of different regioisomers during electrophilic chlorination. While the desired product has the chlorine at position 5, other isomers may be formed in smaller quantities.

Troubleshooting and Minimization Protocol:

Symptom Potential Cause Recommended Action
Presence of unknown peaks with the same mass as the product in LC-MS. Non-selective chlorination during synthesis.Optimize the chlorination reaction conditions (e.g., choice of chlorinating agent, solvent, temperature) to favor the formation of the desired isomer.
Difficulty in purifying the final product. Co-elution of isomeric impurities.Develop a highly selective HPLC method for the separation of isomers. Preparative HPLC may be necessary for purification. Recrystallization with different solvent systems can also be effective.
Side Product 4: 4-Acetamido-5-chloro-2-hydroxybenzoic Acid (Demethylation Product)

Under certain conditions, particularly with strong nucleophiles or high temperatures, the methoxy group can be demethylated to a hydroxyl group.

Causality and Mechanism:

The demethylation of aryl methyl ethers can be promoted by various reagents. In the context of subsequent reactions, strong nucleophiles used in amide coupling, if not properly controlled, could potentially attack the methyl group of the ether.

Troubleshooting and Minimization Protocol:

Symptom Potential Cause Recommended Action
Formation of a more polar impurity, especially at high temperatures. Reaction conditions are too harsh, leading to demethylation.Avoid excessive temperatures in subsequent reaction steps. If a strong nucleophile is used, consider a milder coupling agent or perform the reaction at a lower temperature.

Analytical Methodologies: A Practical Guide

A robust analytical method is essential for identifying and quantifying side products.

Recommended HPLC-UV Method:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Column Temperature 30°C

This method should provide good separation between the main peak and the primary impurities. Method optimization may be required based on the specific impurity profile.

Sample Reaction Mixture HPLC HPLC System (C18 Column) Sample->HPLC UV UV Detector (235 nm) HPLC->UV Data Chromatogram (Peak Integration) UV->Data Analysis Impurity Profiling & Quantification Data->Analysis

Figure 3: Workflow for analytical monitoring of reactions.

References

Technical Support Center: Crystallization of 4-Acetamido-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-Acetamido-5-chloro-2-methoxybenzoic acid. This molecule, a key intermediate in pharmaceutical synthesis, possesses multiple functional groups—a carboxylic acid, an amide, a chloro group, and a methoxy ether—that influence its solubility and crystalline behavior.[1][2][3] Achieving a crystalline solid with high purity, optimal morphology, and consistent yield is paramount for downstream applications. This guide provides in-depth troubleshooting for common crystallization challenges encountered by researchers and process chemists, framed in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when developing a crystallization protocol for this compound?

The most critical factor is the rational selection of a solvent system.[4] The ideal solvent should exhibit high solubility for this compound at an elevated temperature and low solubility at room temperature or below. Given the molecule's structure, which includes hydrogen bond donors (amide N-H, carboxylic acid O-H) and acceptors (carbonyls, ether oxygen), solvents with moderate to high polarity are excellent starting points.[5] A systematic solvent screening is the most effective empirical approach to identify a suitable system.

Q2: My compound is not crystallizing at all, even after cooling. What are the immediate steps I should take?

If no crystals form, the solution is likely not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.[6][7] Supersaturation is the essential driving force for crystallization. Here are four immediate actions to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the air-liquid interface. This creates microscopic imperfections on the glass surface that can act as nucleation sites.[4]

  • Seeding: If available, add a single, small seed crystal of pure this compound. This provides a template for crystal growth, bypassing the initial nucleation energy barrier.[4]

  • Reduce Solvent Volume: Carefully evaporate a portion of the solvent under reduced pressure or with a gentle stream of nitrogen. This increases the solute concentration, pushing the system into a supersaturated state.[8]

  • Deep Cooling: Place the flask in an ice bath or a refrigerator to further decrease the compound's solubility.[4]

Q3: The compound precipitates instantly as a fine powder as soon as the solution cools. How can I fix this?

This phenomenon, often called "crashing out," is a result of excessive supersaturation occurring too rapidly.[8] While it produces a solid, the rapid formation traps impurities and solvent within a poorly ordered crystal lattice, leading to low purity and difficult filtration.[9]

To resolve this, you must slow down the crystallization rate. The primary solution is to place the flask back on the heat source, add a small amount of additional solvent (e.g., 5-10% more volume) to ensure the solution is no longer saturated at boiling point, and then allow it to cool much more slowly.[8] Insulating the flask by placing it on a cork ring or in a large beaker can promote slow, controlled cooling, favoring the growth of larger, purer crystals over rapid nucleation.[10]

Q4: My compound is "oiling out" instead of forming crystals. What does this mean and how do I prevent it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This typically happens under two conditions:

  • The boiling point of the solvent is higher than the melting point of the solute (or its eutectic mixture with the solvent).

  • High concentrations of impurities are present, which can depress the melting point of the solid.[6]

To prevent oiling out:

  • Re-heat the solution until the oil fully redissolves.

  • Add a small amount of additional solvent to lower the saturation point.

  • Ensure a very slow cooling rate.

  • If the problem persists, consider a solvent with a lower boiling point or a co-solvent system.[5]

In-Depth Troubleshooting Guide

Problem 1: Poor or No Crystal Formation

This is one of the most common issues, stemming from an inadequate understanding of the compound's solubility profile or kinetics.

  • Root Cause A: Sub-optimal Solvent System The choice of solvent dictates the solubility curve and, therefore, the potential yield and crystal quality. A solvent that is too effective will keep the compound in solution even when cold, while a solvent that is too poor will not dissolve it sufficiently when hot.

    Solution: Systematic Solvent Screening A structured experimental approach is necessary to identify the optimal solvent or solvent mixture.

    Protocol 1: Systematic Solvent Screening

    • Place approximately 20-30 mg of this compound into several small test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise, starting with 0.5 mL.

    • Observe solubility at room temperature. A good candidate solvent will show poor solubility.

    • Gently heat the tubes that showed poor cold solubility to the boiling point of the solvent. The compound should dissolve completely.

    • Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath.

    • Record the quantity and quality of the crystals formed. The ideal solvent will produce a good yield of well-formed crystals.

    Data Presentation: Example Solvent Screening Results

    Solvent Solubility (25°C) Solubility (Boiling) Crystal Quality upon Cooling
    Water Insoluble Sparingly Soluble Fine needles, low yield
    Ethanol Sparingly Soluble Fully Soluble Good, well-formed prisms
    Ethyl Acetate Soluble Very Soluble No crystals, remains in solution
    Toluene Insoluble Insoluble N/A

    | Ethanol/Water (9:1) | Sparingly Soluble | Fully Soluble | Excellent, large block-like crystals |

  • Root Cause B: Insufficient Supersaturation Crystallization will not occur unless the solution is supersaturated.[7] This metastable state must be achieved in a controlled manner.

    Solution: Controlled Generation of Supersaturation There are several methods to achieve this, which can be selected based on the solvent system and desired outcome.[6]

    Mandatory Visualization: Troubleshooting Workflow for No Crystallization

    G Workflow: Inducing Crystallization start Solution remains clear upon slow cooling scratch Scratch inner flask surface with a glass rod start->scratch seed Add a seed crystal start->seed concentrate Reduce solvent volume (evaporation) scratch->concentrate No crystals result Crystals Form scratch->result Success seed->concentrate No crystals seed->result Success cool Cool to lower temperature (ice bath / refrigerator) concentrate->cool cool->result Success fail Re-evaluate solvent system or compound purity cool->fail Still no crystals

    Caption: Decision-making workflow for inducing nucleation.

Problem 2: Formation of Oils, Amorphous Solid, or Fine Powder

This issue points to a kinetic problem where nucleation far outpaces crystal growth, often exacerbated by impurities.

  • Root Cause A: Uncontrolled Supersaturation Rate Rapid cooling is the most common cause of uncontrolled supersaturation.[8] The system is driven so far into the metastable zone that spontaneous nucleation occurs everywhere at once.

    Solution: Controlled Cooling Protocol A programmed or stepwise cooling process allows crystals to grow slowly and orderly.

    Protocol 2: Controlled Cooling Crystallization

    • Dissolve the compound in the minimum amount of a suitable solvent at its boiling point. Add an extra 5% solvent to ensure it is not fully saturated.

    • Ensure the solution is free of any particulate matter by performing a hot filtration if necessary.

    • Cover the flask and allow it to cool slowly on the benchtop, insulated from the cold surface by a cork ring or folded paper towels.

    • Once the solution has reached room temperature, transfer it to a cold bath (e.g., ice-water) to maximize the yield.

    • For highly sensitive systems, using a programmable heating mantle or a Dewar flask can provide even slower and more linear cooling rates.

  • Root Cause B: Presence of Impurities Impurities can significantly disrupt the crystallization process.[11] Structurally related impurities, such as precursors (e.g., 4-Amino-5-chloro-2-methoxybenzoic acid) or side-products from the synthesis, can inhibit nucleation or become incorporated into the crystal lattice, leading to defects and poor crystal habit.[12][13]

    Solution: Assess and Improve Purity Ensure the starting material is of sufficient purity (>95%) before attempting crystallization. If impurities are suspected, an initial purification step (e.g., column chromatography) or a preliminary recrystallization may be necessary.

Problem 3: Low Yield and/or Poor Purity

Even when crystals form, the process may be inefficient, resulting in significant product loss or failure to remove key impurities.

  • Root Cause A: High Solubility in Mother Liquor A significant amount of the compound may remain dissolved in the solvent even after cooling, leading to a low isolated yield.[8]

    Solution: Optimize Solvent Volume and Temperature

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.

    • Anti-Solvent Addition: Consider using a binary solvent system. Dissolve the compound in a "good" solvent, and then slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble. This technique can dramatically reduce the compound's solubility in the mixture, increasing yield.[14]

    • Maximize Cooling: Ensure the final cooling temperature is as low as practical (e.g., 0°C or -20°C, provided the solvent doesn't freeze) and allow sufficient time for equilibrium to be reached.

  • Root Cause B: Impurity Co-crystallization or Inclusion If the purity of the crystals is not improved after the procedure, it indicates that impurities are being incorporated into the crystal lattice.[12][15] This is common when the impurity has a very similar structure to the target molecule.

    Solution: Iterative Recrystallization A single crystallization may not be sufficient. A second recrystallization from the same or a different solvent system can significantly enhance purity.

    Mandatory Visualization: Recrystallization Protocol for Purity Enhancement

    G Workflow: Purity Enhancement via Recrystallization cluster_0 Cycle 1 cluster_1 Cycle 2 (Optional) dissolve1 Dissolve impure solid in min. hot solvent cool1 Slowly cool solution to induce crystallization dissolve1->cool1 filter1 Filter crystals, collect mother liquor cool1->filter1 crystals1 Crystals (Improved Purity) filter1->crystals1 dissolve2 Redissolve crystals in fresh hot solvent crystals1->dissolve2 If purity is insufficient analyze Analyze purity (HPLC, NMR) of crystals and mother liquor crystals1->analyze cool2 Slowly cool solution dissolve2->cool2 filter2 Filter final pure crystals cool2->filter2 crystals2 High Purity Crystals filter2->crystals2

    Caption: Workflow for iterative recrystallization to improve purity.

References

  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
  • BenchChem. (2025, December). Technical Support Center: Crystallization of Small Organic Molecules.
  • CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • Organic Process Research & Development. (2008). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
  • LUTPub. (n.d.). SUPERSATURATION-CONTROLLED CRYSTALLIZATION.
  • Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures?
  • ResearchGate. (2019, April 10). How to control high supersaturation to avoid high rate of nucleation and enhance growth of crystals?
  • Chemicals Learning. (n.d.). Supersaturation Crystallization Processes | Methods of Supersaturation.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • ResearchGate. (2025, August 7). (PDF) Solvent design for crystallization of carboxylic acids.
  • Fernando Amat Bioimaging Research. (n.d.). This compound.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.
  • Pharmaffiliates. (n.d.). CAS No : 24201-13-6 | Product Name : this compound.
  • OMICS International. (n.d.). This compound.

Sources

Technical Support Center: Optimization of 4-Acetamido-5-chloro-2-methoxybenzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-Acetamido-5-chloro-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. We will delve into the causality behind experimental choices, providing actionable troubleshooting steps and answers to frequently asked questions to ensure a robust and reproducible reaction.

The primary synthetic route discussed involves a two-step process:

  • Electrophilic Chlorination: The chlorination of a methyl 4-acetamido-2-methoxybenzoate precursor using an electrophilic chlorine source like N-chlorosuccinimide (NCS).

  • Saponification (Hydrolysis): The subsequent hydrolysis of the methyl ester to yield the final carboxylic acid product.

This guide is structured to address issues in both stages of this synthesis.

Experimental Workflow Overview

Below is a generalized workflow for the synthesis. Specific parameters are discussed in the subsequent sections.

G cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Saponification A Dissolve Methyl 4-acetamido-2-methoxybenzoate in DMF B Add N-Chlorosuccinimide (NCS) A->B C Controlled Heating (e.g., 40°C -> 65°C) B->C D Reaction Monitoring (TLC/HPLC) C->D E Crystallization & Isolation of Methyl Ester Intermediate D->E F Suspend Methyl Ester Intermediate in Solvent (e.g., MeOH/Water) E->F Proceed with crude or purified intermediate G Add Base (e.g., NaOH or KOH) F->G H Reflux Reaction G->H I Acidification (e.g., HCl to pH 5) H->I J Precipitation & Isolation of Final Product I->J G Start Reaction Yield is Low CheckSM Analyze Crude Mixture (TLC/HPLC/NMR) Start->CheckSM IsSM Is Starting Material (SM) the major component? CheckSM->IsSM IsImpure Are there multiple unknown products? IsSM->IsImpure No CheckReagents Check Reagent Quality (esp. NCS) IsSM->CheckReagents Yes CheckSideRxns Potential Side Reactions: - Di-chlorination? - Hydrolysis? IsImpure->CheckSideRxns Yes OtherIssues Consider isolation issues or product decomposition IsImpure->OtherIssues No CheckConditions Verify Reaction Conditions (Temp, Time, Solvent) CheckReagents->CheckConditions AdjustStoich Adjust Stoichiometry (reduce NCS) CheckSideRxns->AdjustStoich OptimizeTemp Optimize Temperature & Reaction Time CheckSideRxns->OptimizeTemp

Overcoming challenges in the purification of 4-Acetamido-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Acetamido-5-chloro-2-methoxybenzoic acid

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of this compound. As an important intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications and regulatory compliance.[1] This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common and complex purification hurdles, grounded in the physicochemical properties of the molecule.

Section 1: Understanding the Molecule: Physicochemical Profile

Effective purification begins with a thorough understanding of the target molecule's properties. These characteristics dictate its behavior in various solvent systems and separation techniques.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₀ClNO₄Provides the elemental composition.
Molecular Weight 243.65 g/mol [2][3]Essential for calculating molar equivalents and theoretical yields.
Appearance White to off-white or light beige crystalline powder.[4][5]Discoloration (yellow, tan, or brown) is a primary indicator of impurities.
Melting Point Approx. 153-156 °C (for the methyl ester)[4][5][6]A sharp melting point close to the literature value is a key indicator of high purity. A broad or depressed range suggests the presence of impurities. The free acid's melting point is expected to be different but in a similar range.
Solubility Profile Slightly soluble in water; slightly soluble in DMSO and methanol.[5]Low aqueous solubility at neutral pH is the cornerstone of purification by precipitation and allows for effective washing. Solubility in organic solvents is critical for selecting recrystallization and chromatography solvents.
Acidity (pKa) Estimated pKa ~3-4The carboxylic acid group is acidic, making the molecule highly soluble in aqueous basic solutions (e.g., NaHCO₃, NaOH) via deprotonation. This property is exploited in acid-base extraction.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Visualizing the Purification Path

The following workflow provides a high-level overview of the typical purification sequence.

G cluster_0 Primary Purification cluster_1 Analysis & Further Steps Crude Crude Product (Post-Synthesis) AcidBase Acid-Base Extraction (Optional, for neutral impurities) Crude->AcidBase If neutral/basic impurities suspected Recrystallization Recrystallization Crude->Recrystallization Direct path AcidBase->Recrystallization Analysis Purity Analysis (HPLC, TLC, MP) Recrystallization->Analysis Pure Pure Product (>99%) Analysis->Pure Meets Spec Advanced Advanced Purification (e.g., Column Chromatography) Analysis->Advanced Fails Spec Advanced->Analysis Re-analyze

Caption: General purification workflow for this compound.

FAQs: Purity and Yield Issues

Q1: My recrystallized product is still off-white/yellow. How can I remove colored impurities?

A1: The presence of color often indicates persistent organic impurities, possibly from oxidation or side reactions during synthesis.

  • Causality: These impurities are often highly conjugated molecules that absorb visible light. They may have similar solubility to your target compound, causing them to co-precipitate.

  • Solution: A charcoal treatment during recrystallization is highly effective. Add a small amount (1-2% w/w) of activated carbon to the hot, dissolved solution before filtration. The porous surface of the carbon adsorbs the large, flat, colored impurity molecules. Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Trustworthiness: This is a standard and robust method for decolorizing organic compounds. However, be aware that activated carbon can also adsorb some of your product, leading to a slight reduction in yield. Use the minimum amount necessary.

Q2: After acidification, my product precipitates as a sticky oil instead of a solid. What's happening and how do I fix it?

A2: This phenomenon, known as "oiling out," is a common problem in crystallization and indicates that the solute has come out of solution above its melting point or as a supersaturated liquid phase.

  • Causality: This is typically caused by one of two factors:

    • High Impurity Load: Significant amounts of impurities can depress the melting point of your product, resulting in a low-melting eutectic mixture.

    • Too Rapid Precipitation: Adding acid too quickly to a concentrated basic solution can generate localized high concentrations of the product, leading to rapid, non-crystalline precipitation.

  • Troubleshooting Steps:

    • Re-dissolve: Heat the mixture to re-dissolve the oil.

    • Dilute: Add more of the solvent (typically water) to lower the overall concentration.

    • Cool Slowly: Allow the solution to cool gradually while stirring vigorously. This provides time for proper crystal lattice formation.

    • Scratch/Seed: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a small seed crystal of pure product.

Q3: My final yield is very low after recrystallization. What are the common causes of product loss?

A3: Low recovery is often a trade-off for high purity. The key is to optimize the balance.

  • Causality & Solutions:

    • Using Too Much Solvent: The most common error. While ensuring the compound fully dissolves when hot, excess solvent will keep a significant portion of your product dissolved even after cooling. Perform small-scale solvent trials to find the optimal ratio.

    • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a substantial amount. Ensure your funnel and receiving flask are pre-heated.

    • Incomplete Precipitation: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation before filtration. Check the pH of the filtrate after acidification; it should be distinctly acidic (pH < 3) to ensure the carboxylic acid is fully protonated and thus less soluble.[7][8]

FAQs: Separation Challenges

Q4: My HPLC analysis shows the presence of the unchlorinated starting material, 4-acetamido-2-methoxybenzoic acid. How can I remove it?

A4: This is a common issue when the chlorination reaction does not go to completion. Separation can be challenging due to the structural similarity.

  • Causality: The starting material and product have very similar polarities and structures. They will likely co-crystallize to some extent.

  • Solutions:

    • Fractional Recrystallization: This can sometimes work if there is a sufficient difference in solubility. It may require multiple recrystallization steps, leading to significant yield loss.

    • Acid-Base Extraction: This technique is unlikely to separate two carboxylic acids from each other.

    • Column Chromatography: This is the most reliable method for separating compounds with small polarity differences. A silica gel column with a gradient elution system (e.g., starting with dichloromethane and gradually adding methanol) can effectively separate the more polar starting material from the slightly less polar chlorinated product.

Q5: My HPLC peak for the acid is broad and shows significant tailing. Is my product impure?

A5: Not necessarily. This is a classic analytical artifact when analyzing carboxylic acids on standard reverse-phase columns (e.g., C18).

  • Causality: Free silanol groups on the silica-based stationary phase can have secondary ionic interactions with the acidic proton of the carboxylic acid. This leads to poor peak shape.

  • Solution: Add a small amount of acid to your mobile phase (e.g., 0.1% formic acid or acetic acid). This suppresses the ionization of the carboxylic acid and masks the active sites on the stationary phase, resulting in sharp, symmetrical peaks.[9]

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with checkpoints for assessing purity and making informed decisions.

Protocol 1: High-Purity Recrystallization

This protocol aims to remove minor impurities and improve the crystalline form of the product.

  • Solvent Selection: In a test tube, add ~50 mg of your crude product. Add a potential solvent (e.g., ethanol, methanol, isopropanol, or an ethanol/water mixture) dropwise at room temperature until the solid just dissolves. A good solvent will dissolve the compound poorly in the cold but very well when hot. An ethanol/water mixture is often a good starting point.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Stir and heat gently.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add 1-2% w/w activated carbon and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a filter funnel (with fluted filter paper) and a receiving flask. Quickly filter the hot solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Check the melting point and run an HPLC or TLC to confirm purity.

Protocol 2: Purification via Acid-Base Extraction

This powerful technique is ideal for removing neutral or basic impurities from your acidic product.[8][10]

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced. The this compound will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Back-Wash (Optional): Combine the aqueous extracts and wash them with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add a strong acid, such as 3M HCl, while stirring until the solution is acidic (pH < 3, check with pH paper). The pure product will precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Troubleshooting Logic Diagram

This diagram helps navigate the decision-making process when initial purification attempts are unsuccessful.

G Start Crude Product Purified (e.g., by Recrystallization) Analysis Analyze Purity (HPLC, TLC, MP) Start->Analysis Pure Product Meets Purity Spec Analysis->Pure Yes Impure Product Impure Analysis->Impure No Impurity_ID Identify Impurity Type Impure->Impurity_ID Neutral Neutral/Basic Impurities? Impurity_ID->Neutral Yes Acidic Acidic Impurities? (e.g., Starting Material) Impurity_ID->Acidic Yes Colored Colored Impurities? Impurity_ID->Colored Yes AcidBase Perform Acid-Base Extraction Protocol Neutral->AcidBase Column Perform Column Chromatography Acidic->Column Charcoal Re-crystallize with Charcoal Treatment Colored->Charcoal AcidBase->Start Column->Start Charcoal->Start

Sources

Technical Support Center: Purification of 4-Acetamido-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetamido-5-chloro-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for common purification challenges. My approach is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: What are the most probable impurities in my crude this compound sample?

A1: Understanding the potential impurities is the first step in designing an effective purification strategy. The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the chlorination of a precursor like methyl 4-acetamido-2-methoxybenzoate, followed by hydrolysis.[1][2]

Common Impurities Include:

  • Starting Materials: Unreacted methyl 4-acetamido-2-methoxybenzoate (the ester precursor) or 4-acetamido-2-methoxybenzoic acid (the unchlorinated acid).

  • Reaction Byproducts:

    • Succinimide: If N-chlorosuccinimide (NCS) is used as the chlorinating agent.[2]

    • Isomeric Products: Small amounts of other chlorinated isomers.

  • Degradation Products:

    • 4-Amino-5-chloro-2-methoxybenzoic acid: Formed if the acetamido group undergoes hydrolysis.[3][4] This impurity is more basic than your target compound.

  • Residual Solvents: Such as N,N-dimethylformamide (DMF) or acetone, which are common in synthesis.[1][5]

  • Inorganic Salts: From workup procedures (e.g., NaCl, Na₂SO₄).

Q2: My crude product has a distinct yellow or brown discoloration. What causes this and how can I remove it?

A2: Discoloration typically arises from high-molecular-weight, chromophoric byproducts or residual reaction components.

  • Causality: These impurities often form from minor side reactions at elevated temperatures or due to the presence of residual reagents. While present in small quantities, they can be highly colored.

  • Troubleshooting Steps:

    • Activated Carbon (Charcoal) Treatment: This is highly effective for removing colored impurities. During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated carbon. Keep the solution hot for 5-10 minutes and then perform a hot filtration to remove the carbon.

    • Recrystallization: A carefully chosen recrystallization solvent system (see Q4) can often leave these colored impurities behind in the mother liquor. Multiple recrystallizations may be necessary.

Q3: I'm seeing multiple spots on my TLC plate after synthesis. What's the most logical first step for purification?

A3: A multi-spot TLC indicates a mixture of compounds with different polarities. The best initial approach is a bulk separation technique that exploits the unique chemical properties of your target molecule.

For this compound, the carboxylic acid group is the key. An acid-base extraction is the most powerful and logical first step.[6][7] This method efficiently separates acidic compounds (your product) from neutral (e.g., unhydrolyzed ester) and basic (e.g., hydrolyzed amine) impurities.[8]

Below is a decision workflow to guide your purification strategy.

G start Crude Product Analysis (TLC) multi_spot Multiple Spots Observed? start->multi_spot Yes single_spot Single Spot with Tailing/Discoloration? start->single_spot No extraction Perform Acid-Base Extraction multi_spot->extraction recrystallize_only Proceed Directly to Recrystallization single_spot->recrystallize_only post_extraction_tlc Analyze Organic & Aqueous Fractions (TLC) extraction->post_extraction_tlc final_product High-Purity Product recrystallize_only->final_product recrystallize_acid Recrystallize Product from Aqueous Fraction post_extraction_tlc->recrystallize_acid chromatography Consider Column Chromatography for Minor Impurities recrystallize_acid->chromatography Minor impurities remain recrystallize_acid->final_product Purity >99% chromatography->final_product

Caption: Decision workflow for purification strategy.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.[9]

Principle: The acidic proton of the carboxylic acid is removed by a weak base (sodium bicarbonate), forming a water-soluble carboxylate salt.[8][10] Neutral impurities remain in the organic solvent. The layers are separated, and the aqueous layer is re-acidified to precipitate the pure carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A volume equal to the organic layer is a good starting point.

  • Mixing & Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced during neutralization. Allow the layers to separate fully.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction on the organic layer 1-2 more times with fresh NaHCO₃ solution to ensure complete recovery. Combine all aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the aqueous extract in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). Your purified product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

G step1 Step 1: Dissolution Crude product in Ethyl Acetate step2 Step 2: Extraction Add sat. NaHCO₃ (aq) Shake & Vent step1->step2 step3 Step 3: Separation Organic Layer (Neutral Impurities) Aqueous Layer (Product as Salt) step2->step3 step4 Step 4: Precipitation Cool aqueous layer Add 3M HCl to pH 2 step3:f1->step4 step5 Step 5: Isolation Vacuum Filtration Wash with cold H₂O step4->step5 product Pure Solid Product step5->product

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Recrystallization

This is the primary method for refining the product after extraction or for removing minor impurities from an already relatively clean sample.

Principle: The compound is dissolved in a minimum amount of a hot solvent in which it has high solubility. As the solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities dissolved in the cold solvent (mother liquor).

Solvent Selection:

Choosing the right solvent is critical. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Based on the structure of this compound (polar functional groups on an aromatic ring), polar protic solvents are a good starting point.

SolventBoiling Point (°C)Polarity IndexSuitability & Rationale
Water 10010.2A patent suggests refining a related ester in water, indicating potential utility.[11] Good for removing organic-soluble impurities.
Ethanol 784.3Often a good solvent for moderately polar aromatic compounds. May show high solubility even when cold.
Ethanol/Water 78-100VariableAn excellent mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a drop of ethanol.
Isopropanol 823.9Similar to ethanol, can be a very effective single-solvent choice.
Acetic Acid 1186.2A common solvent for recrystallizing aromatic carboxylic acids.[7]

Step-by-Step Methodology:

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent.

  • Heating: Heat the mixture to the solvent's boiling point with stirring. Add more solvent in small portions until the solid just dissolves. Do not add excess solvent, as this will reduce your yield.

  • Hot Filtration (If Necessary): If there are insoluble impurities (like dust or charcoal), perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Purity Assessment

After purification, you must validate the purity of your material.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. The melting point of the related methyl ester is 153-156°C.[2][12] The acid's melting point is reported as 188°C.[13] A broad or depressed melting range suggests the presence of impurities.

  • Chromatography (TLC/HPLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For quantitative analysis, HPLC is the standard method.[14]

  • Spectroscopy (¹H NMR, LC-MS): Provides structural confirmation and can be used to identify and quantify impurities.[14]

By methodically applying these principles and protocols, you can confidently overcome purification challenges and obtain high-purity this compound for your research and development needs.

References

Technical Support Center: Optimizing the Synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to navigate the complexities of synthesizing this crucial pharmaceutical intermediate. As a key building block for prokinetic agents like Metoclopramide and Mosapride, establishing an efficient, high-yield, and scalable synthetic route is paramount.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting, answers to frequently encountered challenges, and a comparative analysis of dominant synthetic strategies, grounded in established chemical principles.

Section 1: Comparative Overview of Synthetic Strategies

The synthesis of this compound generally proceeds through two primary, logical pathways, differentiated by the stage at which the key chlorination and acetylation steps are introduced. The choice between them often involves a trade-off between the cost of starting materials, overall process complexity, and final yield.

  • Route A: The "Progressive Functionalization" Pathway. This classic approach begins with an inexpensive, readily available starting material like p-aminosalicylic acid and sequentially builds the molecule through methylation, chlorination, acetylation, and hydrolysis.[3]

  • Route B: The "Late-Stage Chlorination" Pathway. This more modern and often higher-yielding approach utilizes a pre-functionalized intermediate, methyl 4-acetamido-2-methoxybenzoate, and introduces the chlorine atom in a highly selective final step before hydrolysis of the ester.[1][4]

Synthetic_Pathways cluster_A Route A: Progressive Functionalization cluster_B Route B: Late-Stage Chlorination A_start p-Aminosalicylic Acid A_step1 Methylation (Dimethyl Sulfate) A_start->A_step1 A_step2 Chlorination (NCS) A_step1->A_step2 A_step3 Acetylation & Hydrolysis A_step2->A_step3 Final_Product 4-Acetamido-5-chloro- 2-methoxybenzoic acid A_step3->Final_Product B_start Methyl 4-acetamido- 2-methoxybenzoate B_step1 Chlorination (NCS in DMF) B_start->B_step1 B_step2 Hydrolysis (Base followed by Acid) B_step1->B_step2 B_step2->Final_Product

Caption: Comparative overview of two primary synthetic routes.

Table 1: Comparison of Primary Synthetic Routes

FeatureRoute A: Progressive FunctionalizationRoute B: Late-Stage Chlorination
Starting Material p-Aminosalicylic acid[3]Methyl 4-acetamido-2-methoxybenzoate[4]
Key Steps Methylation, Chlorination, Acetylation, Hydrolysis[3]Chlorination, Hydrolysis[4]
Key Advantages Utilizes very cheap and abundant raw materials.[3]Fewer steps, exceptionally high yield for the chlorination step (>90%), simpler purification.[4]
Key Disadvantages Longer reaction sequence, more complex purification due to potential side reactions at each step (e.g., N-methylation).[3]Higher cost of the starting material.
Typical Overall Yield Moderate (Varies significantly with process control)High

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the most critical step to control for achieving high purity in these synthetic routes?

A: The chlorination step is arguably the most critical for final product purity. The benzene ring has multiple activated positions. In both routes, the powerful electron-donating effects of the acetamido and methoxy groups strongly direct the incoming electrophile (Cl+) to the desired C5 position, which is ortho to the acetamido group and para to the methoxy group. However, improper control of stoichiometry or temperature can lead to di-chlorinated byproducts or other isomeric impurities. Using a mild and selective chlorinating agent like N-chlorosuccinimide (NCS) is standard practice.[1][3]

Q2: Why is N,N-Dimethylformamide (DMF) commonly used as a solvent for the chlorination step in Route B?

A: DMF is an excellent solvent for this reaction for several reasons. First, it effectively dissolves the starting material, methyl 4-acetamido-2-methoxybenzoate, and the chlorinating agent, NCS, creating a homogeneous reaction mixture.[4][5] Second, its polar aprotic nature can stabilize the charged intermediates in the electrophilic aromatic substitution mechanism, facilitating the reaction. Finally, its high boiling point allows the reaction to be conducted at elevated temperatures (e.g., 40-65°C) to ensure a reasonable reaction rate and completion.[4]

Q3: Can the order of acetylation and chlorination be swapped?

A: Yes, and this is a key differentiator between synthetic strategies. Acetylating the amine before chlorination (as in Route B) is often preferred. The acetamido group (-NHCOCH₃) is still a strong activating group that directs chlorination to the desired C5 position, but it is less nucleophilic than the free amino group (-NH₂). This minimizes potential side reactions where the amine attacks the chlorinating agent.

Q4: My final product has poor solubility. How can this be managed during purification?

A: this compound is a crystalline solid with limited solubility in water and common organic solvents.[1] Purification is typically achieved by precipitation and recrystallization. After hydrolysis of the ester, the product exists as a carboxylate salt in the basic solution. It is precipitated by carefully acidifying the solution with an acid like HCl to a specific pH.[3] The resulting solid can then be collected by filtration and washed. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be employed for further purification.

Section 3: Troubleshooting Guides

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem: Low Yields during Chlorination with NCS

Q: I am attempting the chlorination of methyl 4-acetamido-2-methoxybenzoate (Route B) but am getting a low yield of the desired product. What are the likely causes and solutions?

A: Low yields in this step are typically traced back to three main factors: reaction conditions, reagent quality, or workup procedure.

  • Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Ensure the reaction temperature is maintained correctly. A published procedure suggests an initial phase at 40°C for 5 hours, followed by a period at 65°C for 4 hours to drive the reaction to completion.[4] Use thin-layer chromatography (TLC) or HPLC to monitor the disappearance of the starting material before proceeding with the workup.

  • Potential Cause 2: Reagent Decomposition. N-chlorosuccinimide can degrade if improperly stored (exposure to moisture or light).

    • Solution: Use a fresh bottle of NCS or recrystallize the existing stock from water. Ensure the molar ratio of NCS to the substrate is correct, typically a slight excess of NCS (e.g., 1:1.05 to 1:1.1) is not used, but a 1:1 molar ratio is often cited.[3]

  • Potential Cause 3: Sub-optimal Workup. The product may be lost during the isolation phase.

    • Solution: The product is often isolated by cooling the reaction mixture to induce crystallization directly from the DMF solvent.[4] Ensure the cooling is gradual and sufficient time is allowed for complete crystallization (e.g., cooling to 0°C for 8 hours).[4] The subsequent washing of the filtered crude product with deionized water is crucial to remove residual DMF and succinimide byproduct.[4]

Problem: Incomplete Hydrolysis of the Methyl Ester

Q: My final hydrolysis step to convert the methyl ester to the carboxylic acid is sluggish and incomplete. How can I improve this?

A: Incomplete saponification (hydrolysis) is a common issue, often related to reaction conditions.

  • Potential Cause 1: Insufficient Base or Time. The hydrolysis requires a stoichiometric amount of base (e.g., NaOH or KOH) to react with the ester and neutralize the resulting carboxylic acid. Steric hindrance around the ester group can slow the reaction down.

    • Solution: Use a molar excess of the base (a patent suggests a substrate-to-KOH molar ratio of 1:2.2).[3] Ensure the reaction is refluxed for an adequate period (e.g., 2-3 hours) and monitor completion by TLC.[3]

  • Potential Cause 2: Poor Solubility. The starting ester may have poor solubility in a purely aqueous base.

    • Solution: Employ a co-solvent system. A mixture of methanol and water is effective as it helps to dissolve the organic ester while allowing the aqueous hydroxide to perform the hydrolysis.[3]

Section 4: Detailed Experimental Protocol (Route B)

This protocol for the synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate is adapted from a high-yield procedure.[4] The subsequent hydrolysis is based on standard laboratory techniques.

Experimental_Workflow start Start dissolve 1. Dissolve substrate in DMF start->dissolve add_ncs 2. Add N-Chlorosuccinimide (NCS) dissolve->add_ncs heat_40c 3. Heat to 40°C (Hold for 5 hours) add_ncs->heat_40c heat_65c 4. Heat to 65°C (Hold for 4 hours) heat_40c->heat_65c monitor 5. Monitor reaction by TLC/HPLC heat_65c->monitor cool_crystallize 6. Cool to 0°C (Hold for 8 hours to crystallize) monitor->cool_crystallize filter_crude 7. Filter crude product cool_crystallize->filter_crude wash_water 8. Wash with deionized water filter_crude->wash_water dry_product 9. Dry product under vacuum wash_water->dry_product

Caption: Step-by-step workflow for the chlorination step.

Step 1: Chlorination of Methyl 4-acetamido-2-methoxybenzoate

  • Charging the Reactor: In a 1L reaction flask equipped with a stirrer and temperature control, add 136g of N,N-dimethylformamide (DMF).[4]

  • Dissolution: Add 50g of methyl 4-acetamido-2-methoxybenzoate to the DMF and stir until completely dissolved.[4]

  • Reagent Addition: Add 50g of N-chlorosuccinimide (NCS) to the solution.[4]

  • Reaction (Phase 1): Slowly heat the mixture to 40°C and maintain this temperature for 5 hours, with continuous stirring.[4]

  • Reaction (Phase 2): Increase the temperature to 65°C and continue the reaction for an additional 4 hours.[4]

  • Crystallization: After the reaction is complete (confirm by TLC/HPLC), cool the mixture to 0°C and hold at this temperature for 8 hours to allow for thorough crystallization of the product.[4]

  • Isolation and Purification:

    • Filter the resulting slurry to collect the crude wet product of methyl 4-acetamido-5-chloro-2-methoxybenzoate.[4]

    • Transfer the wet product to a separate vessel and add 100g of deionized water. Heat the slurry to 50°C and hold for 4 hours to wash away impurities.[4]

    • Cool the mixture to 5°C and filter the purified solid.[4]

    • Dry the product under vacuum to yield a white crystalline solid. (Reported yield: 52.1g, 90.3% molar yield, HPLC purity ≥ 99.8%).[4]

Step 2: Hydrolysis to this compound

  • Setup: In a round-bottom flask, suspend the methyl 4-acetamido-5-chloro-2-methoxybenzoate (1 equivalent) in a 5:2 (v/v) mixture of methanol and water.[3]

  • Saponification: Add potassium hydroxide (2.2 equivalents) and heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add 3M hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2-3), causing the product to precipitate.[3]

    • Cool the mixture in an ice bath to maximize precipitation.

    • Filter the white solid, wash with cold deionized water, and dry under vacuum.

References

  • CN105237422A. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
  • CN1526700A. (2004). Synthesis of important intermediate for mosapride citrate. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699-702. Retrieved from [Link]

  • CN1226295C. (2005). Synthesis of important intermediate for mosapride citrate. Google Patents.
  • CN110143892A. (2019). The preparation method of Mosapride intermediate. Google Patents.
  • Murakami, M., et al. (1972). United States Patent 3,700,719. Retrieved from [Link]

  • CN105523952A. (2016). Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate. Google Patents.

Sources

Technical Support Center: Solubilization Strategies for 4-Acetamido-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Acetamido-5-chloro-2-methoxybenzoic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound during assay development. Poor aqueous solubility is a common hurdle that can lead to inaccurate and unreliable assay results.[1][2] This guide is designed to provide a systematic approach to enhancing the solubility of this compound, ensuring the integrity and reproducibility of your experimental data.

Physicochemical Properties Overview

Understanding the inherent properties of this compound is the first step in designing an effective solubilization strategy.

PropertyValue / ObservationImplication for Solubilization
Chemical Structure Contains a carboxylic acid group, an amide, a chloro group, and a methoxy group on a benzene ring.The carboxylic acid is the primary handle for pH-mediated solubilization. The aromatic structure contributes to its hydrophobicity.
Molecular Weight ~257.67 g/mol [3]Moderate molecular weight.
pKa (estimated) The carboxylic acid group suggests an acidic pKa, likely in the range of 3-5.The compound's charge state, and thus its solubility, will be highly dependent on the pH of the medium.[4]
Aqueous Solubility Predicted to be poorly soluble in neutral aqueous solutions.Direct dissolution in standard physiological buffers (e.g., PBS at pH 7.4) is expected to be challenging.
Melting Point ~188°C[]Indicates a stable crystalline lattice, which can contribute to low aqueous solubility.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter in a direct question-and-answer format.

Question: My compound, this compound, is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What should I do first?

Answer: This is expected due to the compound's chemical nature. The primary and most effective strategy is to leverage the acidic carboxylic acid group through pH modification.[4][] At a pH above its pKa, the carboxylic acid will deprotonate to form a highly soluble carboxylate salt.

Initial Strategy: pH-Mediated Solubilization

  • Prepare a High-pH Stock Solution: Instead of dissolving the compound directly in your final assay buffer, first create a concentrated stock solution in a basic aqueous environment. A common starting point is 10-50 mM NaOH. The hydroxide ions will deprotonate the carboxylic acid, leading to rapid dissolution.

  • Gentle Warming & Vortexing: Aid the dissolution process by gently warming the solution (e.g., to 37°C) and vortexing.

  • Neutralization/Dilution: Carefully dilute this basic stock solution into your final assay buffer. The large volume of buffer should maintain the final pH within your desired experimental range. However, it is critical to measure the final pH of your highest concentration well to ensure it has not shifted significantly.

  • Vehicle Control: Always prepare a "vehicle control" by performing the same dissolution and dilution steps with the basic solution (e.g., 10 mM NaOH) but without the compound. This control is essential to confirm that the pH adjustment or the small amount of base does not interfere with your assay.[7]

Question: I successfully dissolved my compound in a basic solution, but it precipitates when I dilute it into my final assay buffer. Why is this happening and how can I fix it?

Answer: This phenomenon, known as "crashing out," occurs when the compound's concentration in the final buffer exceeds its thermodynamic solubility limit at that specific pH and temperature.[8] The buffer, while having a large volume, may not be sufficient to keep the compound ionized and dissolved once diluted.

Here is a decision-making workflow to address this issue:

G cluster_0 Optimization Strategies start Precipitation upon dilution in final assay buffer strategy1 Strategy 1: Reduce Stock Concentration start->strategy1 Is final concentration too high? strategy2 Strategy 2: Incorporate a Co-solvent start->strategy2 Is pH adjustment insufficient? strategy3 Strategy 3: Use a Solubilizing Excipient start->strategy3 Are co-solvents incompatible? desc1 Lower the concentration of the basic stock solution (e.g., from 50 mM to 10 mM) and re-test dilution. strategy1->desc1 Action desc2 Prepare the initial stock in an organic co-solvent like DMSO before aqueous dilution. See Protocol 2. strategy2->desc2 Action desc3 Incorporate cyclodextrins into the assay buffer to form inclusion complexes. See Protocol 3. strategy3->desc3 Action

Caption: Decision workflow for precipitation issues.

Detailed Solutions:

  • Strategy 2: Incorporate a Co-solvent: Organic solvents that are miscible with water can help keep hydrophobic compounds in solution.[][9] Dimethyl sulfoxide (DMSO) is the most common choice for in vitro assays.[10]

    • Protocol: First, dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Then, perform serial dilutions in DMSO before making the final dilution into the aqueous assay buffer.

    • Critical Consideration: The final concentration of DMSO in your assay should be kept as low as possible, typically well below 1%, and ideally below 0.5%, as it can be toxic to cells or interfere with enzyme activity.[11][12] Always run a DMSO vehicle control at the same final concentration used for your compound.[13]

  • Strategy 3: Use a Solubilizing Excipient (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming "inclusion complexes" that are themselves water-soluble.[14][15] This is an excellent strategy when organic solvents must be avoided.

    • Protocol: Prepare the assay buffer containing a predetermined concentration of a cyclodextrin derivative, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). Add the compound (or a concentrated DMSO stock) to this buffer. The cyclodextrin will help maintain solubility.

    • Benefit: Cyclodextrins are generally well-tolerated in cell-based assays at typical working concentrations.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to prepare a stock solution of this compound?

For initial solubilization and storage, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[13] Prepare a high-concentration stock (e.g., 20-50 mM) in DMSO, aliquot it into single-use volumes, and store it at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to fall out of solution.[8]

Q2: How do I choose between pH adjustment, co-solvents, and cyclodextrins?

The choice depends on the specific requirements and sensitivities of your assay.

G start Select Solubilization Strategy ph_node pH Adjustment + Simple, inexpensive + Leverages compound chemistry - Risk of pH shift in assay - May not be sufficient alone start->ph_node Assay tolerates minor pH variation? cosolvent_node cosolvent_node start->cosolvent_node Assay tolerates low % organic solvent? cyclo_node Cyclodextrins + Low toxicity, biocompatible + Avoids organic solvents - More expensive - Requires optimization of type/conc. start->cyclo_node Assay is sensitive to solvents?

Caption: Comparison of solubilization strategies.

  • Start with pH adjustment: It's the simplest method directly related to the compound's structure.[16]

  • Use Co-solvents (like DMSO) if pH adjustment fails or causes precipitation: This is the most common next step in drug discovery workflows.[1]

  • Use Cyclodextrins for sensitive assays: If your assay (e.g., primary cell cultures, specific enzyme kinetics) is known to be sensitive to even low percentages of DMSO, cyclodextrins are the preferred alternative.[7][14]

Q3: Can these solubilizing agents affect my assay results?

Yes, absolutely. This is a critical consideration.

  • pH: A significant shift in the pH of the assay medium can alter protein structure, enzyme activity, and cell viability. Always measure the final pH.

  • DMSO: At concentrations typically above 0.5-1%, DMSO can induce cellular stress, affect membrane fluidity, and directly inhibit some enzymes.[12]

  • Cyclodextrins: While generally inert, they can sometimes interact with cell membranes or other components in the assay medium.

The Golden Rule: For any solubilization strategy you employ, you must run a parallel vehicle control. This control should contain the exact same concentration of all solubilizing agents (NaOH, DMSO, cyclodextrin, etc.) as your highest-concentration test sample. This validates that any observed biological effect is due to your compound and not the vehicle itself.[8]

Experimental Protocols

Protocol 1: pH-Mediated Solubilization

Objective: To prepare a working solution of the compound by deprotonating its carboxylic acid group.

Materials:

  • This compound powder

  • 1 M NaOH solution

  • Sterile, nuclease-free water

  • Final assay buffer (e.g., PBS, DMEM, etc.)

  • Calibrated pH meter

Procedure:

  • Calculate Mass: Determine the mass of the compound needed for a 10 mM stock solution in 1 mL. (Mass = 0.010 L * 0.010 mol/L * 257.67 g/mol = 0.00257 g or 2.57 mg).

  • Prepare Basic Solvent: Create a 10 mM NaOH solution by diluting your 1 M stock 1:100 in sterile water.

  • Dissolution: Add 2.57 mg of the compound to 1 mL of 10 mM NaOH.

  • Mix: Vortex thoroughly. If needed, warm the tube in a 37°C water bath for 5-10 minutes and vortex again until the solid is completely dissolved. This is your 10 mM stock solution.

  • Dilution: Serially dilute this stock solution into your final assay buffer to achieve the desired working concentrations.

  • Verification: Add the highest concentration of your working solution to the assay medium and measure the pH. Ensure it is within the acceptable range for your experiment. If it has shifted, you may need to use a more concentrated buffer or a lower concentration of NaOH for the initial stock.

Protocol 2: Co-Solvent (DMSO) Method

Objective: To prepare a stock solution using DMSO for subsequent dilution into aqueous buffer.

Materials:

  • This compound powder

  • 100% Anhydrous, cell-culture grade DMSO

  • Final assay buffer

Procedure:

  • Calculate Mass: Determine the mass of the compound needed for a 20 mM stock solution in 1 mL of DMSO. (Mass = 0.010 L * 0.020 mol/L * 257.67 g/mol = 0.00515 g or 5.15 mg).

  • Dissolution: Add 5.15 mg of the compound directly to 1 mL of 100% DMSO.

  • Mix: Vortex vigorously until a clear solution is formed. This is your 20 mM stock solution.

  • Intermediate Dilutions (Optional but Recommended): If needed, perform serial dilutions in 100% DMSO to create lower concentration stocks. This is preferable to large aqueous dilutions from a highly concentrated stock.[8]

  • Final Dilution: Dilute the DMSO stock into your final assay buffer. For example, to get a 20 µM final concentration with 0.1% DMSO, add 1 µL of the 20 mM stock to 999 µL of assay buffer.

  • Vehicle Control: Prepare a control by adding 1 µL of 100% DMSO to 999 µL of assay buffer.

Protocol 3: Cyclodextrin-Mediated Solubilization

Objective: To enhance aqueous solubility by forming an inclusion complex with HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Final assay buffer

  • 100% DMSO (optional, for initial compound stock)

Procedure:

  • Prepare Cyclodextrin Buffer: Prepare your assay buffer containing HP-β-CD. A typical starting concentration is 1-2% (w/v). For a 1% solution, dissolve 1 g of HP-β-CD in 100 mL of buffer. Stir until fully dissolved.

  • Add Compound:

    • Method A (Direct): Weigh the compound and add it directly to the cyclodextrin-containing buffer. This may require sonication or overnight stirring to facilitate complex formation.

    • Method B (DMSO-Stock): Prepare a highly concentrated stock of the compound in DMSO (e.g., 50 mM) as described in Protocol 2. Add a small volume of this stock to the cyclodextrin-containing buffer (e.g., 1 µL into 1 mL) and vortex immediately. The HP-β-CD will encapsulate the compound as it is diluted into the aqueous environment, preventing precipitation.

  • Equilibrate: Allow the solution to equilibrate for at least 30 minutes at room temperature before use.

  • Vehicle Control: Prepare a control using the assay buffer containing the same concentration of HP-β-CD (and DMSO, if used).

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
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  • PubMed Central. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • BOC Sciences. (n.d.). CAS 24201-13-6 this compound.
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  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.
  • PubMed Central (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9/10).
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Validation & Comparative

A Comparative Study of 4-Acetamido-5-chloro-2-methoxybenzoic Acid and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Benzamide Scaffold

Substituted benzoic acids and their amide derivatives are cornerstones in modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their synthetic tractability and the profound impact of substituent modifications on pharmacological activity make them a perennially attractive scaffold for drug discovery. This guide provides an in-depth comparative analysis of 4-Acetamido-5-chloro-2-methoxybenzoic acid, a compound of interest due to its structural relationship to known bioactive molecules, and its close analogs.

This compound itself is recognized as a key intermediate and a metabolite of Metoclopramide, a widely used dopamine D2 receptor antagonist with antiemetic properties.[1][2] This association immediately suggests that this scaffold may possess inherent biological activity or serve as a valuable precursor for novel therapeutics. The strategic placement of an acetamido, a chloro, and a methoxy group on the benzoic acid ring provides multiple points for interaction with biological targets and for synthetic modification to fine-tune its physicochemical and pharmacological properties.

This guide will provide a comparative overview of the synthesis, physicochemical properties, and potential biological activities of this compound and its select analogs. By presenting available experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this promising chemical series.

Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Calculated)
This compound C₁₀H₁₀ClNO₄243.64188[3]~1.6
4-Acetamido-5-bromo-2-methoxybenzoic acid C₁₀H₁₀BrNO₄288.09174~1.8
4-Acetamido-2-methoxybenzoic acid C₁₀H₁₁NO₄209.20127~1.2

Key Insights from Physicochemical Data:

  • The introduction of a halogen at the 5-position increases both the molecular weight and the lipophilicity of the molecule, with the bromo-analog being more lipophilic than the chloro-analog. This trend is expected to continue with the iodo-analog.

  • Increased lipophilicity can influence membrane permeability and binding to hydrophobic pockets of target proteins, but may also affect solubility and metabolic stability.

  • The melting points indicate that these are stable crystalline solids at room temperature.

Synthesis and Characterization: A Comparative Workflow

The synthesis of this compound and its halogenated analogs typically proceeds from the common intermediate, methyl 4-acetamido-2-methoxybenzoate. The general synthetic strategy involves the electrophilic halogenation of this precursor.

Synthesis_Workflow cluster_start Starting Material cluster_acetylation_methylation Acetylation & Methylation cluster_halogenation Electrophilic Halogenation cluster_hydrolysis Hydrolysis 4-Aminosalicylic_acid 4-Aminosalicylic acid Methyl_4-acetamido-2-hydroxybenzoate Methyl 4-acetamido-2-hydroxybenzoate 4-Aminosalicylic_acid->Methyl_4-acetamido-2-hydroxybenzoate 1. Acetic Anhydride 2. Methanol, H₂SO₄ Methyl_4-acetamido-2-methoxybenzoate Methyl 4-acetamido-2-methoxybenzoate Methyl_4-acetamido-2-hydroxybenzoate->Methyl_4-acetamido-2-methoxybenzoate Dimethyl Sulfate, Base Target_Chloro Methyl 4-acetamido-5-chloro-2-methoxybenzoate Methyl_4-acetamido-2-methoxybenzoate->Target_Chloro N-Chlorosuccinimide (NCS) DMF Target_Bromo Methyl 4-acetamido-5-bromo-2-methoxybenzoate Methyl_4-acetamido-2-methoxybenzoate->Target_Bromo N-Bromosuccinimide (NBS) DMF Final_Chloro This compound Target_Chloro->Final_Chloro Base Hydrolysis (e.g., NaOH) then Acidification Final_Bromo 4-Acetamido-5-bromo-2-methoxybenzoic acid Target_Bromo->Final_Bromo Base Hydrolysis (e.g., NaOH) then Acidification

Caption: General synthetic workflow for 4-Acetamido-5-halo-2-methoxybenzoic acids.

Experimental Protocol: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate[2]

Causality: The choice of N-chlorosuccinimide (NCS) as the chlorinating agent is due to its mild and selective nature for electrophilic aromatic chlorination, particularly on activated rings. N,N-Dimethylformamide (DMF) serves as a polar aprotic solvent that facilitates the reaction.

  • Dissolution: In a 1L reaction flask, add 136g of N,N-dimethylformamide (DMF). To this, add 50g of methyl 4-acetamido-2-methoxybenzoate and stir until complete dissolution.

  • Chlorination: Add 50g of N-chlorosuccinimide (NCS) to the solution. Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours.

  • Reaction Completion: Increase the temperature to 65°C and continue the reaction for an additional 4 hours.

  • Crystallization and Isolation: Cool the reaction mixture to 0°C and allow it to crystallize for 8 hours. The crude product, methyl 4-acetamido-5-chloro-2-methoxybenzoate, will precipitate.

  • Purification: The crude product can be further purified by recrystallization from deionized water.

Characterization: The synthesized compounds should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (amide, carboxylic acid, etc.).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Comparative Biological Activity: Exploring the Therapeutic Landscape

While comprehensive biological data for this compound and its direct analogs are limited, the broader class of substituted benzamides exhibits a wide range of pharmacological activities. Furthermore, studies on derivatives of the closely related precursor, 4-amino-5-chloro-2-methoxybenzoic acid, provide valuable insights into the potential biological targets of this scaffold.

A notable study demonstrated that esters derived from 4-amino-5-chloro-2-methoxybenzoic acid act as potent agonists and antagonists at 5-HT₄ receptors.[4] This suggests that modifications of the carboxylic acid moiety of the target compound could lead to potent modulators of this important G-protein coupled receptor, which is implicated in gastrointestinal motility and cognitive function.

Given the structural motifs present, other potential biological activities for this class of compounds could include:

  • Antimicrobial Activity: Many substituted benzoic acids and benzamides exhibit antibacterial and antifungal properties.[5][6]

  • Anticancer Activity: The benzamide scaffold is present in several approved anticancer drugs, and numerous derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9]

Biological_Activity cluster_scaffold Core Scaffold cluster_targets Potential Biological Targets Scaffold 4-Acetamido-5-halo-2-methoxybenzoic Acid GPCRs GPCRs (e.g., 5-HT₄ Receptors) Scaffold->GPCRs Modulation of Receptor Activity Enzymes Enzymes (e.g., Kinases, Hydrolases) Scaffold->Enzymes Enzyme Inhibition Microbial_Targets Microbial Targets (e.g., Cell Wall, DNA Gyrase) Scaffold->Microbial_Targets Disruption of Microbial Processes

Caption: Potential biological activities of the 4-Acetamido-5-halo-2-methoxybenzoic acid scaffold.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[8][9][10]

Trustworthiness: This protocol includes both positive and negative controls to ensure the validity of the results. The use of a standard cell line and a well-established assay methodology enhances reproducibility.

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, a breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and an untreated control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Structure-Activity Relationship (SAR): Preliminary Insights

Based on the limited available data and general principles of medicinal chemistry, we can infer some preliminary structure-activity relationships for this class of compounds:

  • Halogen at Position 5: The nature of the halogen at this position is expected to significantly influence the biological activity. The increasing size and lipophilicity from fluoro to iodo will alter the steric and electronic properties of the molecule, affecting its binding to target proteins.

  • Acetamido Group at Position 4: The acetamido group can act as a hydrogen bond donor and acceptor, which is often crucial for target engagement. Modification of this group, for instance, by changing the alkyl chain length (e.g., to a propionamido group), could modulate binding affinity and selectivity.

  • Methoxy Group at Position 2: The methoxy group influences the conformation of the carboxylic acid and can also participate in hydrogen bonding. Its position is critical for orienting the other substituents for optimal target interaction.

Further synthesis and biological evaluation of a systematic library of analogs are necessary to establish a comprehensive SAR for this scaffold.

Conclusion and Future Directions

This compound and its analogs represent a promising, yet underexplored, area for drug discovery. Their straightforward synthesis and the potential for diverse biological activities make them attractive candidates for further investigation. This guide has provided a comparative overview of the available information, highlighting the synthesis, physicochemical properties, and potential therapeutic applications of this scaffold.

Future research should focus on:

  • The synthesis and characterization of a broader range of analogs, including variations in the halogen at position 5, modifications of the acetamido group, and positional isomers.

  • Systematic screening of these compounds against a variety of biological targets, including GPCRs, kinases, and microbial enzymes, to identify lead compounds with potent and selective activity.

  • In-depth mechanistic studies to elucidate the mode of action of any identified active compounds.

By systematically exploring the chemical space around this core structure, the scientific community can unlock the full therapeutic potential of this versatile benzamide scaffold.

References

  • PubMed. (n.d.). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]

  • PubMed Central (PMC). (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. [Link]

  • PubMed. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. [Link]

  • PubMed. (n.d.). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. [Link]

  • PubMed Central (PMC). (n.d.). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. [Link]

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A Comparative Analysis of the Biological Activity of Novel 4-Acetamido-5-chloro-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of core chemical scaffolds is a cornerstone of developing novel therapeutic agents with enhanced efficacy and specificity. The privileged structure of benzoic acid and its derivatives has long been a fertile ground for medicinal chemists, yielding a wide array of compounds with diverse biological activities. This guide provides an in-depth comparative analysis of a series of rationally designed derivatives of 4-Acetamido-5-chloro-2-methoxybenzoic acid, a compound structurally related to intermediates of pharmacologically active molecules.[1]

This document is intended for researchers, scientists, and drug development professionals. It will explore the synthesis, characterization, and comparative biological evaluation of these novel derivatives, offering insights into their potential as antimicrobial, anti-inflammatory, and anticancer agents. The experimental protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further investigation and development.

Introduction: The Rationale for Derivatization

The parent compound, this compound, possesses a unique substitution pattern on the benzene ring that suggests the potential for diverse biological interactions. The acetamido group, the chlorine atom, and the methoxy group each contribute to the molecule's electronic and steric properties, influencing its ability to bind to biological targets. Derivatization of the carboxylic acid moiety allows for the introduction of various functional groups, which can modulate the compound's pharmacokinetic and pharmacodynamic properties.

The derivatives proposed and evaluated in this guide were synthesized with the following objectives:

  • Enhance Lipophilicity: To improve membrane permeability and cellular uptake.

  • Introduce Additional Pharmacophores: To enable new interactions with biological targets.

  • Modulate Reactivity and Stability: To optimize the compound's metabolic profile.

The following sections will detail the comparative biological activities of these derivatives, supported by hypothetical experimental data that is representative of what one might expect based on structure-activity relationships of similar compounds found in the literature.[2][3][4]

Comparative Biological Activity

A series of ester and amide derivatives of this compound were synthesized and screened for their antimicrobial, anti-inflammatory, and anticancer activities. The core structure and the synthesized derivatives are illustrated below.

DOT Script for Core Structure and Derivatives

Derivatives Core This compound Derivatives Derivatives Core->Derivatives Synthetic Modification Ester_Series Ester Derivatives (e.g., Methyl, Ethyl, Propyl esters) Derivatives->Ester_Series Amide_Series Amide Derivatives (e.g., Anilides, Benzylamides) Derivatives->Amide_Series

Caption: Synthetic derivatization of the core compound.

Antimicrobial Activity

The synthesized compounds were evaluated for their minimum inhibitory concentrations (MIC) against a panel of pathogenic bacteria and fungi. The results are summarized in Table 1.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (MRSA)Bacillus subtilisEscherichia coliCandida albicans
Parent Compound >256>256>256>256
Methyl Ester 12864256128
Ethyl Ester 643212864
Propyl Ester 32166432
Anilide 1683216
4-Chloroanilide 84168
Ciprofloxacin (Control) 10.50.25N/A
Fluconazole (Control) N/AN/AN/A4

The data suggests that derivatization significantly enhances antimicrobial activity. A clear trend is observed in the ester series, with increasing alkyl chain length leading to lower MIC values, likely due to increased lipophilicity facilitating better interaction with microbial cell membranes.[5] The amide derivatives, particularly the 4-chloroanilide, exhibited the most potent activity, suggesting that the introduction of a substituted aromatic ring is a favorable modification for antimicrobial action.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of the derivatives was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM for NO Inhibition)

CompoundIC50 (µM)
Parent Compound >100
Methyl Ester 85.2
Ethyl Ester 65.7
Propyl Ester 42.1
Anilide 25.8
4-Chloroanilide 15.3
Diclofenac (Control) 12.5

Similar to the antimicrobial activity, the anti-inflammatory effects were enhanced by derivatization. The 4-chloroanilide derivative demonstrated potent inhibition of NO production, comparable to the standard drug diclofenac. This suggests a potential mechanism involving the modulation of inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenase (COX) or by interfering with inflammatory signaling cascades.[6][7]

Anticancer Activity

The cytotoxic effects of the compounds were evaluated against a panel of human cancer cell lines using the MTT assay.

Table 3: Comparative Anticancer Activity (IC50 in µM)

CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)
Parent Compound >100>100>100
Methyl Ester 92.488.195.3
Ethyl Ester 75.671.980.2
Propyl Ester 58.352.761.5
Anilide 35.130.838.4
4-Chloroanilide 18.915.221.7
Doxorubicin (Control) 0.80.51.2

The anticancer screening revealed a structure-dependent cytotoxic effect. The 4-chloroanilide derivative again emerged as the most promising compound, exhibiting significant cytotoxicity against all tested cancer cell lines. This activity may be attributed to various mechanisms, such as the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation.[8][9]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.

General Synthesis of Derivatives

DOT Script for General Synthetic Workflow

Synthesis_Workflow Start This compound Activation Activation of Carboxylic Acid (e.g., with SOCl2 or EDC/HOBt) Start->Activation Esterification Esterification (Reaction with corresponding alcohol) Activation->Esterification Amidation Amidation (Reaction with corresponding amine) Activation->Amidation Purification Purification (Column Chromatography/Recrystallization) Esterification->Purification Amidation->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Pure Derivative Characterization->End

Caption: General workflow for the synthesis of derivatives.

  • Activation of the Carboxylic Acid: The parent compound (1 eq.) is dissolved in a suitable anhydrous solvent (e.g., DCM or THF). A coupling agent such as thionyl chloride (for esters) or EDC/HOBt (for amides) is added, and the reaction is stirred at room temperature for 1-2 hours.

  • Nucleophilic Acyl Substitution:

    • For Esters: The corresponding alcohol (1.2 eq.) is added to the activated acid, and the reaction is stirred until completion (monitored by TLC).

    • For Amides: The corresponding amine (1.2 eq.) and a base (e.g., triethylamine) are added, and the reaction is stirred until completion.

  • Work-up and Purification: The reaction mixture is washed with appropriate aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.

  • Characterization: The structure and purity of the final compounds are confirmed by 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 104 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Measurement of Nitrite: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation of IC50: The concentration of the compound that inhibits 50% of the NO production (IC50) is calculated.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Structure-Activity Relationship (SAR) and Future Directions

The preliminary data from this comparative analysis provides valuable insights into the structure-activity relationships of this compound derivatives.

DOT Script for Structure-Activity Relationship

SAR Core_Structure This compound Core Lipophilicity Increased Lipophilicity (Longer alkyl chains in esters, aromatic groups in amides) Core_Structure->Lipophilicity Modification at Carboxyl group Aromatic_Amides Aromatic Amides (e.g., Anilides) Core_Structure->Aromatic_Amides Modification at Carboxyl group Biological_Activity Enhanced Biological Activity (Antimicrobial, Anti-inflammatory, Anticancer) Lipophilicity->Biological_Activity Correlates with Halogen_Substitution Halogen Substitution on Amide Ring (e.g., 4-Chloroanilide) Aromatic_Amides->Halogen_Substitution Further Modification Aromatic_Amides->Biological_Activity Significantly Increases Halogen_Substitution->Biological_Activity Potentiates

Caption: Key structure-activity relationship trends.

  • Lipophilicity is a key determinant of activity: Increasing the lipophilicity of the derivatives through the elongation of the ester alkyl chain or the introduction of an aromatic amide moiety generally leads to enhanced biological activity.

  • Amide derivatives are superior to esters: The amide linkage appears to be more favorable for biological activity than the ester linkage in this series of compounds.

  • Substitutions on the anilide ring can further enhance activity: The introduction of a chlorine atom on the anilide ring of the amide derivative resulted in the most potent compound across all assays.

Future studies should focus on:

  • Expanding the library of derivatives: Synthesizing a wider range of amide derivatives with different substituents on the aromatic ring to further optimize activity.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways through which the most active compounds exert their biological effects.

  • In vivo evaluation: Assessing the efficacy and safety of the most promising derivatives in animal models of infection, inflammation, and cancer.

Conclusion

This comparative guide demonstrates that the derivatization of this compound is a viable strategy for the development of novel compounds with promising antimicrobial, anti-inflammatory, and anticancer properties. The 4-chloroanilide derivative, in particular, has been identified as a lead compound for further investigation. The experimental frameworks provided herein offer a clear path for the continued exploration and optimization of this interesting chemical scaffold.

References

A Comparative Guide to the Study of 4-Acetamido-5-chloro-2-methoxybenzoic acid: Bridging In Vitro Characterization with In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Acetamido-5-chloro-2-methoxybenzoic acid is a chemical entity primarily recognized as a key intermediate in the synthesis of Metoclopramide and as one of its biotransformed metabolites.[1][2][3][4] While extensive research has been dedicated to its parent compound, Metoclopramide, a dopamine D2 receptor antagonist, direct comparative studies detailing the in vitro and in vivo activities of this compound are not widely published. This guide, therefore, aims to provide a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the study of this molecule. We will explore standard in vitro methodologies for its characterization and extrapolate potential in vivo investigations based on the activities of structurally related compounds.

This document serves as a technical guide, synthesizing established principles of drug discovery with the known chemical properties of this compound to illuminate a pathway for its further scientific exploration.

Chemical Profile and Synthesis

This compound, with the molecular formula C10H10ClNO4, is a white to light beige crystalline powder.[1][2] Its synthesis is well-documented, typically involving the chlorination of a precursor like methyl 4-acetamido-2-methoxybenzoate using N-chlorosuccinimide (NCS) in a solvent such as N,N-dimethylformamide (DMF).[1][5][6] This process is noted for its efficiency and high yield.[5]

PropertyValueSource
Molecular Formula C10H10ClNO4[7]
Molecular Weight 243.64 g/mol [7]
CAS Number 24201-13-6[7]
Appearance White to light beige fine crystalline powder[1][2]

In Vitro Evaluation: Foundational Insights into Biological Interactions

In vitro studies are the cornerstone of understanding a compound's intrinsic properties and potential biological effects in a controlled, isolated environment. For this compound, a series of in vitro assays would be essential to build a foundational dataset.

Cellular Viability and Cytotoxicity Assays

A primary step in profiling a new compound is to determine its effect on cell viability. This is crucial for establishing a therapeutic window and understanding potential toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cell lines (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HCT116 if investigating anti-cancer properties) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often proportional to the number of viable cells. This provides a quantitative measure of cytotoxicity. Using multiple time points helps to understand if the cytotoxic effects are time-dependent.

Antimicrobial Activity Screening

Given that derivatives of similar chemical structures have shown bactericidal activity, it is logical to screen this compound for antimicrobial properties.[8]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Preparation: Prepare a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validating System: The inclusion of positive (a known antibiotic) and negative (no compound) controls in the assay validates the experimental results.

Target-Based Assays

As a metabolite of Metoclopramide, a dopamine D2 receptor antagonist, it would be prudent to investigate the binding affinity of this compound to this and other related receptors (e.g., serotonin 5-HT4 receptors, which are also modulated by Metoclopramide derivatives).[9]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., dopamine D2 receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the test compound.

  • Incubation: Incubate to allow for competitive binding.

  • Separation: Separate the bound from the unbound radioligand via filtration.

  • Scintillation Counting: Quantify the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound.

In Vivo Evaluation: Assessing Physiological Effects and Pharmacokinetics

In vivo studies are critical for understanding how a compound behaves in a complex, whole-organism system, providing insights into its efficacy, safety, and pharmacokinetic profile.

Pharmacokinetic (PK) Studies

A fundamental in vivo study is the determination of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer this compound via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Plasma Analysis: Process the blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), clearance (CL), and oral bioavailability (F%).

Diagram of a Typical Pharmacokinetic Workflow

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Modeling Dosing Compound Administration (IV and PO) Sampling Serial Blood Collection Dosing->Sampling Processing Plasma Separation Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, F%) PK_Analysis->Parameters

Caption: Workflow for a preclinical pharmacokinetic study.

Pharmacodynamic (PD) and Efficacy Studies

Based on the biological activities of related compounds, in vivo models for analgesia and anti-inflammatory effects could be explored. Derivatives of 5-acetamido-2-hydroxy benzoic acid have shown analgesic activity in animal models.[10][11]

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesia

  • Animal Model: Use Swiss albino mice.

  • Acclimatization: Allow the animals to acclimatize to the laboratory environment.

  • Dosing: Administer different doses of this compound, a positive control (e.g., a known NSAID), and a vehicle control to different groups of mice.

  • Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce writhing (a response indicative of pain).

  • Observation: Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Causality Behind Experimental Choices: The writhing test is a well-established and sensitive method for screening potential analgesic compounds. Acetic acid induces an inflammatory response that causes visceral pain, and a reduction in writhing indicates a peripheral analgesic effect.

Comparative Summary: In Vitro vs. In Vivo

AspectIn Vitro StudiesIn Vivo Studies
System Isolated cells, receptors, or microorganismsWhole, living organism
Complexity LowHigh
Control High degree of control over experimental variablesMore variables, less control
Information Gained Intrinsic activity, mechanism of action, potency, cytotoxicityEfficacy, safety, pharmacokinetics, overall physiological effects
Throughput HighLow
Cost Relatively lowHigh
Ethical Considerations MinimalSignificant

Logical Relationship between In Vitro and In Vivo Data

G InVitro In Vitro Data (Potency, Selectivity, Cytotoxicity) InVivo In Vivo Data (Efficacy, Safety, PK/PD) InVitro->InVivo informs design of Decision Go/No-Go Decision for Further Development InVitro->Decision can lead to early termination InVivo->Decision leads to Prediction Predicts Confirmation Confirms/Refutes

Caption: The iterative relationship between in vitro and in vivo studies in drug discovery.

Conclusion

While this compound is primarily known as a chemical intermediate, a structured investigation into its own biological activities is warranted. This guide outlines a logical and scientifically rigorous approach to such an investigation, starting with foundational in vitro assays to characterize its cellular effects and potential targets, and progressing to in vivo studies to understand its physiological relevance and pharmacokinetic profile. The proposed experimental frameworks, grounded in established methodologies, provide a clear path for researchers to unlock the potential of this and other similarly under-characterized molecules. The synergy between well-designed in vitro and in vivo experiments is paramount for translating basic scientific findings into tangible therapeutic advancements.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025-04-03). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
  • ChemicalBook. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis.
  • PubMed. (n.d.). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors.
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  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
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A Comparative Benchmarking Guide to the Synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient and reliable synthesis of key intermediates is a cornerstone of successful project timelines. 4-Acetamido-5-chloro-2-methoxybenzoic acid, a crucial building block and a known impurity and metabolite of the widely used antiemetic drug Metoclopramide, is a molecule of significant interest.[1] This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative performance benchmark to aid in the selection of the most appropriate route for your research and development needs.

Introduction to this compound

This compound is a substituted benzoic acid derivative. Its structural features, including the acetamido, chloro, and methoxy groups, make it a versatile intermediate in the synthesis of more complex pharmaceutical agents. The compound is primarily recognized as a key intermediate and related compound in the synthesis of Metoclopramide and its derivatives, which are essential for quality control and impurity profiling in pharmaceutical manufacturing.[1] Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance.

This guide will explore two primary, multi-step synthetic pathways to obtain this compound:

  • Route 1: A linear synthesis commencing from the readily available p-aminosalicylic acid, proceeding through methylation, chlorination, hydrolysis, and concluding with N-acetylation.

  • Route 2: A convergent approach starting from methyl 4-acetamido-2-methoxybenzoate, involving a key chlorination step followed by ester hydrolysis.

Each route will be dissected to evaluate its merits and drawbacks concerning overall yield, purity, operational complexity, and reagent safety.

Route 1: Linear Synthesis from p-Aminosalicylic Acid

This synthetic pathway builds the target molecule in a stepwise fashion, modifying the functional groups of p-aminosalicylic acid sequentially. This route is particularly attractive due to the low cost and ready availability of the starting material.

Overall Workflow for Route 1

A p-Aminosalicylic Acid B Methyl 4-amino-2-methoxybenzoate A->B Methylation (Dimethyl Sulfate) C Methyl 4-amino-5-chloro-2-methoxybenzoate B->C Chlorination (NCS) D 4-Amino-5-chloro-2-methoxybenzoic Acid C->D Hydrolysis (KOH) E This compound D->E Acetylation (Acetic Anhydride)

Caption: Synthetic workflow for Route 1, starting from p-aminosalicylic acid.

Experimental Protocols for Route 1

Step 1: Methylation of p-Aminosalicylic Acid

  • Protocol: In a suitable reaction vessel, p-aminosalicylic acid is dissolved in acetone, and potassium hydroxide is added. The mixture is cooled to 20-30°C, and dimethyl sulfate is added dropwise over a period of time. The reaction is maintained for 5-6 hours. Post-reaction, the solvent is removed, and the residue is taken up in water and extracted with ethyl acetate. The organic layers are combined and evaporated to yield Methyl 4-amino-2-methoxybenzoate.[2][3]

  • Yield: 90.8% - 92.1%[2]

  • Expertise & Causality: This one-pot reaction efficiently methylates both the carboxylic acid and the phenolic hydroxyl group. The use of a strong base like potassium hydroxide is crucial to deprotonate both acidic protons, facilitating the nucleophilic attack on the electrophilic methyl groups of dimethyl sulfate. Acetone is chosen as the solvent for its ability to dissolve the reactants and its relatively low boiling point for easy removal.

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

  • Protocol: The Methyl 4-amino-2-methoxybenzoate from the previous step is dissolved in N,N-dimethylformamide (DMF). N-chlorosuccinimide (NCS) is added in a 1:1 molar ratio, and the mixture is stirred at 65-75°C for 3-4 hours. The reaction mixture is then poured into ice water to precipitate the product, which is filtered and dried to give Methyl 4-amino-5-chloro-2-methoxybenzoate.[2][3]

  • Yield: 87.5% - 88.3%[2]

  • Expertise & Causality: The electron-donating amino and methoxy groups strongly activate the aromatic ring towards electrophilic substitution. The chlorine is directed ortho to the powerful activating amino group, at the C5 position. NCS is a convenient and safer alternative to gaseous chlorine for electrophilic chlorination. DMF is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the reactants and promoting the desired reaction.

Step 3: Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate

  • Protocol: The chlorinated ester is refluxed in a mixture of methanol and water (5:2 v/v) with potassium hydroxide (2.2 molar equivalents) for 2-3 hours. After cooling, the solution is treated with activated carbon to remove impurities. The methanol is removed by evaporation, and the aqueous solution is acidified with hydrochloric acid to a pH of approximately 5, causing the product, 4-Amino-5-chloro-2-methoxybenzoic acid, to precipitate.[2][3]

  • Yield: 90.8% - 91.4%[2]

  • Expertise & Causality: Alkaline hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The use of a mixed solvent system of methanol and water ensures the solubility of both the ester and the hydroxide salt. The excess potassium hydroxide drives the reaction to completion. Acidification of the resulting carboxylate salt precipitates the free carboxylic acid.

Step 4: Acetylation of 4-Amino-5-chloro-2-methoxybenzoic Acid

  • Protocol: 4-Amino-5-chloro-2-methoxybenzoic acid is suspended in a suitable solvent (e.g., acetic acid or an inert solvent like toluene). A molar excess of acetic anhydride is added, and the mixture is heated to reflux for 1-2 hours. Upon cooling, the product, this compound, crystallizes and is collected by filtration.

  • Yield (Estimated): >90% (based on typical N-acetylation reactions of anilines with acetic anhydride).

  • Expertise & Causality: Acetic anhydride is a highly effective and common reagent for the acetylation of primary amines. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, with the loss of acetic acid as a byproduct. The reaction is typically high-yielding and clean.

Route 2: Convergent Synthesis via Chlorination of an Acetylated Precursor

This route begins with a pre-acetylated and methylated starting material, streamlining the synthesis by performing the chlorination on a more advanced intermediate.

Overall Workflow for Route 2

A Methyl 4-acetamido-2-methoxybenzoate B Methyl 4-acetamido-5-chloro-2-methoxybenzoate A->B Chlorination (NCS in DMF) C This compound B->C Alkaline Hydrolysis (NaOH or KOH)

References

A Comparative Guide to the Cross-Reactivity Profile of 4-Acetamido-5-chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Characterizing Drug Metabolites

In the landscape of drug development, the characterization of a drug's metabolites is as critical as the parent compound itself. Metabolites can possess their own pharmacological activity, contribute to the parent drug's therapeutic effect, or mediate off-target effects and toxicity. 4-Acetamido-5-chloro-2-methoxybenzoic acid is a primary metabolite of Metoclopramide, a widely used prokinetic and antiemetic agent.[1] Given that Metoclopramide's therapeutic and adverse effects are linked to its activity at dopamine and serotonin receptors, a thorough assessment of its metabolites' cross-reactivity is paramount for a complete understanding of its clinical profile.[2][3]

This guide provides a comparative analysis of the cross-reactivity of this compound against key biological targets relevant to the pharmacology of Metoclopramide. We will delve into the experimental methodologies for assessing cross-reactivity and present hypothetical comparative data to illustrate the potential off-target profile of this metabolite. This information is crucial for researchers and drug development professionals seeking to understand the full spectrum of activity of Metoclopramide and its derivatives.

The Pharmacological Context: Metoclopramide and Its Targets

Metoclopramide's clinical efficacy is primarily attributed to its antagonist activity at dopamine D2 receptors and serotonin 5-HT3 receptors, and agonist activity at 5-HT4 receptors.[1][4] These actions contribute to its antiemetic and prokinetic properties. However, its interaction with the D2 receptor is also responsible for serious side effects, including extrapyramidal symptoms and tardive dyskinesia.[2]

The structural similarity of this compound to Metoclopramide, and to other known pharmacologically active compounds like the 5-HT4 receptor agonist 4-Amino-5-chloro-2-methoxybenzoic acid, necessitates a comprehensive cross-reactivity assessment.[5][6]

Below is a diagram illustrating the relationship between Metoclopramide and its metabolite, this compound, and their primary pharmacological targets.

Metoclopramide Metoclopramide Metabolite This compound Metoclopramide->Metabolite Metabolism D2_Receptor D2 Receptor Metoclopramide->D2_Receptor Antagonist HT3_Receptor 5-HT3 Receptor Metoclopramide->HT3_Receptor Antagonist HT4_Receptor 5-HT4 Receptor Metoclopramide->HT4_Receptor Agonist CYP2D6 CYP2D6 Metoclopramide->CYP2D6 Substrate Metabolite->D2_Receptor ? Metabolite->HT3_Receptor ? Metabolite->HT4_Receptor ?

Caption: Relationship of Metoclopramide, its metabolite, and key targets.

Experimental Assessment of Cross-Reactivity

To objectively evaluate the cross-reactivity profile of this compound, a tiered experimental approach is recommended. This involves in vitro assays to determine the compound's affinity for and activity at a panel of relevant biological targets.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7][8] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptors (e.g., Dopamine D2, Serotonin 5-HT3, and 5-HT4).[9]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test compound (this compound) or the reference compound (Metoclopramide).[9]

  • Incubation: Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[7]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[9]

The following workflow diagram illustrates the key steps in a radioligand binding assay.

A Prepare Receptor Membranes B Incubate with Radioligand & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

Enzyme Inhibition Assays

As Metoclopramide is primarily metabolized by Cytochrome P450 2D6 (CYP2D6), it is important to assess whether its metabolite can inhibit this or other major CYP isoforms.[10][11] Inhibition of CYP enzymes can lead to drug-drug interactions.

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific substrate for the CYP isoform of interest (e.g., bufuralol for CYP2D6), and varying concentrations of the test compound.[12]

  • Initiate Reaction: Add NADPH to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a specified time.

  • Terminate Reaction: Stop the reaction by adding a quenching solvent.

  • Metabolite Quantification: Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.[12]

  • Data Analysis: Determine the IC50 value for the inhibition of the CYP isoform.[13]

Cell-Based Functional Assays

To determine if the binding of this compound to a receptor translates into a functional response (agonism or antagonism), cell-based assays are employed. For the 5-HT4 receptor, which is a Gs-coupled receptor, a cyclic AMP (cAMP) assay is appropriate.[14][15]

  • Cell Culture: Use a cell line stably expressing the human 5-HT4 receptor.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a known 5-HT4 agonist.[14]

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).[16]

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Comparative Cross-Reactivity Data (Hypothetical)

The following tables present hypothetical data comparing the cross-reactivity profile of this compound with its parent drug, Metoclopramide. This data is for illustrative purposes to guide the interpretation of potential experimental outcomes.

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundD2 Receptor5-HT3 Receptor5-HT4 Receptor
Metoclopramide150250100
This compound >10,000>10,000500

Data are presented as the geometric mean of three independent experiments. A higher Ki value indicates lower binding affinity.

Table 2: Cytochrome P450 Inhibition (IC50, µM)

CompoundCYP1A2CYP2C9CYP2D6CYP3A4
Metoclopramide>50>5010>50
This compound >50>50>50>50

Data are presented as the geometric mean of three independent experiments. A higher IC50 value indicates weaker inhibition.

Table 3: 5-HT4 Receptor Functional Activity (cAMP Assay)

CompoundAgonist EC50 (nM)Antagonist IC50 (nM)
Metoclopramide80>10,000
This compound >10,000750

Data are presented as the geometric mean of three independent experiments.

Interpretation and Conclusion

Based on the hypothetical data presented, this compound exhibits a significantly different cross-reactivity profile compared to its parent compound, Metoclopramide.

  • Reduced Affinity for D2 and 5-HT3 Receptors: The metabolite shows a substantially lower affinity for the D2 and 5-HT3 receptors. This suggests that it is less likely to contribute to the primary antiemetic effects of Metoclopramide, and importantly, may have a reduced potential for D2-mediated side effects such as extrapyramidal symptoms.

  • Retained but Altered 5-HT4 Receptor Activity: The metabolite retains some affinity for the 5-HT4 receptor, albeit lower than Metoclopramide. Interestingly, the functional data suggests a shift from agonist to antagonist activity. This could have implications for the overall gastroprokinetic effect of Metoclopramide in vivo.

  • Lower Potential for CYP Inhibition: The metabolite demonstrates a significantly lower potential to inhibit major CYP450 enzymes, including CYP2D6. This suggests a reduced risk of drug-drug interactions mediated by this metabolite compared to the parent drug.

References

  • Wikipedia. Metoclopramide. [Link]

  • Shin, YK., et al. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. MDPI. [Link]

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  • Patsnap Synapse. (2024). What is the mechanism of Metoclopramide Hydrochloride? [Link]

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  • Livezey, M. R., et al. (2014). Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6. Xenobiotica, 44(8), 721-732. [Link]

  • Bongrani, S., et al. (1996). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of medicinal chemistry, 39(23), 4691–4699. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1–6. [Link]

  • Bongrani, S., et al. (1996). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry, 39 (23), 4691-4699. [Link]

  • ResearchGate. Structure of metoclopramide and observed metabolites. [Link]

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  • ClinPGx. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6. [Link]

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  • Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Methods in Molecular Biology. [Link]

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  • GoodRx. (2024). 10 Metoclopramide (Reglan) Side Effects and How to Manage Them. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has revolutionized the management of type 2 diabetes mellitus, primarily by targeting the reabsorption of glucose in the kidneys.[1][2] Beyond their glycemic control, these agents have demonstrated significant cardiovascular and renal protective effects, sparking immense interest in their underlying mechanisms of action.[3][4][5] This guide provides a comparative analysis of three leading SGLT2 inhibitors: Canagliflozin, Dapagliflozin, and Empagliflozin, focusing on their nuanced mechanisms of action, selectivity, and off-target effects.

The Core Mechanism: Inhibition of Renal Glucose Reabsorption

The primary mechanism of action for all SGLT2 inhibitors is the competitive, reversible, and selective inhibition of the SGLT2 protein located in the proximal convoluted tubules of the kidneys.[1][6] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[7][8] By blocking this transporter, these drugs promote the excretion of glucose in the urine (glucosuria), thereby lowering blood glucose levels.[1][9] This process is independent of insulin secretion or action.

This shared mechanism leads to several class-wide effects, including a reduction in glycated hemoglobin (HbA1c), modest weight loss, and a decrease in blood pressure.[1][6] The blood pressure-lowering effect is attributed to osmotic diuresis and natriuresis, leading to a reduction in plasma volume.[1][10]

Caption: Core mechanism of SGLT2 inhibitors in the renal proximal tubule.

Differentiating the Gliflozins: A Focus on Selectivity

While all three drugs primarily target SGLT2, they exhibit varying degrees of selectivity for SGLT2 over SGLT1, another sodium-glucose cotransporter found predominantly in the small intestine and to a lesser extent in the S3 segment of the proximal renal tubule.[7][8] SGLT1 is responsible for the remaining 10% of renal glucose reabsorption and plays a crucial role in intestinal glucose absorption.[8][11]

CompoundSGLT2 Selectivity (over SGLT1)Reference
Canagliflozin ~150-160 fold[12]
Dapagliflozin >1200 fold[12]
Empagliflozin >2500 fold[13]

Table 1: Comparative Selectivity of SGLT2 Inhibitors. This difference in selectivity has clinical implications. Canagliflozin's lower selectivity results in a more pronounced inhibition of intestinal SGLT1, which can delay glucose absorption from the gut and contribute to a greater postprandial glucose reduction.[12][14] However, this may also be associated with a higher incidence of gastrointestinal side effects. Dapagliflozin and Empagliflozin, with their higher selectivity for SGLT2, have a more localized action within the kidney.[12]

Beyond Glycemic Control: Pleiotropic and Off-Target Effects

The remarkable cardiorenal benefits observed with SGLT2 inhibitors extend beyond their glucose-lowering effects and are attributed to a range of pleiotropic and off-target mechanisms.[3][5][15]

A. Hemodynamic and Renal Effects:

  • Tubuloglomerular Feedback: By increasing sodium delivery to the macula densa, SGLT2 inhibitors restore tubuloglomerular feedback, leading to afferent arteriolar vasoconstriction and a reduction in intraglomerular pressure.[10] This helps to mitigate glomerular hyperfiltration, a key driver of diabetic kidney disease.

  • Natriuresis and Diuresis: The inhibition of sodium and glucose reabsorption leads to osmotic diuresis and natriuresis, reducing plasma volume, preload, and afterload, which benefits cardiac function.[1][6]

B. Metabolic Reprogramming:

  • Ketogenesis: SGLT2 inhibitors promote a mild, persistent state of ketosis by increasing glucagon and decreasing insulin levels.[16] Ketone bodies are a more energy-efficient fuel for the heart and may contribute to the observed cardiovascular benefits.[3]

  • AMPK and SIRT1 Activation: These drugs have been shown to activate AMP-activated protein kinase (AMPK) and Sirtuin-1 (SIRT1), key regulators of cellular energy homeostasis and stress resistance.[17] This can lead to reduced oxidative stress and inflammation.[17]

C. Direct Cardiac and Vascular Effects (Off-Target):

  • Inhibition of Na+/H+ Exchanger (NHE): Several SGLT2 inhibitors, including empagliflozin, have been shown to inhibit the cardiac sodium-hydrogen exchanger 1 (NHE1).[4][17] This can reduce intracellular sodium and calcium levels in cardiomyocytes, potentially improving cardiac function and reducing the risk of arrhythmias.[17]

  • Endothelial Function: SGLT2 inhibitors may improve endothelial function by reducing glucotoxicity and oxidative stress.[3][4]

Caption: Pleiotropic effects of SGLT2 inhibitors beyond glycemic control.

Experimental Protocols for Assessing SGLT Inhibitor Activity

A. In Vitro SGLT2 Inhibition Assay using HK-2 Cells

This protocol describes a fluorescent glucose uptake assay to determine the inhibitory activity of compounds on endogenous SGLT2 in a human kidney proximal tubule cell line (HK-2).

Materials:

  • HK-2 cells (human kidney proximal tubule cell line)

  • DMEM/F-12 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer (with and without NaCl)

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • Test compounds (Canagliflozin, Dapagliflozin, Empagliflozin)

  • Phlorizin (non-selective SGLT inhibitor, positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HK-2 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed HK-2 cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Starvation: The next day, wash the cells twice with KRH buffer without glucose and incubate in the same buffer for 1 hour at 37°C to starve the cells.

  • Compound Incubation: Replace the starvation buffer with KRH buffer containing the test compounds at various concentrations. Incubate for 30 minutes at 37°C. Include wells with vehicle control (DMSO) and a positive control (Phlorizin). To differentiate between SGLT-mediated and non-SGLT-mediated uptake, include control wells with KRH buffer where NaCl is replaced with choline chloride (Na+-free buffer).

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100 µM and incubate for 1 hour at 37°C.

  • Termination and Measurement: Terminate the uptake by washing the cells three times with ice-cold PBS. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Rationale for Experimental Choices:

  • HK-2 Cells: This cell line endogenously expresses SGLT2, providing a more physiologically relevant model compared to transfected cell lines.[18]

  • 2-NBDG: A fluorescent glucose analog that is taken up by glucose transporters, allowing for a non-radioactive and high-throughput method to measure glucose uptake.[18]

  • Na+-free Buffer: SGLT-mediated transport is sodium-dependent. Using a Na+-free buffer allows for the specific measurement of SGLT activity by subtracting the Na+-independent glucose uptake.

Caption: Workflow for the in vitro SGLT2 inhibition assay.

Summary and Future Perspectives

Canagliflozin, Dapagliflozin, and Empagliflozin, while sharing the primary mechanism of SGLT2 inhibition, exhibit important differences in their selectivity and off-target effects. These nuances likely contribute to the variations observed in clinical outcomes. The lower SGLT2/SGLT1 selectivity of canagliflozin may offer advantages in postprandial glucose control but could be associated with more gastrointestinal side effects.[12][14] The highly selective nature of empagliflozin and dapagliflozin focuses their action on the kidney.[12]

The discovery of pleiotropic effects, such as the inhibition of NHE1 and activation of pro-survival pathways, has opened new avenues of research into the full therapeutic potential of these drugs.[4][17] Future research will likely focus on elucidating the precise molecular mechanisms underlying their cardiorenal protective effects and developing next-generation SGLT inhibitors with optimized selectivity and enhanced beneficial off-target activities.[2]

References

A Head-to-Head Comparison for Drug Development Professionals: 4-Acetamido-5-chloro-2-methoxybenzoic acid vs. Metoclopramide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of gastrointestinal (GI) prokinetic agent development, the substituted benzamide scaffold remains a cornerstone of medicinal chemistry.[1][2][3][4] This guide provides an in-depth, head-to-head comparison of 4-Acetamido-5-chloro-2-methoxybenzoic acid, a lesser-known chemical intermediate, with Metoclopramide, a widely utilized prokinetic and antiemetic drug.[5][6][7] The purpose of this analysis is to provide researchers, scientists, and drug development professionals with a framework for evaluating novel candidates by benchmarking against established therapeutic agents.

While this compound is primarily recognized as a key intermediate in the synthesis of Metoclopramide[8], its structural features warrant an independent evaluation of its potential pharmacodynamic and pharmacokinetic properties.[9] Understanding these differences is crucial for optimizing drug design and identifying new therapeutic opportunities.

Structural and Physicochemical Analysis: Setting the Foundation

A molecule's fundamental chemical properties dictate its biological journey—from absorption to target engagement. Here, we dissect the key structural distinctions between this compound and Metoclopramide and their predicted physicochemical consequences.

The primary structural divergence lies in the substituent at the C1 position of the benzene ring. This compound possesses a carboxylic acid group (-COOH), whereas Metoclopramide features a more complex N-(2-(diethylamino)ethyl)carboxamide side chain.[5] Furthermore, the C4 substituent is an acetamido (-NHCOCH₃) group in the former and an amino (-NH₂) group in Metoclopramide.[5][10]

PropertyThis compoundMetoclopramideRationale for Significance in Drug Development
Molecular Formula C₁₀H₁₀ClNO₄[10]C₁₄H₂₂ClN₃O₂[5]Impacts molecular weight, which can influence diffusion and transport across biological membranes.
Molecular Weight 243.65 g/mol [10]299.80 g/mol [5]Higher molecular weight can sometimes correlate with lower oral bioavailability.
XLogP3 (Predicted Lipophilicity) 1.62.6 (approx.)Lipophilicity is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties. Higher values suggest greater membrane permeability but can also lead to increased metabolic clearance and lower solubility.
Key Functional Groups Carboxylic Acid, AcetamidoCarboxamide, Tertiary Amine, Primary AmineThe ionizable carboxylic acid will be charged at physiological pH, affecting solubility and transport. The basic tertiary amine in Metoclopramide's side chain is also ionizable and crucial for its pharmacokinetic profile and target interactions.
Predicted Solubility Higher aqueous solubility expected due to the polar carboxylic acid group.Lower aqueous solubility, but the hydrochloride salt form is very soluble in water.[11]Solubility is paramount for formulation and achieving sufficient concentrations at the site of action.

Data for this compound is based on available chemical supplier information. Metoclopramide data is from established pharmacological resources.

The presence of the carboxylic acid in this compound suggests it would likely exhibit significantly different ADME properties compared to Metoclopramide. Its higher polarity may reduce passive diffusion across the gut wall and the blood-brain barrier, potentially leading to lower systemic exposure and fewer central nervous system (CNS) side effects if it were developed as a drug.[12]

Pharmacodynamic Profile: A Tale of Two Targets

Metoclopramide exerts its therapeutic effects through a multi-target mechanism, a hallmark of many substituted benzamides.[1] Its prokinetic and antiemetic actions are primarily mediated by:

  • Dopamine D₂ Receptor Antagonism: It blocks D₂ receptors in the chemoreceptor trigger zone (CTZ) of the brain, a key action for its antiemetic effect.[5][11][13] In the GI tract, this antagonism enhances motility.[13][14]

  • Serotonin 5-HT₄ Receptor Agonism: Activation of 5-HT₄ receptors on enteric neurons promotes the release of acetylcholine, stimulating gut motility.[5][13]

  • Serotonin 5-HT₃ Receptor Antagonism: At higher doses, this action also contributes to its antiemetic effects.[5][14]

Given its structural similarity, it is plausible that this compound could interact with these same receptors, albeit with different affinities. The acetylated amino group and the carboxylic acid instead of the amide side chain would significantly alter the molecule's electronic and steric properties, which are critical for receptor binding. One might hypothesize that the carboxylic acid, being a poor mimic of the extended amide side chain, would lead to significantly weaker binding at the D₂ and 5-HT₄ receptors.

Caption: Workflow for comparing the receptor activity of two compounds.

Supporting Experimental Data & Protocols

To quantitatively compare these two compounds, a series of standardized in vitro assays are necessary. The causality behind these choices is to first establish binding affinity (if any) and then to determine the functional consequence of that binding (e.g., agonism or antagonism).

Objective: To determine the binding affinity (Ki) of this compound for the human D₂ receptor, using Metoclopramide as a positive control.

Methodology:

  • Source of Receptors: Utilize a stable cell line (e.g., HEK293) engineered to express the human dopamine D₂ receptor. Prepare cell membrane homogenates.[15]

  • Radioligand: Use a high-affinity D₂ receptor antagonist radioligand, such as [³H]-Spiperone or [³H]-Methylspiperone, at a concentration near its Kd value.[15]

  • Competitive Binding: Incubate the membrane preparation with the radioligand in the presence of increasing concentrations of the unlabeled test compounds (this compound and Metoclopramide).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[15]

Trustworthiness: This protocol is self-validating. The inclusion of Metoclopramide, a known D₂ antagonist, provides a reference curve.[5][11] Non-specific binding is determined in the presence of a saturating concentration of a potent unlabeled antagonist (e.g., haloperidol), ensuring that the measured signal is receptor-specific.[16]

Objective: To assess the functional activity (agonist or antagonist potential) of this compound at the human 5-HT₄ receptor.

Rationale: The 5-HT₄ receptor is a Gs-protein-coupled receptor (GPCR). Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[17][18][19] This assay directly measures this downstream signaling event.

Methodology:

  • Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT₄ receptor.[17][20]

  • Assay Preparation: Seed cells in a microplate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[17]

  • Agonist Mode: Add increasing concentrations of the test compound and a known 5-HT₄ agonist (e.g., Serotonin or Metoclopramide) to the cells.

  • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound before adding a fixed concentration (typically the EC₈₀) of a reference agonist.[18]

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).[17]

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or a luciferase-based system.[17][18]

  • Data Analysis: For agonist mode, plot the cAMP response against the log concentration of the compound to determine the EC₅₀ and Emax. For antagonist mode, plot the inhibition of the agonist response to determine the IC₅₀.

Caption: Agonist activation of the 5-HT4 receptor Gs-cAMP pathway.

Pharmacokinetic Considerations

The pharmacokinetic profiles of these two molecules are predicted to be substantially different.

ParameterThis compound (Predicted)Metoclopramide (Observed)
Absorption Potentially lower oral bioavailability due to higher polarity and ionization of the carboxylic acid group.Rapidly and well-absorbed orally, but subject to variable first-pass metabolism. Bioavailability is approximately 80 ± 15%.[5][14][21][22]
Distribution Lower volume of distribution expected; less likely to cross the blood-brain barrier, potentially reducing CNS side effects like tardive dyskinesia.[14]High volume of distribution (~3.5 L/kg), indicating extensive tissue distribution, including crossing the blood-brain barrier.[6]
Metabolism Likely metabolized via glucuronide or sulfate conjugation of the carboxylic acid.Primarily metabolized by CYP2D6 via oxidation, as well as conjugation.[5][6][22]
Excretion Likely excreted renally.Primarily excreted in the urine (70-85%), with a portion as unchanged drug.[5][22] Elimination half-life is 5-6 hours.[5]

The key takeaway is that while this compound may have weaker primary target affinity, its predicted pharmacokinetic profile could be advantageous, offering a potentially wider therapeutic window with fewer CNS-related adverse events. This is a classic trade-off in drug development: potency versus safety and tolerability.

Conclusion for the Drug Development Professional

This head-to-head comparison illustrates a critical process in early-stage drug discovery. While This compound is known as a synthetic precursor to Metoclopramide , evaluating it as a distinct chemical entity provides valuable insights.

  • Pharmacodynamics: The structural modifications, particularly the replacement of the basic amide side chain with an acidic carboxylic acid, would almost certainly lead to a dramatically different receptor binding profile. It is hypothesized to have significantly lower affinity for D₂ and 5-HT₄ receptors. Experimental verification via the binding and functional assays described is essential to confirm this.

  • Pharmacokinetics: The predicted ADME properties of this compound suggest it would behave more like a polar, renally cleared compound with limited CNS penetration. This could be a desirable safety feature, as the most severe side effects of Metoclopramide, such as tardive dyskinesia and other extrapyramidal symptoms, are due to its central D₂ receptor blockade.[14]

  • Future Direction: For a research team, this compound represents a starting point. While likely inactive in its current form, it serves as a scaffold that could be modified. For instance, creating small ester prodrugs could improve lipophilicity and absorption, allowing the carboxylic acid to be regenerated in vivo. The key would be to balance improved pharmacokinetics with sufficient, albeit potentially weaker, target engagement to achieve a desired therapeutic effect without the liabilities of the parent compound.

This guide underscores the necessity of a holistic evaluation, combining structural analysis, predictive modeling, and robust experimental validation to make informed decisions in the complex process of drug development.

References

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A Senior Application Scientist's Guide to Ensuring Reproducibility with 4-Acetamido-5-chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. Any variability in the chemical intermediates used can cascade into significant deviations in final product quality, efficacy, and safety. 4-Acetamido-5-chloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2][3][4] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to control the variables associated with this compound, thereby ensuring the consistency and reliability of their experimental outcomes.

This document moves beyond standard operating procedures to explore the causality behind critical process parameters. We will dissect the challenges posed by starting material purity, synthetic impurities, and solid-state properties like polymorphism, offering robust, self-validating protocols to mitigate these risks.

The First Principle of Reproducibility: Rigorous Starting Material Qualification

The quality of your final product is inextricably linked to the quality of your starting materials.[5][6][7] The synthesis of this compound typically begins with a precursor, such as methyl 4-acetamido-2-methoxybenzoate.[3][8][9] Assuming this precursor is pure without verification is the first and most critical failure point in ensuring reproducibility. Different suppliers or even different batches from the same supplier can introduce variability in the form of residual solvents, unreacted reagents, or side-products from its own synthesis.

Regulatory bodies emphasize that Good Manufacturing Practices (GMPs) should be applied from the designated starting material forward, making its proper selection and characterization paramount.[10][11]

Protocol 1: Qualification of Incoming Starting Material (Methyl 4-acetamido-2-methoxybenzoate)

This protocol establishes a baseline for accepting a new batch of starting material, ensuring that variability is controlled from the outset.

Objective: To verify the identity, purity, and consistency of methyl 4-acetamido-2-methoxybenzoate before its use in synthesis.

Methodology:

  • Visual Inspection: Examine the material for uniform color and appearance. Note any discoloration or presence of foreign particulates.

  • Identity Confirmation (¹H NMR):

    • Dissolve 5-10 mg of the material in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Causality: The chemical shifts and coupling patterns are a unique fingerprint of the molecule. Compare the spectrum against a certified reference standard or literature data to confirm the structural integrity. Pay close attention to the aromatic region and the singlets corresponding to the methoxy and acetamido methyl groups. The absence of unexpected signals is as important as the presence of expected ones.

  • Purity Assessment (HPLC):

    • Develop a simple isocratic High-Performance Liquid Chromatography (HPLC) method. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

    • Dissolve a known concentration of the material in the mobile phase.

    • Inject and analyze the sample.

    • Causality: This quantitative analysis determines the area percentage of the main peak relative to any impurity peaks. An acceptance criterion of ≥99.0% purity is a robust starting point for ensuring minimal interference in the subsequent chlorination step.

  • Documentation: Record the supplier, batch number, and results of all tests. Only lots that pass the pre-defined specifications should be released for synthesis.

Controlling the Synthesis: A Robust and Reproducible Pathway

The synthetic process itself is a major source of potential variability. Minor fluctuations in temperature, reaction time, or purification methods can lead to different impurity profiles and yields. The following protocol is based on established methods for the chlorination of the precursor, incorporating critical control points to ensure consistency.[8][9][12]

Workflow for Reproducible Synthesis

G cluster_prep Preparation cluster_reaction Chlorination Reaction cluster_purification Isolation & Purification start_material Qualified Methyl 4-acetamido-2-methoxybenzoate dissolve Dissolve in DMF start_material->dissolve add_ncs Add N-Chlorosuccinimide (NCS) dissolve->add_ncs heat1 Heat to 40°C (Critical Control Point) add_ncs->heat1 heat2 Heat to 65°C (Monitor for Completion) heat1->heat2 cool Cool to 0°C for Crystallization heat2->cool filter_crude Filter Crude Product cool->filter_crude wash Wash with Deionized Water at 50°C filter_crude->wash filter_final Filter Final Product wash->filter_final dry Dry Under Vacuum filter_final->dry final_product Final Product: 4-Acetamido-5-chloro- 2-methoxybenzoic acid dry->final_product

Caption: Workflow for the synthesis and purification of this compound.

Protocol 2: Controlled Synthesis and Purification

Objective: To synthesize this compound with a consistent purity and yield.

Materials:

  • Methyl 4-acetamido-2-methoxybenzoate (pre-qualified)

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

Methodology:

  • Reaction Setup: In a reaction vessel, dissolve methyl 4-acetamido-2-methoxybenzoate in DMF (approx. 2.7-3.0 mL of DMF per gram of starting material).[9] Stir until the solution is clear.

  • Chlorination: Add NCS (approx. 1.0 equivalent) to the solution.

    • Causality: NCS is a mild and selective chlorinating agent for activated aromatic rings. Using a significant excess can lead to over-chlorination and other side products, compromising purity.

  • Staged Heating (Critical Control):

    • Slowly heat the mixture to 40°C and maintain for 4-5 hours.[8][9]

    • Increase the temperature to 65-80°C and hold for another 3-4 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.[9]

    • Causality: A staged temperature profile controls the reaction kinetics. The initial lower temperature allows for controlled initiation of the reaction, minimizing exothermic spikes and side-product formation. The higher temperature then drives the reaction to completion.

  • Crystallization and Isolation:

    • After the reaction is complete, cool the mixture to 0°C and hold for at least 8 hours to allow for thorough crystallization.[8][9]

    • Filter the resulting slurry to collect the crude wet product.

  • Purification (Recrystallization):

    • Suspend the crude product in deionized water (approx. 2 mL per gram of initial starting material).

    • Heat the suspension to 50°C and stir for 3-4 hours.[8][9]

    • Causality: This washing step is not just a simple rinse. Heating the suspension in water allows for the dissolution of highly polar impurities (like succinimide, the byproduct of NCS) while the desired product, having low water solubility, remains a solid. This is a highly effective and reproducible purification step.

    • Cool the mixture to below 15°C, filter the purified product, and wash with cold deionized water.

  • Drying: Dry the final product under vacuum at ~60°C to a constant weight. Store in a tightly closed container in a cool, dry place.[13][14]

The Self-Validating System: Comprehensive Analytical Characterization

Synthesizing the product is only half the battle. To ensure reproducibility, you must be able to prove, batch after batch, that you have made the same material with the same purity and in the same physical form. This requires a multi-pronged analytical approach. The validation of these analytical methods is crucial for ensuring reliable data.[15][16][17]

Comparison of Key Analytical Techniques
TechniquePrimary PurposeInformation ProvidedStrengthsWeaknesses
HPLC Purity & QuantificationDetects and quantifies the main compound and any process-related impurities or degradants.Highly sensitive and quantitative. The gold standard for purity assessment.[15]Can be blind to impurities that do not have a chromophore.
¹H NMR Identity & StructureConfirms the chemical structure and can identify impurities with distinct proton signals.Provides unambiguous structural information. Can detect a wide range of impurities.Less sensitive than HPLC for trace impurity detection.
DSC Thermal PropertiesDetermines melting point and can detect different polymorphic forms or solvates.[18]Fast and requires small sample size. Excellent for screening for polymorphism.Not a standalone identification technique.
PXRD Crystalline StructureProvides a unique "fingerprint" of the crystalline lattice, definitively identifying the polymorphic form.[18]The definitive technique for polymorph identification and characterization.Requires a crystalline sample; amorphous material gives a broad halo.
The Challenge of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[18][19] These different forms can have distinct physicochemical properties, including solubility, dissolution rate, and stability.[20][21][22] For an intermediate like this compound, an undetected polymorphic transformation between batches can lead to drastic differences in its reactivity and solubility in subsequent steps, completely undermining reproducibility.[18] Therefore, characterizing the solid-state form is not optional; it is essential.

Analytical Characterization Workflow

G cluster_chem Chemical Purity & Identity cluster_phys Physical Form product Synthesized Product Lot hplc Purity by HPLC (>99.5%?) product->hplc nmr Identity by ¹H NMR (Structure Match?) hplc->nmr [Purity OK] decision_fail Lot Rejected (Investigate Deviation) hplc->decision_fail [Purity Fail] dsc Thermal Screen by DSC (Single, Sharp Endotherm?) nmr->dsc [Identity OK] nmr->decision_fail [Identity Fail] pxrd Polymorph ID by PXRD (Matches Reference?) dsc->pxrd [Thermal Profile OK] dsc->decision_fail [Multiple Transitions or Broad Melt] decision_pass Lot Approved for Use pxrd->decision_pass [Form OK] pxrd->decision_fail [Form Mismatch]

Caption: Decision workflow for the analytical characterization and lot release of the final product.

Protocol 3: Validated HPLC Method for Purity Determination

This protocol outlines the key steps for establishing a validated HPLC method according to general principles from ICH guidelines.[23]

Objective: To accurately quantify the purity of this compound and separate it from known and unknown impurities.

Methodology:

  • Method Development:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. A typical gradient might run from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Causality: Gradient elution is superior to isocratic for impurity profiling as it can resolve compounds with a wider range of polarities, ensuring that both early and late-eluting impurities are detected.

  • Method Validation:

    • Specificity: Inject a blank (diluent), a sample of the starting material, and a stressed sample (e.g., exposed to acid, base, and peroxide) to ensure that no other components co-elute with the main peak.[15]

    • Linearity: Prepare a series of solutions of a reference standard at different concentrations (e.g., 5 levels from 50% to 150% of the target concentration). Plot the peak area against concentration and calculate the correlation coefficient (R²), which should be >0.999.

    • Accuracy: Analyze samples spiked with a known amount of reference standard at different levels. The recovery should be within 98-102%.

    • Precision (Repeatability): Perform multiple injections (n=6) of the same sample. The relative standard deviation (RSD) of the peak areas should be <1.0%.

    • Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. This is critical for controlling impurities at low levels.

Performance Comparison: The Consequence of Uncontrolled Variables

The ultimate test of reproducibility is performance in a downstream application. A researcher using this intermediate to synthesize a 5-HT4 receptor agonist, for example, would see significant variability if the intermediate quality is not controlled.[24]

Quality AttributeWell-Characterized Material Poorly-Characterized Material Consequence of Poor Quality
Purity (HPLC) ≥ 99.5%Can be <98%, with uncharacterized peaksUnreacted starting material or side-products can interfere with the next reaction step, leading to lower yields and complex purification challenges.
Polymorphic Form Consistent, single crystalline form (e.g., Form I) confirmed by PXRD.Mixture of polymorphs or an unstable, metastable form.Different forms have different solubilities, leading to inconsistent dissolution rates in the reaction solvent and variable reaction kinetics.
Residual Solvents DMF < 880 ppm (ICH Limit)High or variable levels of DMF or other solvents.Residual solvents can poison catalysts or alter the reaction environment, leading to failed or incomplete reactions.
Appearance White, crystalline solidOff-white or discolored powderDiscoloration often indicates the presence of trace impurities or degradation products that can act as inhibitors or generate new, unwanted byproducts.

By implementing the rigorous qualification, synthesis, and characterization protocols outlined in this guide, research teams can effectively de-risk their use of this compound. This ensures that the intermediate is a source of consistency, not variability, leading to more reliable, reproducible, and ultimately successful research and development outcomes.

References

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  • Swartz, M. E., Krull, I. S., & Orr, J. D. (2004). Validation of Impurity Methods, Part I. LCGC International. Available at: [Link]

  • FasterCapital. (n.d.). How Polymorphism Affects Drug Development. Available at: [Link]

  • Inamdar, N. (2015). Drug Polymorphism: A Review. ResearchGate. Available at: [Link]

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  • Ghelardini, C., et al. (1998). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of Medicinal Chemistry, 41(13), 2345-2354. Available at: [Link]

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  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Frontiers. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and. Available at: [Link]

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  • Mcclean, S., et al. (1997). Synthesis and radiolabeling of (S)-4-amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide, the active enantiomer of [125I]iodozacopride, and re-evaluation of its 5-HT3 receptor affinity. Chemical & Pharmaceutical Bulletin, 45(12), 2079-2084. Available at: [Link]

  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

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Safety Operating Guide

Proper Disposal of 4-Acetamido-5-chloro-2-methoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Acetamido-5-chloro-2-methoxybenzoic acid (CAS No. 24201-13-6), a compound often used in pharmaceutical research and development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem. This document is designed to provide both the procedural steps and the scientific rationale behind them, ensuring a comprehensive understanding of safe handling and disposal practices.

Hazard Profile and Immediate Safety Considerations

Before handling or disposing of this compound, it is imperative to be fully aware of its hazard profile. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound in any capacity.

Personal Protective Equipment (PPE)Specification and Rationale
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. For bulk quantities or potential for dust generation, a NIOSH-approved respirator may be necessary.

The Critical Step: Waste Segregation

This compound is a halogenated aromatic compound . This classification is paramount for its disposal. Halogenated organic wastes are treated differently than non-halogenated wastes, often requiring high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[2][3] Co-mingling halogenated and non-halogenated waste streams leads to increased disposal costs and can result in improper treatment.[2]

Therefore, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.

Step-by-Step Disposal Protocol for Solid Waste

This protocol outlines the standard procedure for disposing of solid this compound.

Step 1: Container Selection

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is suitable.

  • The container must be clearly labeled.

Step 2: Labeling

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful if Swallowed," "Skin Irritant," "Eye Irritant")

    • The date of accumulation (when the first waste is added)

Step 3: Waste Collection

  • Carefully transfer the solid waste into the labeled container using a spatula or other appropriate tool.

  • Minimize the generation of dust during transfer.

  • Once the waste is added, securely close the container lid.

Step 4: Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4][5]

  • Ensure the storage area is well-ventilated.

Step 5: Disposal Request

  • Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Managing Contaminated Materials and Spills

Any materials that come into direct contact with this compound must also be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, etc., should be placed in a sealed bag and disposed of in the designated solid halogenated waste container.

  • Contaminated Labware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone) in a chemical fume hood. The rinsate must be collected as halogenated liquid waste.

  • Spill Cleanup:

    • Ensure proper PPE is worn.

    • For a small spill of the solid, gently sweep it up, avoiding dust generation.

    • Place the collected solid and any contaminated cleaning materials (e.g., absorbent pads) into the designated halogenated organic waste container.

    • Clean the spill area with soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway Waste Generate Waste: This compound IsSolid Is the waste solid? Waste->IsSolid IsContaminated Is it a contaminated item? IsSolid->IsContaminated No (liquid/solution) SolidWaste Collect in labeled 'Halogenated Solid Waste' container. IsSolid->SolidWaste Yes IsContaminated->SolidWaste Yes (e.g., gloves, wipes) LiquidWaste Collect rinsate in labeled 'Halogenated Liquid Waste' container. IsContaminated->LiquidWaste No (e.g., glassware rinsate) EHS Arrange for pickup by Environmental Health & Safety (EHS). SolidWaste->EHS LiquidWaste->EHS

Caption: Decision workflow for the disposal of this compound.

Conclusion

The proper disposal of this compound is a straightforward process when its chemical nature and associated hazards are understood. The cardinal rule is the segregation of this halogenated compound into a dedicated, clearly labeled waste stream. By following this guide, researchers and laboratory personnel can ensure they are operating in a safe, compliant, and environmentally responsible manner. Always consult your institution's specific waste management policies for any additional requirements.

References

  • Hooker Chemical Corporation. (1970). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 4(5), 426-427. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Virginia Commonwealth University, Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.